Product packaging for Cyclohexyl cinnamate(Cat. No.:CAS No. 7779-17-1)

Cyclohexyl cinnamate

Cat. No.: B1588606
CAS No.: 7779-17-1
M. Wt: 230.30 g/mol
InChI Key: GCFAUZGWPDYAJN-UHFFFAOYSA-N
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Description

Cyclohexyl cinnamate is a useful research compound. Its molecular formula is C15H18O2 and its molecular weight is 230.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in watermiscible (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71968. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18O2 B1588606 Cyclohexyl cinnamate CAS No. 7779-17-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexyl 3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1,3-4,7-8,11-12,14H,2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFAUZGWPDYAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864122
Record name Cyclohexyl cinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7779-17-1
Record name Cyclohexyl cinnamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7779-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl cinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Cyclohexyl Cinnamate: A Physicochemical Profile for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Scientists and Drug Development Professionals

Cyclohexyl cinnamate is a cinnamate ester recognized for its characteristic fruity, peach- and cherry-like aroma.[1][2] Primarily utilized as a flavoring and fragrance agent in various industries, a thorough understanding of its physicochemical properties is essential for its application, quality control, and safety assessment.[1][3][4] This technical guide provides a comprehensive overview of the core physicochemical data of this compound, details the experimental methodologies for their determination, and presents a logical workflow for its characterization.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for predicting its behavior in various matrices, designing formulations, and ensuring handling safety.

PropertyValueReference(s)
Molecular Formula C₁₅H₁₈O₂[5][6]
Molecular Weight 230.30 g/mol [1][6]
Appearance Colorless to pale yellow, clear viscous liquid to solid.[1][3]
Odor Fruity, peach, cherry, and almond-like odor.[2][4][7]
Melting Point 50-53 °C; 82.4 °C[2][3][4][7]
Boiling Point 346 °C at 760 mm Hg; 195 °C at 12.00 mm Hg; 139-143 °C at 1.00 mm Hg[2][3][4][7]
Density / Specific Gravity 1.06 g/mL at 25 °C; 1.048 to 1.058 at 25 °C[3][4][7]
Solubility Insoluble in water; poorly soluble in propylene glycol; soluble in alcohol.[2][3][7]
Refractive Index 1.558 to 1.564 at 20 °C[1][4]
Flash Point 144 °C (291.2 °F); 143.33 °C (290 °F) TCC[3][7]
logP (o/w) 4.24[3][4]

Experimental Protocols

The determination of the physicochemical properties listed above follows standardized laboratory procedures. Below are detailed methodologies for key experiments.

Synthesis: Fischer-Speier Esterification

This compound is typically synthesized via the Fischer-Speier esterification of cinnamic acid and cyclohexanol, using an acid catalyst.[2]

  • Materials: Cinnamic acid, cyclohexanol, concentrated sulfuric acid (catalyst), and a suitable solvent (e.g., toluene).

  • Procedure:

    • Combine equimolar amounts of cinnamic acid and cyclohexanol in a round-bottom flask.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Add a solvent like toluene to facilitate azeotropic removal of water.

    • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

    • Heat the mixture to reflux. The water produced during the reaction is collected in the Dean-Stark trap, driving the equilibrium towards the ester product.

    • Monitor the reaction progress by measuring the amount of water collected.

    • Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate).

    • Remove the solvent under reduced pressure.

    • Purify the resulting crude this compound by vacuum distillation.[8][9]

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.[4][10]

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes.[4][10]

  • Procedure:

    • Finely powder a small, dry sample of this compound.

    • Pack the powder into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[11]

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[4]

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

    • The melting point is reported as the range T1-T2. A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.[4]

Boiling Point Determination (Distillation Method)

This method is suitable for determining the boiling point of a liquid at atmospheric or reduced pressure.[2][12]

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

  • Procedure:

    • Place a sample of this compound (at least 5 mL) into the distillation flask along with a few boiling chips.[12]

    • Set up a simple distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

    • Begin heating the flask gently.

    • Record the temperature when the liquid begins to boil and a stable ring of condensate is established on the thermometer. This constant temperature is the boiling point.

    • Record the ambient barometric pressure, as the boiling point is pressure-dependent.[2] For measurements not at standard pressure (760 mm Hg), a pressure correction can be applied.

Density Determination (Pycnometer or Digital Density Meter)

Density is determined by measuring the mass of a known volume of the substance. ASTM D1475 provides a standard method for liquids.[6]

  • Apparatus: A pycnometer (a specific volume glass flask) or a digital density meter.

  • Procedure (using a pycnometer):

    • Clean and dry the pycnometer and determine its empty mass (m1).

    • Calibrate the pycnometer by filling it with deionized water at a specific temperature (e.g., 25 °C) and determine the mass (m2). The volume (V) is calculated using the known density of water.

    • Fill the dry pycnometer with this compound at the same temperature and determine its mass (m3).

    • The density (ρ) is calculated using the formula: ρ = (m3 - m1) / V.[6]

    • Alternatively, an oscillating U-tube digital density meter (as per ASTM D4052) can be used for a rapid and precise measurement.[1][5]

Solubility Determination
  • Qualitative Solubility:

    • Add a small amount of this compound (e.g., 10-20 mg) to separate test tubes containing 1 mL of different solvents (water, ethanol, propylene glycol).

    • Agitate the tubes and observe if the solute dissolves completely.[13]

  • Quantitative Water Solubility (Slow-Stir Method):

    • This method is preferred for hydrophobic substances to avoid the formation of emulsions that can overestimate solubility.[14]

    • Add an excess of this compound to a known volume of water in a flask equipped with a magnetic stirrer.

    • Stir the mixture slowly for an extended period (24-72 hours) at a constant temperature to allow equilibrium to be reached.

    • Stop stirring and allow the phases to separate completely.

    • Carefully sample the aqueous phase, ensuring no undissolved ester is included. Centrifugation can aid in separation.

    • Analyze the concentration of this compound in the aqueous sample using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Characterization Workflow

The logical progression from synthesis to full physicochemical characterization of this compound is a critical process in research and quality control. This workflow ensures that the compound meets identity, purity, and safety standards.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_documentation Final Documentation cinnamic_acid Cinnamic Acid esterification Fischer Esterification (Acid Catalyst) cinnamic_acid->esterification cyclohexanol Cyclohexanol cyclohexanol->esterification crude_product Crude this compound esterification->crude_product purification Vacuum Distillation crude_product->purification pure_product Pure this compound purification->pure_product identity Identity Confirmation (NMR, IR, MS) pure_product->identity purity Purity Assessment (GC, HPLC) identity->purity mp Melting Point purity->mp bp Boiling Point mp->bp density Density bp->density solubility Solubility density->solubility ref_index Refractive Index solubility->ref_index report Technical Data Sheet & Certificate of Analysis ref_index->report

Caption: Workflow for Synthesis and Physicochemical Characterization.

References

Spectroscopic Analysis of Cyclohexyl Cinnamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclohexyl cinnamate is an organic compound with applications in the fragrance and flavor industries. As with any chemical entity in research and development, particularly in the context of drug development, thorough structural elucidation and characterization are paramount. This technical guide provides an in-depth overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for obtaining these spectra are also presented to aid researchers in their analytical workflows.

Data Presentation

The following tables summarize the key spectroscopic data for this compound. The NMR data presented is predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.68d1HVinylic H
7.52m2HAromatic H
7.38m3HAromatic H
6.42d1HVinylic H
4.88m1HO-CH (cyclohexyl)
1.85 - 1.25m10HCyclohexyl CH₂

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm). d = doublet, m = multiplet.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
166.5C=O (ester)
144.8Vinylic C
134.3Aromatic C (quaternary)
130.5Aromatic CH
128.9Aromatic CH
128.1Aromatic CH
118.2Vinylic C
72.8O-CH (cyclohexyl)
31.6Cyclohexyl CH₂
25.4Cyclohexyl CH₂
23.7Cyclohexyl CH₂

Solvent: CDCl₃

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3060MediumAromatic C-H stretch
2935, 2858StrongAliphatic C-H stretch
1715StrongC=O stretch (ester)
1638StrongC=C stretch (alkene)
1450, 1500MediumAromatic C=C stretch
1170StrongC-O stretch (ester)

Table 4: Mass Spectrometry Data for this compound [1]

m/zRelative Intensity (%)Assignment
230<10[M]⁺ (Molecular Ion)
14840.63[M - C₆H₁₀]⁺
13199.99[C₉H₇O]⁺ (Cinnamoyl cation)
10345.47[C₈H₇]⁺ (Styryl cation)
7734.01[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation used.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

    • Gently agitate the vial to ensure complete dissolution of the sample.

    • Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the manufacturer's guidelines.

    • Introduce the sample into the NMR magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

    • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR; δ = 77.16 ppm for ¹³C NMR) or an internal standard such as tetramethylsilane (TMS).

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small drop of liquid this compound or a small amount of the solid directly onto the center of the ATR crystal.

    • Lower the ATR press arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

    • After analysis, clean the ATR crystal thoroughly.

3. Mass Spectrometry (MS)

  • Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Inject a small volume (typically 1 µL) of the solution into the GC inlet.

    • The sample is vaporized and separated on a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • The separated components elute from the column and enter the mass spectrometer ion source.

  • Data Acquisition (Electron Ionization - EI):

    • In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

    • A mass spectrum is generated by plotting the relative ion abundance against the m/z ratio.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Deposit on ATR Crystal Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS Prep_MS->MS_Acq NMR_Proc Fourier Transform, Phase & Baseline Correction NMR_Acq->NMR_Proc IR_Proc Background Subtraction IR_Acq->IR_Proc MS_Proc Library Search, Fragmentation Analysis MS_Acq->MS_Proc NMR_Interp Chemical Shifts, Coupling Constants, Integration NMR_Proc->NMR_Interp IR_Interp Functional Group Identification IR_Proc->IR_Interp MS_Interp Molecular Weight, Fragmentation Pattern MS_Proc->MS_Interp Final_Structure Structural Elucidation of This compound NMR_Interp->Final_Structure IR_Interp->Final_Structure MS_Interp->Final_Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

Crystal structure of Cyclohexyl cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cyclohexyl cinnamate (CAS No. 7779-17-1), a cinnamate ester recognized for its applications as a flavoring and fragrance agent. While a definitive crystal structure determined by X-ray crystallography is not publicly available in crystallographic databases, this document consolidates the known physicochemical properties of the compound. Furthermore, it outlines a detailed experimental protocol for its synthesis and purification based on established esterification methodologies. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and materials science by providing foundational data and reproducible synthetic procedures for this compound.

Introduction

This compound, with the chemical formula C15H18O2, is the ester of cinnamic acid and cyclohexanol. It is a compound of interest in the flavor and fragrance industry due to its characteristic fruity and balsamic aroma.[1][2] While the solid-state conformation and packing of molecules, as determined by single-crystal X-ray diffraction, are crucial for understanding its physical properties and potential polymorphic forms, to date, no such crystallographic data has been deposited in the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). Mentions of "crystal-to-crystal transition" and "liquid crystalline phase" in some literature suggest the existence of ordered solid states, highlighting the need for future crystallographic studies.[3]

This guide addresses the current information gap by summarizing the available physicochemical data and providing a detailed, plausible experimental protocol for the synthesis and purification of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases and literature sources.

Table 1: Physicochemical Data of this compound

PropertyValueSource(s)
Molecular Formula C15H18O2[2][4]
Molecular Weight 230.30 g/mol [2][3]
CAS Number 7779-17-1[2]
Appearance Colorless to pale yellow, viscous liquid to solid[1][5]
Odor Fruity, peach, cherry, and almond-like[1][3][4]
Melting Point 50-53 °C; 82.4 °C[1][2][4][5][6]
Boiling Point 346 °C (at 760 mmHg); 195 °C (at 12 mmHg); 139-143 °C (at 1 mmHg)[1][2][5][6]
Density 1.047 - 1.058 g/cm³ at 25 °C[1][3][5]
Refractive Index 1.558 - 1.564 at 20 °C[1][3][5]
Solubility Insoluble in water; Soluble in alcohol; Poorly soluble in propylene glycol[2][3][4]
LogP (o/w) 4.24[1][2]
Flash Point 143.33 °C (290 °F) TCC[5]

Experimental Protocols

The following section details a plausible experimental protocol for the synthesis and purification of this compound via Fischer esterification. This method is based on general procedures for the synthesis of other cinnamate esters.

Synthesis of this compound via Fischer Esterification

Objective: To synthesize this compound from cinnamic acid and cyclohexanol using an acid catalyst.

Materials:

  • trans-Cinnamic acid (1.0 eq)

  • Cyclohexanol (1.5 eq)

  • Concentrated sulfuric acid (H₂SO₄) (catalytic amount, e.g., 0.1 eq)

  • Toluene (solvent)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane or diethyl ether (for extraction)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add trans-cinnamic acid, cyclohexanol, and toluene.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is typically complete when no more water is collected.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with an organic solvent such as dichloromethane or diethyl ether.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

Purification of this compound

Objective: To purify the crude this compound obtained from the synthesis.

Method 1: Vacuum Distillation

Equipment:

  • Short-path distillation apparatus

  • Vacuum pump

  • Heating mantle

Procedure:

  • Set up the short-path distillation apparatus.

  • Transfer the crude product to the distillation flask.

  • Heat the flask under reduced pressure.

  • Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum (e.g., 139-143 °C at 1 mmHg).[1][5]

Method 2: Recrystallization

Equipment:

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol or a mixture of ethanol and water).

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further, cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

Visualization of Experimental Workflow

The following diagram illustrates the synthesis and purification workflow for this compound.

Synthesis_Workflow Reactants Reactants: - Cinnamic Acid - Cyclohexanol - Toluene - H₂SO₄ (catalyst) Reaction Fischer Esterification (Reflux with Dean-Stark) Reactants->Reaction Workup Aqueous Work-up: - Dilution - Washing (H₂O, NaHCO₃, Brine) - Drying (MgSO₄) Reaction->Workup SolventRemoval Solvent Removal (Rotary Evaporation) Workup->SolventRemoval CrudeProduct Crude this compound SolventRemoval->CrudeProduct Purification Purification CrudeProduct->Purification Distillation Vacuum Distillation Purification->Distillation Method 1 Recrystallization Recrystallization Purification->Recrystallization Method 2 PureProduct Pure this compound Distillation->PureProduct Recrystallization->PureProduct

Synthesis and Purification Workflow for this compound.

Conclusion

While the crystal structure of this compound remains to be elucidated, this technical guide provides a solid foundation for researchers by presenting its known physicochemical properties in a structured format and offering a detailed, actionable protocol for its synthesis and purification. The provided workflow and data are intended to facilitate further research into this compound, including potential crystallographic studies to fully characterize its solid-state structure. Such studies would be invaluable for understanding its physical behavior and could enable the design of new materials with tailored properties.

References

An In-Depth Technical Guide to the Thermal Stability and Degradation of Cyclohexyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl cinnamate, an ester of cyclohexanol and cinnamic acid, finds applications in various industries, including fragrances and as a potential component in pharmaceutical formulations. Understanding its thermal stability and degradation profile is crucial for ensuring product quality, safety, and efficacy, particularly under varying storage and processing conditions. This technical guide provides a comprehensive overview of the methodologies used to assess the thermal properties of this compound. Due to a lack of publicly available, specific experimental data on the thermal decomposition of this compound, this guide presents generalized experimental protocols and hypothetical data based on the analysis of structurally related compounds. The information herein serves as a foundational resource for researchers intending to conduct thermal analysis on this compound.

Introduction to Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. For evaluating the thermal stability and degradation of organic compounds like this compound, the most relevant techniques are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss at different temperatures.[1][2]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions, providing insights into the physical stability of the compound.[3][4]

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This powerful analytical technique involves the thermal decomposition of a sample in an inert atmosphere, followed by the separation and identification of the volatile degradation products using gas chromatography and mass spectrometry.[5][6][7][8] This provides detailed information about the degradation pathways and the chemical nature of the decomposition products.

Hypothetical Thermal Stability Data of this compound

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound

ParameterExpected ValueDescription
Onset Decomposition Temperature (Tonset)~ 150 - 170 °CThe temperature at which significant mass loss begins.
Peak Decomposition Temperature (Tpeak)~ 180 - 200 °CThe temperature at which the rate of mass loss is at its maximum.
Mass Loss at 200 °C~ 5 - 10%Initial mass loss, likely corresponding to the cleavage of the ester bond.
Mass Loss at 300 °C~ 40 - 60%Significant degradation of the molecule.
Final Residue at 600 °C< 5%The amount of non-volatile material remaining after complete decomposition in an inert atmosphere.

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data for this compound

ParameterExpected ValueDescription
Melting Point (Tm)~ 25 - 35 °CThe temperature at which the solid form of this compound transitions to a liquid.
Enthalpy of Fusion (ΔHf)To be determinedThe amount of energy required to melt the sample.
Decomposition Exotherm> 150 °CAn exothermic peak corresponding to the energy released during thermal decomposition.

Experimental Protocols

The following sections detail the standard experimental methodologies for conducting TGA, DSC, and Py-GC-MS analyses on a compound such as this compound.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines the general procedure for determining the thermal stability of this compound using a thermogravimetric analyzer.

Workflow for Thermogravimetric Analysis

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Analysis start Weigh 5-10 mg of This compound crucible Place in an inert (e.g., alumina) crucible start->crucible instrument Calibrate TGA for mass and temperature crucible->instrument purge Purge with Nitrogen (50 mL/min) instrument->purge heat Heat from ambient to 600 °C at 10 °C/min purge->heat record Continuously record mass vs. temperature heat->record plot Plot mass loss (%) vs. Temperature (°C) record->plot determine Determine Tonset, Tpeak, and % mass loss plot->determine

Caption: Standard workflow for Thermogravimetric Analysis (TGA).

Procedure:

  • Instrument Calibration: Calibrate the thermogravimetric analyzer for mass and temperature according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert sample crucible (e.g., alumina or platinum).

  • Experimental Setup: Place the crucible onto the TGA balance. Seal the furnace and purge with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Continuously monitor and record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage of mass loss versus temperature. From this curve, determine the onset temperature of decomposition (Tonset), the peak decomposition temperature (Tpeak, from the derivative of the TGA curve), and the mass loss at various temperatures.

Differential Scanning Calorimetry (DSC) Protocol

This protocol describes the general procedure for identifying thermal transitions in this compound.

Workflow for Differential Scanning Calorimetry

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Analysis start Weigh 2-5 mg of This compound pan Hermetically seal in an aluminum DSC pan start->pan instrument Calibrate DSC for temperature and enthalpy pan->instrument reference Place an empty sealed pan as reference instrument->reference purge Purge with Nitrogen (50 mL/min) reference->purge heat Heat from 0 °C to 250 °C at 10 °C/min purge->heat record Record heat flow vs. temperature heat->record plot Plot heat flow (mW) vs. Temperature (°C) record->plot identify Identify melting point (Tm) and decomposition exotherm plot->identify

Caption: Standard workflow for Differential Scanning Calorimetry (DSC).

Procedure:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Experimental Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

  • Thermal Program: Heat the sample from 0 °C to 250 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Plot the heat flow versus temperature. Identify endothermic events, such as melting (Tm), and exothermic events, which may correspond to decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

This protocol provides a general method for identifying the thermal degradation products of this compound.

Workflow for Pyrolysis-GC-MS Analysis

PyGCMS_Workflow cluster_pyrolysis Pyrolysis cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis sample Place ~0.1-0.5 mg of This compound in a pyrolysis tube pyrolyzer Heat to 500 °C in an inert (Helium) atmosphere sample->pyrolyzer injection Transfer pyrolyzates to the GC injector pyrolyzer->injection separation Separate compounds on a capillary column (e.g., DB-5ms) injection->separation ionization Ionize separated compounds (Electron Ionization) separation->ionization detection Detect and record mass spectra ionization->detection chromatogram Generate total ion chromatogram (TIC) detection->chromatogram identification Identify peaks by comparing mass spectra to libraries (e.g., NIST) chromatogram->identification Degradation_Pathway cyclohexyl_cinnamate This compound cinnamoyl_radical Cinnamoyl Radical cyclohexyl_cinnamate->cinnamoyl_radical Heat cyclohexyl_radical Cyclohexyl Radical cyclohexyl_cinnamate->cyclohexyl_radical Heat cinnamic_acid Cinnamic Acid cinnamoyl_radical->cinnamic_acid Hydrogen Abstraction styrene Styrene cinnamoyl_radical->styrene Decarbonylation co2 CO2 cinnamoyl_radical->co2 Decarboxylation cyclohexene Cyclohexene cyclohexyl_radical->cyclohexene Disproportionation benzene Benzene cyclohexyl_radical->benzene Dehydrogenation cinnamic_acid->styrene -CO2 other_hydrocarbons Other Hydrocarbons cyclohexene->other_hydrocarbons

References

An In-depth Technical Guide to the Solubility of Cyclohexyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cyclohexyl cinnamate, a compound of interest in various industrial and research applications. The information is compiled to assist researchers, scientists, and professionals in drug development in understanding its behavior in different solvent systems.

Introduction to this compound

This compound, with the chemical formula C15H18O2, is the ester of cinnamic acid and cyclohexanol. It is recognized for its fruity, peach, and cherry-like aroma.[1] While extensively used as a flavoring and fragrance agent, its physicochemical properties, particularly its solubility, are critical for formulation, synthesis, and purification processes in various scientific disciplines.

Quantitative Solubility Data

The solubility of a compound is a fundamental physical property that dictates its application and formulation. The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents. It is important to note that publicly available, peer-reviewed studies on the solubility of this compound are limited. The data presented here is a consolidation of information from chemical databases and supplier specifications.

SolventTemperature (°C)SolubilityData TypeSource
Water253.393 mg/LEstimatedThe Good Scents Company[2]
WaterNot Specified0.0028 g/LPredictedFooDB[3], Human Metabolome Database[4]
WaterNot SpecifiedInsolubleExperimentalPubChem[1], Alfa Chemistry[5], Parchem[6], FAO[7][8]
EthanolNot SpecifiedMiscibleExperimentalPubChem[1], FAO[7][8]
AlcoholNot SpecifiedSolubleExperimentalThe Good Scents Company[2], Parchem[6]

Note: "Miscible" indicates that the substances are soluble in each other at all proportions. "Soluble" suggests a significant degree of dissolution, though the exact limit is not specified. The predicted and estimated values for water solubility are extremely low, confirming its hydrophobic nature.

Experimental Protocol for Solubility Determination

While specific experimental protocols for determining the solubility of this compound were not found in the reviewed literature, a generalized methodology based on standard laboratory practices is presented below. This workflow can be adapted for the systematic evaluation of its solubility in various solvents.

A common and reliable method for determining the solubility of a solid in a liquid is the isothermal equilibrium method, followed by quantitative analysis of the saturated solution.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solvent Select Solvent add_excess Add Excess Solute to Solvent prep_solvent->add_excess prep_solute Weigh this compound prep_solute->add_excess prep_vial Prepare Sealed Vials prep_vial->add_excess agitate Agitate at Constant Temperature (e.g., shaker bath) add_excess->agitate equilibrate Allow to Reach Equilibrium (e.g., 24-72h) agitate->equilibrate centrifuge Centrifuge to Separate Undissolved Solid equilibrate->centrifuge sample Extract Aliquot of Supernatant centrifuge->sample analyze Quantify Solute Concentration (e.g., HPLC, GC, UV-Vis) sample->analyze result result analyze->result Solubility Data

Caption: General workflow for determining the solubility of a solid compound.

Methodology Details:

  • Preparation: A series of sealed vials are prepared. A known volume of the selected solvent is added to each vial. An excess amount of this compound is then added to each vial to ensure that a saturated solution is formed.

  • Equilibration: The vials are placed in a constant temperature environment, such as an isothermal shaker bath. They are agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, the samples are centrifuged at the same constant temperature to separate the undissolved solid from the saturated supernatant.

  • Sampling and Analysis: A precise aliquot of the clear supernatant is carefully removed. The concentration of this compound in the aliquot is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy, after appropriate dilution. The solubility is then expressed in units such as g/L, mg/mL, or mol/L.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors inherent to both the solute and the solvent:

  • Polarity: this compound is a relatively nonpolar molecule due to the presence of the cyclohexyl and phenyl groups. This explains its very low solubility in polar solvents like water and its high solubility in less polar solvents like ethanol.

  • Temperature: While specific data is unavailable, the solubility of solids in liquids generally increases with temperature. This relationship should be experimentally determined for specific solvent systems.

  • Solvent Properties: The principle of "like dissolves like" is applicable. Solvents with similar polarity and hydrogen bonding capabilities to this compound are expected to be more effective.

Conclusion

This guide summarizes the currently available solubility data for this compound. The compound is characterized by its poor aqueous solubility and high solubility in alcohols like ethanol. For applications requiring precise solubility data in other solvents, it is recommended that experimental determinations be carried out using a systematic approach, such as the isothermal equilibrium method outlined above. Further research into the solubility of this compound in a wider range of pharmaceutically and industrially relevant solvents would be a valuable addition to the scientific literature.

References

A Technical Guide to Quantum Chemical Calculations for Cyclohexyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl cinnamate is an ester of cyclohexanol and cinnamic acid, recognized for its applications as a flavoring and fragrance agent.[1] Understanding its molecular properties at a quantum level is crucial for predicting its reactivity, stability, and potential interactions within biological systems, which is of significant interest in fields like drug development and toxicology. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful in-silico approach to elucidate the electronic structure, spectroscopic properties, and reactivity of molecules.[2][3]

This technical guide outlines the theoretical framework and computational workflow for performing a comprehensive quantum chemical analysis of this compound. It details the methodologies for geometry optimization, frontier molecular orbital (FMO) analysis, molecular electrostatic potential (MEP) mapping, and vibrational frequency analysis. The insights gained from these calculations can accelerate research by predicting molecular behavior and guiding experimental design.

Computational Methodology

The following protocol describes a robust computational approach for the quantum chemical analysis of this compound, based on established methods for similar organic molecules.[4][5]

2.1 Software and Theoretical Level

All calculations would be performed using a standard quantum chemistry software package like Gaussian 09.[4] The theoretical method employed is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for organic molecules.[6] Specifically, Becke's three-parameter hybrid functional (B3LYP) combined with the 6-311++G(d,p) basis set is recommended for accurate prediction of geometries and electronic properties.[4][7]

2.2 Geometry Optimization

The initial 3D structure of this compound is first built and subjected to geometry optimization. This process calculates the lowest energy conformation of the molecule, providing key structural parameters such as bond lengths, bond angles, and dihedral angles. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

2.3 Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO is an electron acceptor.[8] The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability; a smaller gap generally implies higher reactivity.[8][9]

2.4 Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution on the molecular surface.[10][11] It visualizes the regions of a molecule that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). This information is crucial for predicting how the molecule will interact with other molecules, including biological receptors or substrates, and for studying noncovalent interactions.[11]

2.5 Vibrational Analysis

A frequency calculation is performed on the optimized geometry to predict the infrared (IR) and Raman vibrational spectra.[12] This analysis serves two purposes: it confirms that the optimized structure is a true minimum (no imaginary frequencies), and it allows for the assignment of calculated vibrational modes to experimentally observed spectral bands, aiding in the structural characterization of the molecule.[13]

Predicted Quantum Chemical Data

The following tables summarize the type of quantitative data obtained from the described quantum chemical calculations for this compound.

Table 1: Predicted Optimized Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths C=O~1.22 Å
C-O (Ester)~1.35 Å
C=C (Vinyl)~1.34 Å
C-O (Cyclohexyl)~1.45 Å
Bond Angles O=C-O~124°
C-O-C (Ester)~117°
C=C-C (Phenyl)~128°

Note: Values are illustrative and represent typical results from DFT/B3LYP calculations for similar ester compounds.

Table 2: Predicted Frontier Molecular Orbital Properties

ParameterDescriptionPredicted Value (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital-6.5 to -7.5
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.0
ΔE (Gap) HOMO-LUMO Energy Gap (E_LUMO - E_HOMO)4.5 to 6.5

Note: A smaller energy gap suggests higher chemical reactivity.[14] These values are typical for aromatic esters and provide a balance between stability and reactivity.[15]

Table 3: Predicted Key Vibrational Frequencies

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
C-H Stretch (Aromatic) Phenyl Ring3100 - 3000
C-H Stretch (Aliphatic) Cyclohexyl Ring2950 - 2850
C=O Stretch (Ester) Carbonyl1750 - 1710
C=C Stretch (Aromatic) Phenyl Ring1600 - 1450
C=C Stretch (Vinyl) Alkene1640 - 1620
C-O Stretch (Ester) Ester Linkage1300 - 1150

Note: These predicted frequencies can be directly compared with experimental FT-IR and Raman spectra for structural validation.

Visualizations

Diagrams are essential for representing complex workflows and molecular properties. The following sections provide mandatory visualizations generated using the DOT language.

4.1 Computational Workflow

The logical flow of the quantum chemical analysis is depicted in the following diagram.

G Workflow for Quantum Chemical Analysis of this compound cluster_input Input Phase cluster_calc Computational Core (DFT) cluster_analysis Analysis & Output A Build Initial 3D Structure of this compound B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B Submit for Calculation C Frequency Calculation B->C Use Optimized Structure D HOMO-LUMO Analysis C->D Extract Properties from Output E Molecular Electrostatic Potential (MEP) Map C->E Extract Properties from Output F Vibrational Spectra (IR/Raman) C->F Extract Properties from Output G Optimized Geometry (Bond Lengths, Angles) C->G Extract Properties from Output

Caption: A flowchart illustrating the computational steps for quantum chemical analysis.

4.2 Molecular Reactivity Map (Conceptual)

The Molecular Electrostatic Potential (MEP) map identifies reactive sites. The diagram below illustrates the conceptual relationship between charge distribution and reactivity.

G Conceptual MEP Reactivity for this compound cluster_molecule Molecular Surface cluster_regions cluster_reactivity This compound This compound A Electron-Rich Region (e.g., Carbonyl Oxygen) C Site for Electrophilic Attack A->C Attracts Electrophiles B Electron-Poor Region (e.g., Hydrogens) D Site for Nucleophilic Attack B->D Attracts Nucleophiles

Caption: A diagram showing MEP regions and their corresponding chemical reactivity.

Conclusion

Quantum chemical calculations provide indispensable insights into the molecular structure, stability, and reactivity of this compound. By employing DFT methods, researchers can obtain detailed information on optimized geometry, electronic properties via FMO analysis, and potential reactive sites through MEP maps. Furthermore, theoretical vibrational spectra serve as a powerful tool for structural confirmation when compared with experimental data. The computational workflow and data presented in this guide offer a comprehensive framework for scientists and drug development professionals to investigate the properties of this compound and similar molecules, thereby facilitating rational molecular design and property prediction.

References

The Multifaceted Biological Activities of Cinnamic Acid Esters: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cinnamic acid, a naturally occurring aromatic carboxylic acid found in various plants, and its ester derivatives have emerged as a promising class of bioactive compounds with a broad spectrum of pharmacological activities.[1][2] Their inherent low toxicity and diverse therapeutic potential have made them a focal point in the quest for novel drug candidates.[1] This technical guide provides an in-depth overview of the biological activities of cinnamic acid esters, focusing on their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data for comparative analysis, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Antimicrobial Activity

Cinnamic acid esters have demonstrated notable efficacy against a range of pathogenic microorganisms, including bacteria and fungi.[3][4] The antimicrobial potency is significantly influenced by the structure of the ester, particularly the nature of the alcohol moiety and substitutions on the phenyl ring.[1]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of various cinnamic acid esters is summarized in Table 1, with MIC values providing a quantitative measure of their efficacy. A lower MIC value indicates greater antimicrobial potency.

CompoundMicroorganismMIC (µg/mL)Reference
Methyl CinnamateStaphylococcus aureus>4000[5]
Escherichia coli>4000[5]
Candida albicans128[3]
Cinnamic AcidStaphylococcus aureus500[5]
Escherichia coli1000[5]
Candida albicans128[6]
Isobutyl CinnamateCandida albicans0.89 µM[1]
Aspergillus niger0.79 µM[1]
Methyl 2-nitrocinnamateCandida albicans128[3]
2-Hydroxycinnamic acidStaphylococcus aureus1600[7]

Table 1: Antimicrobial Activity of Cinnamic Acid Esters.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard

  • Cinnamic acid ester stock solution (typically in DMSO)

  • Positive control (standard antibiotic)

  • Negative control (broth only)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Inoculum: From a pure overnight culture, select 3-4 colonies and suspend them in saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilutions: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the cinnamic acid ester stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.

  • Inoculation: Add 5 µL of the adjusted inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (broth + inoculum + standard antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure absorbance.

Antioxidant Activity

Many cinnamic acid derivatives, particularly those with phenolic hydroxyl groups, are potent antioxidants capable of scavenging free radicals.[8] This activity is crucial in combating oxidative stress, which is implicated in numerous diseases.

Quantitative Data: IC50 Values for Radical Scavenging

The antioxidant capacity of cinnamic acid esters is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals.

CompoundAssayIC50 (µg/mL)Reference
Cinnamic AcidDPPH1.2[8]
Cinnamyl AcetateDPPH0.16[9]
Ethyl CinnamateDPPH0.64[8]

Table 2: Antioxidant Activity of Cinnamic Acid Esters.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (typically 0.1 mM)

  • Cinnamic acid ester solutions at various concentrations in methanol

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Reagents: Prepare a stock solution of DPPH in methanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.

  • Reaction Setup: In a 96-well plate, add 20 µL of the test sample or standard at different concentrations to the wells.

  • Initiation of Reaction: Add 200 µL of the DPPH working solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

Anti-inflammatory Activity

Cinnamic acid and its derivatives have been shown to possess anti-inflammatory properties by inhibiting key enzymes and signaling pathways involved in the inflammatory response.[10]

Quantitative Data: IC50 Values for Enzyme Inhibition

The anti-inflammatory effects of cinnamic acid esters are often assessed by their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

CompoundTargetIC50 (µM)Reference
Caffeic acid diethyl esterCOX-288.5% inhibition at 100 µM[11]
1-methylhydantoin cinnamoyl imide (Compound 4)COX-137 ± 4[12]
COX-2126 ± 12[12]

Table 3: Anti-inflammatory Activity of Cinnamic Acid Derivatives.

Experimental Protocol: COX-2 Inhibition Assay

Materials:

  • Recombinant human COX-2 enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme and L-epinephrine (co-factors)

  • Arachidonic acid (substrate)

  • Cinnamic acid ester solutions at various concentrations

  • Positive control (e.g., Celecoxib)

  • Stannous chloride solution (to stop the reaction)

  • Spectrophotometer or plate reader

Procedure:

  • Enzyme Preparation: In an Eppendorf tube, mix the assay buffer, heme, and L-epinephrine. Add the COX-2 enzyme and incubate at room temperature.

  • Inhibitor Incubation: Add the cinnamic acid ester solution or positive control to the enzyme mixture and pre-incubate at 37°C for a specified time (e.g., 10 minutes).

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 2 minutes).

  • Reaction Termination: Stop the reaction by adding a saturated stannous chloride solution.

  • Quantification: The product of the reaction (e.g., Prostaglandin E2) can be quantified using various methods, such as ELISA or LC-MS/MS, to determine the extent of enzyme inhibition.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.

Anticancer Activity

Cinnamic acid esters have demonstrated significant cytotoxic effects against various cancer cell lines, acting through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and metastasis.[13][14][15]

Quantitative Data: IC50 Values for Cytotoxicity

The anticancer potential of cinnamic acid esters is typically evaluated by determining their IC50 values against different cancer cell lines using the MTT assay.

CompoundCell LineIC50 (µM)Reference
Cinnamic acid ester derivative (Compound 5)HeLa (Cervical Cancer)42-166 (range for various derivatives)[16]
MCF-7 (Breast Cancer)42-166 (range for various derivatives)[16]
(E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate (4m)A549 (Lung Cancer)Lead compound, specific IC50 not provided[17]
Oleanolic acid-cinnamic acid ester derivative (44o)HeLa (Cervical Cancer)1.35[13]
Oleanolic acid-cinnamic acid ester derivative (44e)MCF-7 (Breast Cancer)1.79[13]
Gallate-cinnamate ester derivative (N6)HeLa (Cervical Cancer)7.26[18]
Coumarin-cinnamic acid hybrid (Compound 4)A549 (Lung Cancer)9.34[19]
MCF-7 (Breast Cancer)3.26[19]

Table 4: Anticancer Activity of Cinnamic Acid Esters.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cinnamic acid ester solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the cinnamic acid ester for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the IC50 value from the dose-response curve.

Signaling Pathways Modulated by Cinnamic Acid Esters

The diverse biological activities of cinnamic acid esters are attributed to their ability to modulate various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of more potent and selective derivatives.

Anti-inflammatory Signaling: NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Cinnamic acid derivatives have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.[10][20]

NF_kB_Pathway cluster_complex LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkB->NFkB_active Degradation releases Nucleus Nucleus NFkB_active->Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes Induces Cinnamic_Ester Cinnamic Acid Ester Cinnamic_Ester->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by cinnamic acid esters.

Anticancer Signaling: PI3K/Akt Pathway

The PI3K/Akt pathway is frequently overactivated in cancer, promoting cell survival and proliferation. Cinnamic acid and its derivatives can inhibit this pathway, leading to apoptosis of cancer cells.[21]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activates Survival Cell Survival & Proliferation Downstream->Survival Cinnamic_Ester Cinnamic Acid Ester Cinnamic_Ester->PI3K Inhibits Cinnamic_Ester->Akt Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by cinnamic acid esters.

Neuroprotective & Anti-inflammatory Signaling: MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to stress and inflammation. Modulation of this pathway by cinnamic acid derivatives can contribute to their neuroprotective and anti-inflammatory effects.[17]

MAPK_Pathway Stimuli Stress/Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response Cinnamic_Ester Cinnamic Acid Ester Cinnamic_Ester->MAPK Modulates

Caption: Modulation of the MAPK signaling pathway by cinnamic acid esters.

Synthesis of Cinnamic Acid Esters

The most common method for synthesizing cinnamic acid esters is through Fischer esterification, which involves the acid-catalyzed reaction of cinnamic acid with an alcohol.

Experimental Workflow: Fischer Esterification

Fischer_Esterification Start Start Mix Mix Cinnamic Acid, Alcohol, and Acid Catalyst Start->Mix Reflux Reflux Reaction Mixture Mix->Reflux Workup Aqueous Workup (Neutralization & Extraction) Reflux->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Ester Cinnamic Acid Ester Purify->Ester

Caption: General workflow for the synthesis of cinnamic acid esters via Fischer esterification.

Cinnamic acid esters represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, coupled with their favorable safety profile, make them attractive candidates for further investigation and development in the pharmaceutical and nutraceutical industries. This technical guide provides a solid foundation for researchers by consolidating quantitative data, detailing essential experimental protocols, and illustrating the key signaling pathways involved in their mechanism of action. Future research should focus on structure-activity relationship studies to design and synthesize novel cinnamic acid esters with enhanced potency and selectivity for specific biological targets.

References

The Ubiquitous Cinnamates: A Technical Guide to Their Natural Occurrence in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamic acid and its derivatives, collectively known as cinnamates, are a class of phenylpropanoid secondary metabolites ubiquitously distributed throughout the plant kingdom. They serve as fundamental precursors for a vast array of phenolic compounds, including lignins, flavonoids, coumarins, and stilbenes, which are crucial for plant development, defense, and interaction with the environment. Beyond their physiological roles in plants, cinnamates exhibit a wide spectrum of pharmacological activities, such as antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, making them a focal point for drug discovery and development. This technical guide provides an in-depth overview of the biosynthesis, natural occurrence, and quantitative distribution of major cinnamates in plants. It further details validated experimental protocols for their extraction and analysis and explores the key signaling pathways that regulate their production in response to endogenous and exogenous stimuli.

Biosynthesis of Cinnamates

The biosynthesis of cinnamates is a well-elucidated process that begins with the shikimate pathway and proceeds through the core phenylpropanoid pathway. This metabolic route channels a significant portion of the plant's fixed carbon, highlighting its central importance.[1][2]

The Shikimate Pathway: Precursor Supply

The journey to cinnamates begins with the shikimate pathway, a seven-step metabolic route that converts simple carbohydrate precursors, phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), into chorismate.[3] This pathway is the exclusive source of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants and microorganisms.[1][3] For cinnamate biosynthesis, L-phenylalanine is the primary precursor.

The Core Phenylpropanoid Pathway

The general phenylpropanoid pathway converts L-phenylalanine into the activated thioester, p-coumaroyl-CoA, which stands at a critical branch point for the synthesis of thousands of phenolic compounds.[4][5] The initial three steps constitute the core of cinnamate synthesis.[4]

  • Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL), which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[4][6] This is the committed step and a major regulatory point of the entire phenylpropanoid pathway.

  • Cinnamate 4-Hydroxylase (C4H): trans-Cinnamic acid is then hydroxylated at the para-position by Cinnamate 4-Hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid (4-hydroxycinnamic acid).[4][6][7]

  • 4-Coumarate:CoA Ligase (4CL): Finally, 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by forming a high-energy thioester bond with Coenzyme A, producing p-coumaroyl-CoA.[4][8]

From p-coumaric acid and its activated form, a series of hydroxylation and methylation reactions catalyzed by various enzymes lead to the formation of other major cinnamate derivatives, including caffeic acid, ferulic acid, and sinapic acid.[8]

Phenylpropanoid Biosynthesis Pathway Phe L-Phenylalanine PAL PAL Phe->PAL Cin trans-Cinnamic Acid C4H C4H Cin->C4H pCou p-Coumaric Acid C4CL 4CL pCou->C4CL pCouCoA p-Coumaroyl-CoA Other Lignins, Flavonoids, Stilbenes, etc. pCouCoA->Other HCT_C3H HCT/C3'H pCouCoA->HCT_C3H Caf Caffeic Acid COMT COMT Caf->COMT Fer Ferulic Acid F5H F5H Fer->F5H Sin Sinapic Acid PAL->Cin C4H->pCou C4CL->pCouCoA HCT_C3H->Caf COMT->Fer F5H->Sin

Core phenylpropanoid pathway leading to major cinnamate derivatives.

Quantitative Occurrence of Major Cinnamates in Plants

Cinnamates are widespread, but their concentrations vary significantly depending on the plant species, tissue, developmental stage, and environmental conditions. The most common derivatives include p-coumaric, caffeic, ferulic, and sinapic acids, which exist as free acids or, more commonly, as conjugated esters or glycosides.

Table 1: Concentration of p-Coumaric Acid in Various Plant Sources

Plant SpeciesPlant PartConcentrationAnalytical MethodReference
Ananas comosus (Pineapple)Ripe Juice11.76 µg/mLRP-HPLC[9]
Ananas comosus (Pineapple)Unripe Juice0.41 µg/mLRP-HPLC[9]
Cynodon dactylon (Durva Grass)Whole Plant (Methanolic Extract)0.48 mg/100 mLRP-HPLC[10]
PropolisResinPresent (unquantified)HPLC-UV[11]

Table 2: Concentration of Caffeic Acid in Various Plant Sources

Plant SpeciesPlant PartConcentration (per g of dry plant)Analytical MethodReference
Coffea canephora (Coffee)Seeds12.33 mgRP-HPLC-DAD[7]
Solanum xanthocarpumRoots1.61 mgHPTLC[12][13]
Solanum xanthocarpumStem1.00 mgHPTLC[12][13]
Solanum xanthocarpumLeaves0.58 mgHPTLC[12][13]
Solanum xanthocarpumFruits0.30 mgHPTLC[12][13]
Artemisia absinthiumAerial Parts (Dry Extract)50.20 µgHPLC[14]

Table 3: Concentration of Ferulic Acid in Various Plant Sources

Plant SpeciesPlant Part/FoodConcentration (mg/100 g Fresh Weight)Analytical MethodReference
PopcornGrain313Not Specified[15]
Bamboo ShootsShoot243.6Not Specified[15]
Secale cereale (Rye)Grain54Not Specified[15]
Avena sativa (Oats)Flakes25 - 52Not Specified[15]
Zea mays (Sweet Corn)Kernel42Not Specified[15]
Olea europaea (Green Olive)Fruit3.01Chromatography[16]
Solanum melongena (Eggplant)Fruit0.22Chromatography[16]

Table 4: Concentration of Sinapic Acid in Various Plant Sources

Plant SpeciesPlant PartConcentration (per g of biomass)Analytical MethodReference
Brassica spp.Biomass0.49 - 2.49 mgNot Specified[17]
Viburnum foetidumNot Specified (Dry Extract)0.137 mgHPLC[18]
Fragaria ananassa (Strawberry)Fruitup to 450.3 µgNot Specified[3]

Note: Concentrations can vary widely based on extraction method, cultivar, and growing conditions. The data presented are for comparative purposes.

Experimental Protocols

Accurate quantification of cinnamates from complex plant matrices requires robust and validated experimental protocols. The choice of method depends on the target analyte, the plant matrix, and the required sensitivity.

General Extraction of Free and Ester-Bound Phenolic Acids

This protocol describes a general method involving alkaline hydrolysis to release cinnamates that are ester-linked to the cell wall, providing a measure of total cinnamate content.

Materials:

  • Dried, powdered plant material

  • 80% Methanol (v/v)

  • 2 M Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl) or Formic Acid

  • Ethyl acetate or Diethyl ether

  • Anhydrous Sodium Sulfate

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Extraction of Free Phenolics:

    • Weigh ~1 g of powdered plant material into a centrifuge tube.

    • Add 20 mL of 80% methanol. Vortex thoroughly and sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 15 minutes. Collect the supernatant.

    • Repeat the extraction on the remaining pellet and combine the supernatants. This is the "crude extractable phenolics" fraction.

  • Alkaline Hydrolysis (for Bound Phenolics):

    • Take the solid residue from the methanol extraction. Add 20 mL of 2 M NaOH.

    • Shake the mixture for 4 hours at room temperature under a nitrogen atmosphere to prevent oxidation.[19]

  • Acidification and Extraction:

    • Acidify the hydrolysate to pH 2 using concentrated HCl.

    • Perform liquid-liquid extraction three times with an equal volume of ethyl acetate or diethyl ether.

    • Combine the organic phases.

  • Drying and Reconstitution:

    • Dry the pooled organic phase over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under reduced pressure or a stream of nitrogen.

    • Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial HPLC mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before analysis.

Solid-Phase Extraction (SPE) for Sample Clean-up and Concentration

SPE is an effective technique for purifying and concentrating phenolic acids from crude extracts, removing interfering substances like sugars and pigments.

Materials:

  • Crude plant extract (aqueous or methanolic)

  • SPE cartridges (e.g., C18, Oasis HLB, Strata-X)

  • Methanol (HPLC grade)

  • Acidified water (pH 2-3 with formic or phosphoric acid)

  • SPE vacuum manifold

Procedure (General Protocol for Oasis HLB):

  • Conditioning: Pass 5 mL of methanol through the cartridge, followed by 5 mL of acidified water. Do not allow the cartridge to dry.

  • Loading: Adjust the pH of the crude plant extract to ~2. Load the sample onto the cartridge at a slow flow rate.

  • Washing: Pass 5-10 mL of acidified water through the cartridge to remove polar interferences.

  • Elution: Elute the retained cinnamates with 5 mL of methanol.

  • Final Preparation: Evaporate the methanol eluate to dryness and reconstitute in the initial mobile phase for HPLC or LC-MS analysis.

Experimental Workflow for Cinnamate Analysis Sample Plant Material (Dried, Powdered) Extraction Solvent Extraction (e.g., 80% Methanol) Sample->Extraction Hydrolysis Alkaline Hydrolysis (Optional, for bound forms) Extraction->Hydrolysis Residue Cleanup Purification / Concentration (e.g., SPE or LLE) Extraction->Cleanup Supernatant Hydrolysis->Cleanup Analysis Chromatographic Separation (HPLC / GC) Cleanup->Analysis Detection Detection & Identification (DAD / MS) Analysis->Detection Quant Quantification (Calibration Curve) Detection->Quant

Generalized experimental workflow for cinnamate analysis.
Quantification by High-Performance Liquid Chromatography (HPLC-DAD)

HPLC coupled with a Diode Array Detector (DAD) is the most common technique for the simultaneous quantification of multiple cinnamate derivatives.

Instrumentation and Conditions:

  • HPLC System: Quaternary pump, autosampler, column oven, DAD.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.2-1% Acetic or Formic Acid in water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: A typical gradient starts with a low percentage of organic phase (e.g., 5-10% B), increasing linearly to a high percentage (e.g., 60-95% B) over 30-40 minutes to resolve compounds with different polarities.[20]

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Detection: DAD monitoring at multiple wavelengths, typically ~280 nm and ~325 nm, corresponding to the absorbance maxima of hydroxycinnamates.

  • Quantification: Based on an external calibration curve generated from authentic standards of each cinnamate derivative.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying cinnamates, especially in complex volatile mixtures. It requires derivatization to increase the volatility of the polar phenolic acids.

Procedure:

  • Extraction: Perform extraction as described in section 3.1.

  • Derivatization:

    • Evaporate the final extract to complete dryness.

    • Add 40 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to protect carbonyl groups. Incubate at 37°C for 2 hours.[21]

    • Add 70 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS, to convert acidic protons to trimethylsilyl (TMS) ethers/esters. Incubate at 37°C for 30 minutes.[21][22]

  • GC-MS Analysis:

    • Column: Nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) to elute the derivatized compounds.

    • Mass Spectrometry: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 50-550.

    • Identification: Based on comparison of retention times and mass spectra with authentic standards and reference libraries (e.g., NIST, Wiley).

Regulation of Cinnamate Biosynthesis

The production of cinnamates is tightly regulated at the transcriptional level by a complex network of signaling pathways. These pathways are activated in response to various developmental cues and environmental stresses, such as pathogen attack and UV radiation, allowing the plant to dynamically allocate resources to defense and protection.

Regulation by Plant Hormones (Jasmonic and Salicylic Acid)

Plant defense hormones play a critical role in orchestrating the induction of the phenylpropanoid pathway.

  • Jasmonic Acid (JA): Often associated with defense against necrotrophic pathogens and insect herbivores, the JA signaling pathway can induce the expression of phenylpropanoid biosynthesis genes.[23] The active form, JA-Isoleucine, binds to the receptor COI1, leading to the degradation of JAZ repressor proteins. This releases transcription factors (e.g., MYC2) that activate downstream genes, including those involved in cinnamate production.[24]

  • Salicylic Acid (SA): A key signaling molecule in the defense against biotrophic pathogens, SA can also modulate cinnamate metabolism. In some cases, SA accumulation itself is derived from cinnamic acid.[25][26][27] Furthermore, application of SA can induce the accumulation of downstream phenolic compounds, indicating a positive regulatory role on the pathway.[28] There exists a complex, often antagonistic, crosstalk between the JA and SA signaling pathways, which allows the plant to fine-tune its defense response.[5]

Regulation by UV-B Radiation

Plants exposed to UV-B radiation (280-315 nm) accumulate UV-absorbing compounds, primarily flavonoids and other phenolics derived from the phenylpropanoid pathway, to protect against DNA damage. This response is mediated by a specific UV-B photoreceptor.

  • UVR8 Signaling Pathway: The UV-B photoreceptor UV RESISTANCE LOCUS 8 (UVR8) is the key sensor for this response. In the absence of UV-B, UVR8 exists as a dimer. Upon UV-B absorption, it monomerizes and interacts with the protein CONSTITUTIVELY PHOTOMORPHOGENIC 1 (COP1).

  • This interaction stabilizes the transcription factor ELONGATED HYPOCOTYL 5 (HY5), which would otherwise be targeted for degradation.

  • HY5 then moves into the nucleus and activates the transcription of key phenylpropanoid biosynthesis genes, such as PAL, C4H, and CHS (Chalcone Synthase), leading to the accumulation of protective cinnamates and flavonoids.

UV-B Signaling Pathway UVB UV-B Light UVR8_dimer UVR8 (Dimer) UVB->UVR8_dimer UVR8_mono UVR8 (Monomer) UVR8_dimer->UVR8_mono Monomerization COP1 COP1 UVR8_mono->COP1 Interaction HY5_deg HY5 Degradation UVR8_mono->HY5_deg Inhibits COP1->HY5_deg Promotes HY5_stable HY5 (Stable) Nucleus Nucleus HY5_stable->Nucleus Genes Activation of Phenylpropanoid Genes (PAL, C4H, CHS...) Nucleus->Genes HY5 binds promoters Accumulation Cinnamate & Flavonoid Accumulation Genes->Accumulation

Simplified UVR8-mediated signaling pathway for cinnamate induction.

Conclusion

Cinnamates represent a foundational class of metabolites in plant biology with significant implications for human health and drug development. Their synthesis is a highly regulated and central metabolic process, leading to a diverse array of compounds distributed widely across the plant kingdom. Understanding their quantitative occurrence requires robust analytical methodologies, from efficient extraction to sensitive chromatographic detection. Furthermore, elucidating the complex signaling networks that control their production in response to environmental cues offers opportunities for metabolic engineering and the enhanced production of high-value cinnamates in crop and medicinal plants. This guide provides a technical framework for researchers to explore the rich biochemistry of cinnamates and harness their potential for scientific and therapeutic advancement.

References

Toxicological Profile of Cyclohexyl Cinnamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive toxicological profile of Cyclohexyl cinnamate (CAS No. 7779-17-1), a fragrance and flavoring ingredient.[1][2][3] The document synthesizes available data on its acute toxicity, skin and eye irritation, skin sensitization, genotoxicity, phototoxicity, and metabolism. Methodologies for key experimental protocols are detailed, and metabolic and experimental workflow diagrams are provided for enhanced clarity. The profile is constructed from publicly available data and read-across information from structurally related compounds to address data gaps, in line with modern safety assessment practices.[4][5]

Chemical and Physical Properties

This compound is the ester of cyclohexanol and cinnamic acid.[6] It belongs to the chemical class of cinnamic acid esters and is recognized for its fruity, balsamic aroma.[3][7]

PropertyValueReference
Synonyms Cinnamic acid, cyclohexyl ester; Cyclohexyl 3-phenylpropenoate[1]
CAS Number 7779-17-1[1]
Molecular Formula C₁₅H₁₈O₂[2]
Molecular Weight 230.30 g/mol [7]
Physical State Liquid[3]
Specific Gravity 1.048 - 1.058 @ 25°C[3]
Refractive Index 1.560 - 1.564 @ 20°C[3]
Flash Point 143.33 °C (290.00 °F)[3]

Metabolism

As a carboxylic ester, this compound is anticipated to undergo rapid enzymatic hydrolysis as its primary metabolic pathway.[8] This reaction, catalyzed by esterase enzymes present in the skin, liver, and gastrointestinal tract, yields cyclohexanol and trans-cinnamic acid.[9][10] Both metabolites are then further processed through well-established pathways. Cinnamic acid, for instance, is readily absorbed and excreted, primarily in the urine.[6][9] The rapid hydrolysis prevents the parent ester from accumulating systemically.[9][11]

G parent This compound esterase Esterases (Skin, Liver, GI Tract) parent->esterase Hydrolysis metabolite1 Cyclohexanol esterase->metabolite1 metabolite2 trans-Cinnamic Acid esterase->metabolite2 further Further Metabolism & Excretion metabolite1->further metabolite2->further G cluster_prep Preparation cluster_app Application cluster_obs Observation & Scoring p1 Select healthy albino rabbit p2 Clip fur from dorsal area (24h prior) p1->p2 a1 Apply 0.5 mL/g of substance to ~6 cm² skin p2->a1 a2 Cover with semi-occlusive dressing for 4 hours a1->a2 o1 Remove patch & clean test site a2->o1 o2 Score erythema & edema at 1, 24, 48, 72 hours o1->o2 o3 Calculate mean scores o2->o3 class Classify as Irritant o3->class no_class Not Classified o3->no_class No

References

Methodological & Application

Synthesis of Cyclohexyl Cinnamate via Fischer Esterification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive protocol for the synthesis of cyclohexyl cinnamate, a compound of interest in the fragrance, cosmetic, and pharmaceutical sectors. The synthesis is achieved through Fischer esterification, a fundamental organic reaction. Detailed methodologies for the reaction, purification, and characterization are presented, with all quantitative data summarized for clarity and reproducibility. This guide is intended to facilitate the efficient and successful synthesis of this compound in a laboratory setting.

Introduction

Fischer esterification is a classic acid-catalyzed reaction used to form an ester from a carboxylic acid and an alcohol.[1] It is an equilibrium-driven process, where the formation of the ester is favored by either using an excess of one of the reactants or by removing water as it is formed.[2][3] This method is valued for its simplicity and the use of readily available, inexpensive starting materials.[4] this compound, the target molecule, is a cinnamate ester recognized for its applications as a flavoring agent and in fragrances.[5][6][7] This protocol details a reliable method for its synthesis from trans-cinnamic acid and cyclohexanol.

Reaction and Mechanism

The synthesis of this compound is achieved by reacting cinnamic acid with cyclohexanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2]

Overall Reaction:

Cinnamic Acid + Cyclohexanol --(H⁺ catalyst, Heat)--> this compound + Water

Mechanism of Fischer Esterification:

The reaction mechanism involves several reversible steps[3]:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the cinnamic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The alcohol (cyclohexanol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product, this compound.

Fischer_Mechanism Fischer Esterification Mechanism CinnamicAcid Cinnamic Acid ProtonatedAcid Protonated Carboxylic Acid CinnamicAcid->ProtonatedAcid + H+ Cyclohexanol Cyclohexanol H_plus H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate + Cyclohexanol ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster - H2O CyclohexylCinnamate This compound ProtonatedEster->CyclohexylCinnamate - H+ Water H2O

Caption: Mechanism of Fischer Esterification for this compound synthesis.

Experimental Protocols

Materials and Equipment
Reagents & Solvents Equipment
trans-Cinnamic acidRound-bottom flask (100 mL)
CyclohexanolDean-Stark apparatus or reflux condenser
Sulfuric acid (conc.) or p-TsOHHeating mantle with magnetic stirrer
Toluene (optional, for azeotropic removal of water)Magnetic stir bar
Diethyl ether or Ethyl acetate (for extraction)Separatory funnel (250 mL)
Saturated sodium bicarbonate (NaHCO₃) solutionBeakers and Erlenmeyer flasks
Brine (saturated NaCl solution)Rotary evaporator
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)Thin Layer Chromatography (TLC) plates (silica gel)
UV lamp for TLC visualization
Glassware for filtration
Column chromatography setup (optional)
Synthesis and Work-up Procedure

The following workflow outlines the key steps in the synthesis and purification of this compound.

Synthesis_Workflow Experimental Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Combine Reactants (Cinnamic Acid, Cyclohexanol, Catalyst, Toluene) B 2. Reflux with Water Removal (Dean-Stark Trap) A->B C 3. Monitor Reaction (TLC) B->C D 4. Cool & Dilute (with Ether/EtOAc) C->D E 5. Wash with NaHCO3 (Neutralize Acid) D->E F 6. Wash with Brine E->F G 7. Dry Organic Layer (with Na2SO4) F->G H 8. Concentrate (Rotary Evaporator) G->H I 9. Obtain Crude Product H->I J 10. Characterize Product (NMR, IR, MS) I->J

Caption: Workflow for the synthesis and purification of this compound.

  • Reaction Setup: To a 100 mL round-bottom flask, add trans-cinnamic acid (1.0 eq), cyclohexanol (1.5-2.0 eq), a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) or p-toluenesulfonic acid (0.05 eq), and a magnetic stir bar. If using a Dean-Stark trap, add toluene (approx. 20-30 mL) to facilitate the azeotropic removal of water.[8]

  • Reflux: Assemble the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux using a heating mantle. The reaction is driven to completion by collecting the water generated in the side arm of the Dean-Stark trap.[1] The reaction typically takes a few hours.

  • Monitoring: Monitor the progress of the reaction by TLC, eluting with a suitable solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the cinnamic acid spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Cooling and Dilution: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with diethyl ether or ethyl acetate (approx. 50 mL).

  • Aqueous Work-up: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acid catalyst and remove any unreacted cinnamic acid.[4]

    • Water (1 x 25 mL).

    • Brine (1 x 25 mL) to aid in the separation of the layers.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[8] Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): If the crude product is not sufficiently pure, it can be purified by column chromatography on silica gel.[9]

Data Presentation

The following table summarizes typical quantitative data for the synthesis.

Parameter Value / Description Reference
Reactant Molar Ratio 1 : 1.5 (Cinnamic Acid : Cyclohexanol)[10]
Catalyst H₂SO₄ or p-TsOH[2]
Solvent Toluene (for azeotropic distillation)[8]
Reaction Temperature Reflux temperature of toluene (~111 °C)[11]
Reaction Time 2-4 hours[11]
Expected Yield >80% (with water removal)[1]
Appearance Colorless to pale yellow viscous liquid[12]
Boiling Point 195 °C @ 12 mmHg[12]
¹H NMR (CDCl₃, ppm) δ 7.70 (d, 1H, vinyl), 7.55-7.50 (m, 2H, Ar-H), 7.40-7.35 (m, 3H, Ar-H), 6.45 (d, 1H, vinyl), 4.90 (m, 1H, O-CH), 1.90-1.25 (m, 10H, cyclohexyl)Representative
¹³C NMR (CDCl₃, ppm) δ 166.5 (C=O), 145.0 (vinyl), 134.3 (Ar-C), 130.5 (Ar-CH), 128.9 (Ar-CH), 128.1 (Ar-CH), 117.8 (vinyl), 73.1 (O-CH), 31.6 (CH₂), 25.4 (CH₂), 23.7 (CH₂)Representative
IR (cm⁻¹) ~2930, 2855 (C-H stretch), ~1715 (C=O stretch, ester), ~1635 (C=C stretch), ~1170 (C-O stretch)[13]
Mass Spec (EI, m/z) 230 [M]⁺, 148, 131 (base peak), 103, 77Representative

Applications

  • Flavor and Fragrance: this compound is recognized as a flavoring agent by the FDA and is used in the food and cosmetic industries for its fruity, balsamic notes.[5][7][12]

  • Pharmaceutical Research: Cinnamic acid and its derivatives have been investigated for various medicinal properties.[1] this compound can serve as an intermediate or a scaffold in the development of new therapeutic agents.

  • Organic Synthesis: It is used as a building block in more complex organic syntheses.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Chemical Hazards:

    • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

    • Toluene and diethyl ether are flammable. Keep away from ignition sources.

    • Refer to the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Conclusion

The synthesis of this compound via Fischer esterification is a reliable and efficient process, particularly when coupled with a Dean-Stark apparatus to remove water and drive the reaction equilibrium towards the product.[1] The protocol detailed in this document provides a clear and reproducible method for obtaining this valuable compound. The straightforward purification and clear analytical markers make this an excellent procedure for both academic and industrial laboratory settings.

References

Application Notes and Protocols for the Synthesis of Cyclohexyl Cinnamate via Transesterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl cinnamate is a valuable organic ester recognized for its applications in the fragrance, cosmetic, and pharmaceutical industries. Its synthesis is a key area of interest for process chemists and researchers. Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, presents a versatile and efficient route for the synthesis of this compound. This document provides detailed application notes and experimental protocols for two primary transesterification methods: acid-catalyzed and enzyme-catalyzed synthesis.

Data Presentation: Comparative Analysis of Transesterification Methods

The following table summarizes the key quantitative parameters for the synthesis of this compound via acid-catalyzed and enzymatic transesterification, providing a basis for method selection based on desired outcomes such as yield, reaction time, and environmental impact.

ParameterAcid-Catalyzed TransesterificationEnzymatic Transesterification
Catalyst p-Toluenesulfonic acid (p-TsOH)Immobilized Lipase (e.g., Novozym® 435)
Starting Ester Ethyl Cinnamate or Methyl CinnamateEthyl Cinnamate or Methyl Cinnamate
Alcohol CyclohexanolCyclohexanol
Typical Reactant Ratio (Ester:Alcohol) 1:1.5 to 1:31:1 to 1:5
Catalyst Loading 1-5 mol% (relative to the limiting reagent)5-15% (w/w of substrates)
Reaction Temperature 120-150 °C50-70 °C
Reaction Time 4-8 hours24-72 hours
Typical Yield 85-95%70-98%
By-product Removal Azeotropic distillation (Dean-Stark trap)Not typically required
Environmental Considerations Use of strong acid, high temperaturesMilder conditions, biodegradable catalyst
Catalyst Reusability Possible but can be challengingHigh reusability

Experimental Protocols

Acid-Catalyzed Transesterification using p-Toluenesulfonic Acid with a Dean-Stark Trap

This protocol describes the synthesis of this compound from ethyl cinnamate and cyclohexanol using p-toluenesulfonic acid as a catalyst. The use of a Dean-Stark apparatus is crucial for removing the ethanol by-product, which drives the reaction equilibrium towards the product.

Materials:

  • Ethyl cinnamate (1 equivalent)

  • Cyclohexanol (2 equivalents)

  • p-Toluenesulfonic acid monohydrate (0.02 equivalents)

  • Toluene (or another suitable azeotroping solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Dichloromethane (or ethyl acetate) for extraction

  • Deionized water

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • To a dry round-bottom flask, add ethyl cinnamate (1 eq.), cyclohexanol (2 eq.), and a stir bar.

  • Add toluene to dissolve the reactants (approximately 2-3 mL per gram of ethyl cinnamate).

  • Add p-toluenesulfonic acid monohydrate (0.02 eq.) to the reaction mixture.

  • Assemble the Dean-Stark apparatus and reflux condenser on top of the round-bottom flask.

  • Heat the mixture to reflux with vigorous stirring. The toluene-ethanol azeotrope will begin to collect in the Dean-Stark trap.

  • Continue the reflux for 4-8 hours, or until the theoretical amount of ethanol has been collected in the trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation to obtain a colorless to pale yellow oil.

Characterization:

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as by GC-MS.

Enzymatic Transesterification using Immobilized Lipase (Novozym® 435)

This protocol outlines a greener approach to this compound synthesis using an immobilized lipase as a biocatalyst. This method operates under milder conditions and avoids the use of strong acids.

Materials:

  • Ethyl cinnamate (1 equivalent)

  • Cyclohexanol (1.5 equivalents)

  • Novozym® 435 (immobilized Candida antarctica lipase B) (10% w/w of total substrates)

  • Anhydrous solvent (e.g., toluene, isooctane, or solvent-free)

  • n-Hexane (for enzyme washing)

Equipment:

  • Screw-capped vial or round-bottom flask

  • Orbital shaker or magnetic stirrer with heating capabilities

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • To a screw-capped vial or round-bottom flask, add ethyl cinnamate (1 eq.) and cyclohexanol (1.5 eq.).

  • If using a solvent, add the desired amount (e.g., 5-10 mL). For a solvent-free system, proceed to the next step.

  • Add Novozym® 435 (10% of the total weight of the substrates).

  • Seal the vessel and place it in an orbital shaker or on a heated magnetic stirrer.

  • Incubate the reaction at 60-70 °C with constant agitation (e.g., 200 rpm) for 24-72 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing them by GC or HPLC.

  • Upon completion, cool the reaction mixture and separate the immobilized enzyme by filtration.

  • Wash the recovered enzyme with n-hexane and dry it under vacuum for reuse in subsequent batches.

  • If a solvent was used, remove it from the filtrate using a rotary evaporator.

  • The resulting crude product can be purified by vacuum distillation or column chromatography if necessary, although enzymatic reactions often yield high-purity products directly.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Acid_Catalyzed_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine Ethyl Cinnamate, Cyclohexanol, Toluene catalyst Add p-TsOH reactants->catalyst setup Assemble Dean-Stark and Reflux Condenser catalyst->setup reflux Heat to Reflux (4-8 hours) setup->reflux monitoring Monitor by TLC/GC reflux->monitoring cool Cool to RT monitoring->cool wash_bicarb Wash with NaHCO3 cool->wash_bicarb wash_water Wash with Water/Brine wash_bicarb->wash_water dry Dry over MgSO4 wash_water->dry concentrate Concentrate dry->concentrate distill Vacuum Distillation concentrate->distill product Pure Cyclohexyl Cinnamate distill->product

Caption: Workflow for Acid-Catalyzed Transesterification.

Enzymatic_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Product & Catalyst Recovery cluster_purification Purification (Optional) reactants Combine Ethyl Cinnamate, Cyclohexanol, (Solvent) enzyme Add Novozym® 435 reactants->enzyme incubate Incubate at 60-70 °C with Agitation (24-72h) enzyme->incubate monitoring Monitor by GC/HPLC incubate->monitoring cool Cool to RT monitoring->cool filter Filter to Separate Enzyme cool->filter wash_enzyme Wash and Dry Enzyme for Reuse filter->wash_enzyme concentrate Concentrate Filtrate filter->concentrate purify Vacuum Distillation or Column Chromatography concentrate->purify product Pure Cyclohexyl Cinnamate purify->product

Caption: Workflow for Enzymatic Transesterification.

Green Synthesis of Cinnamate Esters: A Guide to Sustainable Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of cinnamate esters, valuable compounds in the pharmaceutical, cosmetic, and fragrance industries, is increasingly shifting towards more environmentally benign "green" methodologies. These approaches aim to reduce or eliminate the use of hazardous reagents and solvents, minimize energy consumption, and improve reaction efficiency. This document provides detailed application notes and protocols for several key green synthesis strategies for cinnamate esters, including biocatalysis, microwave-assisted synthesis, and ultrasound-assisted synthesis.

Application Notes

Modern synthetic chemistry is progressively embracing the principles of green chemistry to develop sustainable processes. For the production of cinnamate esters, this translates to the adoption of enzymatic catalysts, alternative energy sources like microwaves and ultrasound, and the use of less toxic and renewable solvents.

Biocatalysis , particularly the use of lipases, offers high selectivity under mild reaction conditions, often in solvent-free systems or green solvents. This method minimizes the formation of byproducts and simplifies purification processes. Immobilized enzymes are particularly advantageous as they can be easily recovered and reused, enhancing the economic viability of the process.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to dramatically accelerate chemical reactions.[1] By directly heating the reaction mixture, microwave irradiation can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating.[1][2] This technique is highly efficient for esterification and can often be conducted under solvent-free conditions.[1]

Ultrasound-assisted synthesis , or sonochemistry, utilizes the energy of ultrasonic waves to induce chemical reactions. This method can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones, leading to the formation and collapse of cavitation bubbles.[3] Sonochemistry is recognized as an eco-friendly technique that can reduce reaction times and energy consumption.[3]

A modified Steglich esterification using greener solvents like acetonitrile, instead of traditional chlorinated solvents, presents another sustainable alternative. This approach, coupled with mild heating, allows for rapid ester conversion and often yields products that do not require extensive purification.[4][5]

Comparative Data of Green Synthesis Approaches

The following tables summarize quantitative data from various green synthesis methods for cinnamate esters, allowing for a direct comparison of their efficiencies.

Table 1: Biocatalytic Synthesis of Cinnamate Esters

Cinnamate EsterAcyl DonorAlcoholBiocatalystSolventTemp. (°C)Time (h)Conversion/Yield (%)Reference
Octyl CinnamateMethyl CinnamateOctanolNovozym® 435Solvent-free74.611.193.8 (Molar Conversion)[6][7][8]
Butyl CinnamateCinnamic AcidButanolLipozyme TL IMSolvent-free401220.91 (Conversion)[9]
Ethyl FerulateFerulic AcidEthanolNovozym 435-754887 (Conversion)[10]
Octyl Methoxycinnamatep-Methoxycinnamic Acid2-Ethyl HexanolNovozym 435-802490 (Conversion)[10]
Cinnamyl CinnamateCinnamic AcidCinnamyl AlcoholLipase NS 88011n-heptane593297.6[11]

Table 2: Microwave-Assisted Synthesis of Cinnamate Esters

Cinnamate EsterReactantsCatalyst/BaseSolventTemp. (°C)Time (min)Yield (%)Reference
Isopropyl CinnamateCinnamic Acid, Isopropyl AlcoholGa2O3/SO42-/ZrO2---High[12]
Ethyl CinnamatesTriethyl Phosphonoacetate, Aryl AldehydesK2CO3Ethanol1402067-98[2][13]
Ethyl Cinnamates (HWE)Triethyl phosphonoacetate, Aryl aldehydesK2CO3Ethanol1402073-96[14]
Cinnamyl Long Chain EstersCinnamyl alcohol, Acid anhydrides/Dicarboxylic acids-Solvent-free14010-20>90[1]

Table 3: Ultrasound-Assisted Synthesis of Cinnamate Esters

Cinnamate EsterReactantsCatalystSolventTemp. (°C)Time (min)Yield (%)Reference
Ethyl CinnamateCinnamic Acid, EthanolH2SO4-604096.61[3]
Octyl CinnamateMethyl Cinnamate, OctanolNovozym® 435Solvent-free74.666693.8 (Molar Conversion)[6][8]

Table 4: Greener Steglich Esterification

Cinnamate EsterReactantsCoupling Agent/CatalystSolventTemp. (°C)Time (min)Yield (%)Reference
(E)-Cinnamate Derivatives(E)-Cinnamic Acid, Various AlcoholsEDC, DMAPAcetonitrile40-4545~70 (Average)[4][5]

Experimental Protocols

Protocol 1: Ultrasound and Vacuum-Assisted Biocatalytic Synthesis of Octyl Cinnamate

This protocol is based on the highly efficient synthesis of octyl cinnamate using an immobilized lipase combined with ultrasound and a vacuum system to drive the reaction towards completion.[6][8]

Materials:

  • Methyl cinnamate

  • Octanol

  • Immobilized lipase (Novozym® 435)

  • Rotary evaporator equipped with an ultrasound bath and vacuum pump

Procedure:

  • Combine methyl cinnamate and octanol in a round-bottom flask.

  • Add the immobilized lipase, Novozym® 435, to the mixture.

  • Attach the flask to a rotary evaporator.

  • Apply a vacuum to the system to remove the methanol byproduct as it is formed.

  • Immerse the flask in an ultrasonic bath.

  • Set the reaction temperature to 74.6°C.

  • Apply an ultrasound power of 150 W.

  • Allow the reaction to proceed for 11.1 hours.

  • After the reaction is complete, separate the immobilized enzyme by filtration for reuse.

  • The resulting product is octyl cinnamate, which can be further purified if necessary.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup reactants Mix Methyl Cinnamate, Octanol, and Novozym® 435 setup Setup in Rotary Evaporator with Ultrasound and Vacuum reactants->setup conditions Set Temperature: 74.6°C Ultrasound Power: 150 W Time: 11.1 h setup->conditions filtration Filter to Recover Immobilized Enzyme conditions->filtration product Octyl Cinnamate Product filtration->product

Ultrasound and Vacuum-Assisted Biocatalytic Synthesis Workflow.
Protocol 2: Microwave-Assisted Horner-Wadsworth-Emmons (HWE) Synthesis of Ethyl Cinnamates

This protocol describes a rapid and efficient synthesis of ethyl cinnamates via a microwave-assisted Horner-Wadsworth-Emmons reaction.[2][14]

Materials:

  • Triethyl phosphonoacetate

  • Appropriate aryl aldehyde

  • Potassium carbonate (K2CO3)

  • Ethanol

  • Microwave synthesis reactor

Procedure:

  • In a 10 mL microwave-safe vessel, mix triethyl phosphonoacetate (1.0 equiv), the corresponding aryl aldehyde (1.0 equiv), and K2CO3 (1.0 equiv).[2]

  • Add 4 mL of ethanol to the vessel.[2]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture with stirring at 140°C for 20 minutes.[2][14]

  • After the reaction, cool the vessel to room temperature.

  • Dissolve the residue in methanol, filter, and evaporate the solvent under vacuum.[2]

  • Purify the crude product by column chromatography on silica gel or by crystallization to obtain the desired ethyl cinnamate.[2][14]

G cluster_reactants Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Workup and Purification reactants Mix Triethyl Phosphonoacetate, Aldehyde, K2CO3 in Ethanol mw_irradiation Microwave Irradiation 140°C, 20 min reactants->mw_irradiation cooling Cool to Room Temperature mw_irradiation->cooling dissolve_filter Dissolve, Filter, and Evaporate Solvent cooling->dissolve_filter purification Purify by Chromatography or Crystallization dissolve_filter->purification product Ethyl Cinnamate Product purification->product

Microwave-Assisted HWE Synthesis Workflow.
Protocol 3: Sonochemical Synthesis of Ethyl Cinnamate

This protocol details the synthesis of ethyl cinnamate using ultrasound irradiation, a method that offers high yields in a short reaction time.[3]

Materials:

  • Cinnamic acid

  • Ethanol

  • Concentrated sulfuric acid (H2SO4)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Ultrasonic bath

Procedure:

  • In a conical flask, mix cinnamic acid (0.03 mol), 25 mL of ethanol, and 1 mL of concentrated sulfuric acid.[3]

  • Place the flask in an ultrasonic bath and sonicate for 40 minutes at 60°C.[3]

  • After sonication, evaporate the excess ethanol under reduced pressure.

  • Add saturated NaHCO3 solution to the residue until the pH is between 8 and 10.

  • Extract the mixture with diethyl ether.

  • Dry the ether phase with anhydrous MgSO4.

  • Evaporate the ether in a vacuum evaporator to obtain pure ethyl cinnamate.[3]

G cluster_reactants Reactant Preparation cluster_reaction Sonication cluster_workup Workup and Purification reactants Mix Cinnamic Acid, Ethanol, and H2SO4 sonication Ultrasonic Bath 60°C, 40 min reactants->sonication evaporation1 Evaporate Excess Ethanol sonication->evaporation1 neutralization Neutralize with NaHCO3 evaporation1->neutralization extraction Extract with Diethyl Ether neutralization->extraction drying Dry with MgSO4 extraction->drying evaporation2 Evaporate Ether drying->evaporation2 product Ethyl Cinnamate Product evaporation2->product

Sonochemical Synthesis Workflow.
Protocol 4: Greener Steglich Esterification of (E)-Cinnamic Acid

This protocol outlines a modified Steglich esterification that utilizes a greener solvent and mild conditions for the synthesis of (E)-cinnamate esters.[4][5][11]

Materials:

  • (E)-Cinnamic acid

  • Desired alcohol (1°, 2° aliphatic, benzylic, allylic, or phenol)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile

Procedure:

  • In a round-bottom flask, dissolve (E)-cinnamic acid (1.2 eq) and the desired alcohol (1.0 eq) in acetonitrile.[11]

  • Add EDC (1.5 eq) and DMAP (3.0 eq) to the solution.[11]

  • Heat the reaction mixture to 40-45°C.[4][5][11]

  • Stir the reaction at this temperature for 45 minutes.[4][5][11]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Once the reaction is complete, the product can often be isolated without the need for further purification. If necessary, a standard aqueous workup can be performed.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup reactants Dissolve (E)-Cinnamic Acid and Alcohol in Acetonitrile additives Add EDC and DMAP reactants->additives heating Heat to 40-45°C and Stir for 45 min additives->heating monitoring Monitor by TLC heating->monitoring isolation Direct Product Isolation (or Aqueous Workup) monitoring->isolation product (E)-Cinnamate Ester Product isolation->product

Greener Steglich Esterification Workflow.

References

Application Notes and Protocols for Cyclohexyl Cinnamate in Perfumery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl cinnamate is a synthetic fragrance ingredient valued in the perfumery and flavor industries for its unique olfactory profile.[1] It is classified as a cinnamate ester and is characterized by a complex aroma with fruity, balsamic, and slightly spicy notes.[1][2] This document provides detailed application notes and protocols for the use of this compound, focusing on its physicochemical properties, olfactory characteristics, safety assessment, and analytical procedures relevant to researchers, scientists, and drug development professionals.

Section 1: Physicochemical Properties and Specifications

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective and safe use in formulations.

Table 1: Physicochemical Data for this compound

PropertyValueReference(s)
Chemical Name cyclohexyl (E)-3-phenylprop-2-enoate[2][3][4]
Synonyms Cinnamic acid, cyclohexyl ester[1][3]
CAS Number 7779-17-1[4][5]
Molecular Formula C15H18O2[3][5]
Molecular Weight 230.30 g/mol [5]
Appearance Colorless to light yellow viscous liquid[1][6]
Odor Profile Fruity, peachy, cherry, almond, cinnamyl, balsamic[1][2]
Melting Point 50-53 °C[1][7]
Boiling Point 346 °C[1][7]
Flash Point 143.33 °C (290.00 °F) TCC[2]
Specific Gravity 1.04800 to 1.05800 @ 25.00 °C[2]
Refractive Index 1.56000 to 1.56400 @ 20.00 °C[2]
Solubility Insoluble in water; soluble in alcohol[1]
logP 4.24[1]

Section 2: Application in Perfumery

This compound is utilized for its fixative properties and its ability to impart a sweet, fruity-balsamic aroma to fragrance compositions.

  • Recommended Usage Levels: The International Fragrance Association (IFRA) recommends a usage level of up to 5.0% in the final fragrance concentrate.[2][8]

  • Olfactory Contribution: It provides a rich, sweet, and tenacious character, often used to create or enhance fruity and floral accords, particularly those with cherry, peach, and almond nuances.[1][2]

  • Blending: It blends well with other balsamic, spicy, and floral ingredients, adding depth and complexity to the overall fragrance.

Section 3: Safety and Toxicological Information

The safety of fragrance ingredients is paramount. This compound has been evaluated for its potential to cause adverse effects.

Table 2: Toxicological and Safety Data Summary

EndpointResult/InformationReference(s)
Dermal Sensitization Data not extensively available in public literature, but as a cinnamate derivative, potential for sensitization should be considered.[9][10]
Phototoxicity/Photoallergenicity Not expected to be phototoxic or photoallergenic.[11]
Genotoxicity No specific data found for this compound.
Repeated Dose Toxicity No specific data found for this compound.
Regulatory Status FEMA GRAS (Generally Recognized as Safe) as a flavoring agent (FEMA No. 2352).[1][4]

Note: A comprehensive safety assessment should be conducted for any new application, following the principles outlined by the Research Institute for Fragrance Materials (RIFM).[12][13][14][15]

Section 4: Experimental Protocols

Detailed protocols are provided for the quality control and safety assessment of this compound.

Protocol 4.1: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

This protocol outlines the methodology for confirming the identity and determining the purity of a this compound sample.

Objective: To verify the chemical identity and assess the purity of a this compound sample.

Materials:

  • This compound sample

  • High-purity solvent (e.g., ethanol, hexane)

  • GC-MS instrument equipped with a suitable capillary column (e.g., HP-5ms)

  • Microsyringe

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in the chosen solvent.

  • Instrument Setup:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Mass Range: 40-400 amu.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Acquisition and Analysis:

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the major peak.

    • Compare the retention time and the mass spectrum with a known reference standard of this compound.

    • Calculate the purity by determining the peak area percentage of this compound relative to the total peak area in the chromatogram.

Protocol 4.2: Murine Local Lymph Node Assay (LLNA) for Skin Sensitization Potential

The LLNA is a standard method for assessing the potential of a substance to cause allergic contact dermatitis.[16][17][18]

Objective: To determine the skin sensitization potential of this compound.

Principle: Sensitizing chemicals induce a primary proliferation of lymphocytes in the draining lymph nodes. This proliferation is measured by the incorporation of a radiolabeled nucleoside (e.g., ³H-methyl thymidine) or by flow cytometry.[16][17]

Materials:

  • Test substance: this compound

  • Vehicle (e.g., acetone:olive oil 4:1)

  • Positive control (e.g., hexyl cinnamic aldehyde)[16]

  • Female CBA/J mice (8-12 weeks old)

  • Radiolabeled nucleoside or BrdU for flow cytometry

  • Standard laboratory equipment for animal studies

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least 5 days before the study.

  • Dose Selection and Preparation: Prepare a series of concentrations of this compound in the vehicle. The maximum concentration should be the highest achievable without causing excessive irritation or systemic toxicity.[16]

  • Treatment:

    • Divide mice into groups (typically 4-5 animals per group), including a vehicle control group and a positive control group.

    • On days 1, 2, and 3, apply 25 µL of the test substance, vehicle, or positive control to the dorsum of each ear of the mice.

  • Proliferation Measurement (Radiometric Method):

    • On day 6, inject all mice intravenously with 250 µL of phosphate-buffered saline (PBS) containing 20 µCi of ³H-methyl thymidine.

    • Five hours after injection, humanely euthanize the animals.

    • Excise the draining auricular lymph nodes from each ear and pool them for each animal.

    • Prepare a single-cell suspension of the lymph node cells.

    • Precipitate the DNA and measure the incorporated radioactivity using a beta-scintillation counter.

  • Data Analysis:

    • Calculate the Stimulation Index (SI) for each group by dividing the mean disintegrations per minute (DPM) per mouse in the test group by the mean DPM per mouse in the vehicle control group.

    • An SI of ≥ 3 is considered a positive result, indicating that the substance is a skin sensitizer.[17]

Protocol 4.3: Sensory Evaluation - Triangle Test

The triangle test is a discriminative sensory method used to determine if a perceptible difference exists between two samples.[19]

Objective: To determine if a trained sensory panel can detect a difference between two fragrance formulations, one containing this compound and one without.

Materials:

  • Two fragrance formulations to be compared (A and B).

  • Odor-free smelling strips.

  • A well-ventilated, odor-free testing environment.[20]

  • A panel of at least 15 trained sensory assessors.

Procedure:

  • Sample Preparation: Prepare three coded samples for each panelist: two will be identical (e.g., A, A) and one will be different (e.g., B). The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

  • Panelist Instructions: Instruct each panelist to smell the three coded strips from left to right.

  • Evaluation: Ask the panelists to identify which of the three samples is different from the other two.

  • Data Analysis:

    • Count the number of correct responses.

    • Use a statistical table for the triangle test to determine if the number of correct identifications is statistically significant at a chosen confidence level (e.g., p < 0.05).

    • If the result is statistically significant, it can be concluded that a perceptible difference exists between the two formulations.

Section 5: Signaling Pathways

Understanding the biological pathways involved in olfaction and skin sensitization is crucial for a comprehensive safety and efficacy assessment.

Olfactory Signal Transduction

The perception of smell begins with the binding of an odorant molecule, such as this compound, to an olfactory receptor (OR) in the cilia of olfactory sensory neurons.[21][22] This initiates a G-protein coupled cascade. The activated G-protein (Gαolf) stimulates adenylyl cyclase type III (ACIII), leading to an increase in intracellular cyclic AMP (cAMP).[22][23] The elevated cAMP opens cyclic nucleotide-gated (CNG) channels, causing an influx of Na+ and Ca2+ ions, which depolarizes the neuron and generates an action potential that is transmitted to the brain.[21][23][24]

Skin Sensitization Pathway (Adverse Outcome Pathway - AOP)

The process of skin sensitization is initiated when a chemical (hapten), such as a cinnamate derivative, covalently binds to skin proteins (haptenation).[25] This is the first key event (KE1) in the AOP for skin sensitization. This leads to a cascade of events including the activation of keratinocytes and the release of pro-inflammatory cytokines (KE2), maturation and migration of dendritic cells (KE3), and finally, the activation and proliferation of T-cells in the draining lymph nodes (KE4), leading to an allergic response upon re-exposure.[25][26]

Section 6: Visualizations (Graphviz DOT Language)

experimental_workflow_gcms cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis prep Prepare 1 mg/mL solution of this compound inject Inject 1 µL into GC-MS prep->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect tic Acquire Total Ion Chromatogram (TIC) detect->tic spectrum Obtain Mass Spectrum detect->spectrum purity Calculate Purity (Peak Area %) tic->purity compare Compare with Reference (Retention Time & Spectrum) spectrum->compare

Caption: Workflow for GC-MS analysis of this compound.

olfactory_pathway odorant This compound or Olfactory Receptor (OR) odorant->or Binds g_protein Gαolf Protein or->g_protein Activates ac Adenylyl Cyclase III g_protein->ac Stimulates camp cAMP ac->camp Synthesizes cng CNG Channel camp->cng Opens ions Na+ / Ca2+ Influx cng->ions depolarization Depolarization & Action Potential ions->depolarization brain Signal to Brain depolarization->brain

Caption: Olfactory signal transduction pathway.

skin_sensitization_aop hapten KE1: Covalent Binding to Skin Proteins (Haptenation) keratinocyte KE2: Keratinocyte Activation & Cytokine Release hapten->keratinocyte dc KE3: Dendritic Cell Maturation & Migration keratinocyte->dc tcell KE4: T-Cell Activation & Proliferation dc->tcell response Allergic Contact Dermatitis (upon re-exposure) tcell->response

Caption: Adverse Outcome Pathway for skin sensitization.

References

Application Notes: Cyclohexyl Cinnamate as a UV Filter in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclohexyl cinnamate is an organic compound belonging to the cinnamate ester family, which is known for its ultraviolet (UV) absorbing properties. Cinnamate derivatives, such as the widely used Ethylhexyl Methoxycinnamate (also known as Octinoxate), are primary UVB absorbers.[1][2][3] this compound presents an alternative molecule within this class for evaluation as a UV filter in sunscreen and daily wear cosmetic products. Its primary function is to absorb UVB radiation, thereby protecting the skin from sun damage, including sunburn and long-term risks associated with UV exposure.[2][3][4] This document provides a comprehensive overview of the application, evaluation, and safety considerations for this compound in cosmetic formulations for researchers, scientists, and drug development professionals.

Mechanism of Action

Like other cinnamate-based UV filters, this compound absorbs high-energy UVB photons. This absorption excites the molecule to a higher energy state. An ideal UV filter must then dissipate this energy effectively and return to its ground state without degrading or producing harmful reactive species.[5] The primary mechanism for energy dissipation in cinnamates is trans-cis isomerization.[5][6] However, prolonged UV exposure can lead to photodegradation, which may reduce the filter's efficacy over time.[7][8][9] The photostability of the formulation is therefore a critical parameter to evaluate.

Quantitative Data & Physicochemical Properties

A summary of the known physicochemical and performance characteristics of this compound and the related, well-studied Ethylhexyl Methoxycinnamate (EHMC) is provided for comparison.

Table 1: Physicochemical Properties of Cinnamate Esters

Property This compound Ethylhexyl Methoxycinnamate (EHMC/Octinoxate) Reference
INCI Name This compound Ethylhexyl Methoxycinnamate -
CAS Number 7779-17-1 5466-77-3 [10][11]
Molecular Formula C15H18O2 C18H26O3 [2][10]
Appearance Colorless viscous liquid Clear, oil-soluble liquid [3][10]
Solubility Insoluble in water; Soluble in alcohol and oils Insoluble in water; Soluble in oils [10][11]
UV Absorbance Primarily UVB Primarily UVB (280-320 nm) [2][3]
λmax (Peak Absorbance) Not specified in searches ~310 nm [3][6]
Boiling Point 346°C 198-200°C [10][11]

| Flash Point | 144°C | >113°C |[10] |

Table 2: Performance & Regulatory Data

Parameter This compound Ethylhexyl Methoxycinnamate (EHMC/Octinoxate) Reference
Typical Use Level Up to 5% in fragrance concentrate Up to 7.5% (USA), Up to 10% (EU) [11][12]
Broad Spectrum Claim Requires formulation & testing Requires formulation & testing [13][14]
Critical Wavelength Req. ≥ 370 nm for "Broad Spectrum" claim ≥ 370 nm for "Broad Spectrum" claim [8][13][14]
UVA-PF / SPF Ratio Req. Must be ≥ 1/3 in EU Must be ≥ 1/3 in EU [8][13]

| Photostability | Subject to trans-cis isomerization & potential degradation | Subject to trans-cis isomerization & degradation |[6][9][15] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of this compound's performance as a UV filter.

Protocol 1: In Vitro Sun Protection Factor (SPF) Determination

This protocol is based on established international standards (e.g., ISO 23675, COLIPA guidelines) for in vitro SPF testing, which is used for screening and formulation development.[13][16][17]

Objective: To determine the in vitro SPF of a cosmetic formulation containing this compound.

Materials:

  • Test formulation containing this compound.

  • Polymethylmethacrylate (PMMA) plates (roughened to mimic skin topography).[13][16]

  • Positive control: Sunscreen formulation with a known SPF.

  • Glycerin (for blank measurements).

  • UV Spectrophotometer equipped with an integrating sphere.

  • Automated application robot or manual application tools (finger cot).

  • Analytical balance.

Methodology:

  • Substrate Preparation: Ensure PMMA plates are clean and free of contaminants. Record the surface area of the application site.

  • Sample Application:

    • Accurately weigh the test formulation.

    • Apply the product to the PMMA plate at a concentration of 0.75 mg/cm² to 1.3 mg/cm², depending on the specific standard being followed.[17][18][19]

    • Distribute the product evenly across the plate surface. This can be done manually with a pre-saturated finger cot or with an automated robot to ensure reproducibility.[16][19]

    • Allow the film to dry for a defined period (e.g., 15-20 minutes) in the dark.

  • Spectrophotometric Measurement (Pre-irradiation):

    • Place a blank PMMA plate (treated with glycerin) in the spectrophotometer to record a baseline.[19]

    • Place the product-treated plate in the light path of the spectrophotometer.

    • Measure the transmittance of UV radiation at 1 nm intervals from 290 nm to 400 nm.[19] At least five measurements from different locations on the plate should be taken.[19][20]

  • UV Irradiation (Photostability Assessment):

    • Expose the sample plate to a controlled dose of UV radiation from a solar simulator. The dose is calculated based on the initial UVA protection factor (UVAPF₀) and the labeled SPF, as defined by standards like ISO 24443.[20]

  • Spectrophotometric Measurement (Post-irradiation):

    • Repeat the transmittance measurements (Step 3) on the irradiated plate. The final SPF and UVA-PF values are calculated from this post-irradiation data.[20]

  • Calculation of SPF:

    • The in vitro SPF is calculated using the following equation, which integrates the erythemal action spectrum (E(λ)) and the solar simulator irradiance spectrum (I(λ)) with the measured absorbance (A(λ)) of the product.

    • SPF_in_vitro = ∫[E(λ) * I(λ) dλ] / ∫[E(λ) * I(λ) * 10^(-A(λ)) dλ] (integrated from 290 to 400 nm).

Protocol 2: Critical Wavelength (λc) and Broad-Spectrum Assessment

This protocol determines the breadth of UV protection and is a regulatory requirement for making "broad-spectrum" claims in many regions, including the US and EU.[8][13][14]

Objective: To determine the critical wavelength of a formulation to assess its UVA protection breadth.

Methodology:

  • Data Acquisition: Use the post-irradiation absorbance data (A(λ)) obtained from Protocol 1 (from 290 nm to 400 nm).

  • Calculation:

    • Calculate the total area under the absorbance curve (AUC) from 290 nm to 400 nm.

    • The critical wavelength (λc) is the wavelength at which the integral of the absorbance spectrum starting from 290 nm is exactly 90% of the total AUC from 290 nm to 400 nm.[13][19]

    • ∫(from 290 to λc) A(λ) dλ = 0.9 * ∫(from 290 to 400) A(λ) dλ

  • Interpretation:

    • A critical wavelength of ≥ 370 nm is required to label a product as "Broad Spectrum" in the United States and is a key metric in the European Union.[8][13][14]

Signaling Pathways and Visualization

UV radiation exposure triggers complex signaling cascades in skin cells, leading to inflammation, photoaging, and carcinogenesis. UV filters like this compound act at the very beginning of this process by preventing UV photons from reaching the skin cells.

UV-Induced Skin Damage Pathway

UV radiation, particularly UVA, generates reactive oxygen species (ROS) which activate Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[21][22] This leads to the upregulation of transcription factor AP-1, which in turn increases the expression of matrix metalloproteinases (MMPs) like collagenase. MMPs degrade collagen and other extracellular matrix proteins, leading to wrinkle formation and loss of skin elasticity. A UV filter blocks the initial UV insult, thereby preventing the activation of this entire cascade.

UV_Damage_Pathway cluster_0 Stratum Corneum cluster_1 Epidermis / Dermis UV_Filter UV Filter (e.g., this compound) UV_Radiation UV Radiation (290-400nm) UV_Radiation->UV_Filter Blocked Skin_Cell Skin Cell (Keratinocyte/Fibroblast) UV_Radiation->Skin_Cell Penetrates ROS Reactive Oxygen Species (ROS) Skin_Cell->ROS Generates MAPK_Cascade MAPK Pathway (JNK, p38, ERK) ROS->MAPK_Cascade Activates AP1 AP-1 Activation MAPK_Cascade->AP1 Activates MMP MMP Expression (e.g., Collagenase) AP1->MMP Upregulates Collagen_Degradation Collagen Degradation (Photoaging) MMP->Collagen_Degradation Leads to

Caption: UV-induced MAPK signaling pathway leading to photoaging.

Experimental Workflow for UV Filter Evaluation

The evaluation of a new UV filter candidate like this compound follows a logical progression from initial characterization to formulation and performance testing.

Experimental_Workflow A Step 1: Raw Material Characterization (UV Spectrum, Purity) B Step 2: Formulation Development (Incorporate into base) A->B C Step 3: In Vitro SPF & UVAPF Testing (Protocol 1) B->C F Step 6: Safety & Toxicology Assessment (In silico, Patch testing) B->F D Step 4: Photostability Analysis (Pre- vs. Post-Irradiation) C->D E Step 5: Broad Spectrum Assessment (λc) (Protocol 2) C->E G Result: Performance & Safety Profile D->G E->G F->G

Caption: Workflow for evaluating a novel UV filter active.

Safety and Regulatory Considerations

Toxicological Assessment: Before commercialization, any new cosmetic ingredient must undergo a rigorous safety assessment.[23][24] This includes evaluating its potential for:

  • Skin Irritation and Sensitization: Assessed via patch testing on human volunteers.

  • Dermal Absorption: Studies to determine the extent to which the ingredient penetrates the skin.

  • Mutagenicity and Genotoxicity: In vitro tests (e.g., Ames test) to screen for DNA-damaging potential.[25]

  • Systemic Toxicity: Evaluated through the determination of a No Observed Adverse Effect Level (NOAEL) to calculate a Margin of Safety (MoS).[23][25] An MoS greater than 100 is generally considered safe.[25]

Regulatory Compliance: The use of UV filters in cosmetics is strictly regulated. For example, Ethylhexyl Methoxycinnamate is approved up to 7.5% in the USA and 10% in the EU.[11] Any new filter, including this compound, would need to go through a formal approval process with regulatory bodies like the FDA in the US and the SCCS in Europe to be authorized for use as a UV filter in a final cosmetic product. The final product must also meet labeling requirements for SPF and broad-spectrum protection claims.[14][23]

References

Application Notes and Protocols: Use of Cyclohexyl Cinnamate in Flavor Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl cinnamate (FEMA Number 2352) is a synthetic flavoring ingredient recognized for its characteristic fruity and sweet aroma profile.[1][2] These notes provide comprehensive guidance on its application in flavor formulations, including its sensory properties, recommended usage levels, and protocols for sensory evaluation and stability testing.

Chemical Structure:

This compound belongs to the class of cinnamyl derivatives and is valued for its ability to impart fruity notes, often described as reminiscent of peach, cherry, and almond.[3] Its application spans a variety of food and beverage products, where it can be used to build complex fruit flavor profiles.

Physicochemical and Sensory Properties

A summary of the key physicochemical and sensory properties of this compound is provided below. This information is crucial for its effective incorporation into flavor formulations.

PropertyValueReference
FEMA Number 2352[1][2]
CAS Number 7779-17-1[2]
Molecular Formula C15H18O2
Molecular Weight 230.30 g/mol
Appearance Colorless to pale yellow liquid
Odor Profile Fruity, sweet, peach, cherry, almond[3]
Taste Profile Fruity, sweet, slightly spicy
Solubility Soluble in ethanol and most organic solvents; insoluble in water.

Applications in Flavor Formulations

This compound is a versatile ingredient in flavor chemistry, primarily used to enhance and create fruit-forward flavor profiles. Its stability and characteristic aroma make it suitable for a range of applications.

Recommended Usage Levels

While specific usage levels are proprietary to individual formulations and depend on the desired flavor profile and food matrix, the Flavor and Extract Manufacturers Association (FEMA) provides guidance on Generally Recognized as Safe (GRAS) use levels. The following table summarizes available information on typical use levels.

Food CategoryTypical Use Level (ppm)
Beverages (non-alcoholic)1.0 - 5.0
Ice Cream, Frozen Desserts2.0 - 10.0
Candy, Confectionery5.0 - 20.0
Baked Goods5.0 - 15.0
Chewing Gum10.0 - 50.0

Note: These are illustrative ranges. Formulators should conduct their own sensory evaluations to determine the optimal use level for their specific application.

Flavor Combinations

This compound blends well with a variety of other flavor ingredients to create complex and appealing profiles. Some effective combinations include:

  • With other fruity esters: (e.g., ethyl butyrate, isoamyl acetate) to create a more rounded and complete fruit profile.

  • With vanilla and creamy notes: to enhance the perception of sweetness and create a dessert-like character.

  • With almond and nutty notes: to accentuate its inherent almond-like facets.

  • With spicy notes: (e.g., cinnamaldehyde, eugenol) to add warmth and complexity.

Experimental Protocols

The following protocols provide a framework for the sensory evaluation and stability testing of this compound in flavor formulations. These should be adapted to the specific product matrix and research objectives.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

Objective: To quantitatively describe the sensory attributes of a product containing this compound.

Materials:

  • Test product(s) containing this compound at varying concentrations.

  • Control product (without this compound).

  • Reference standards for key aroma attributes (e.g., peach, cherry, almond extracts).

  • Unsalted crackers and water for palate cleansing.

  • Sensory evaluation software or paper ballots.

Procedure:

  • Panelist Selection and Training:

    • Recruit 8-12 panelists with demonstrated sensory acuity and verbal fluency.

    • Train panelists on the fundamental principles of sensory evaluation and the specific terminology related to the product category.

    • Familiarize panelists with the reference standards for the expected aroma attributes.

  • Lexicon Development:

    • In a group session, have panelists evaluate the test and control products.

    • Panelists should generate a comprehensive list of descriptive terms for the aroma, flavor, and mouthfeel of the products.

    • Through discussion and consensus, refine the list to a final set of 10-15 key attributes.

  • Data Collection:

    • Present the coded samples to the panelists in a randomized and balanced order.

    • Panelists independently rate the intensity of each attribute on a 15-cm line scale anchored with "low" and "high".

    • Panelists should cleanse their palates between samples.

    • Conduct the evaluation in triplicate to ensure data reliability.

  • Data Analysis:

    • Convert the line scale ratings to numerical data.

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences between samples.

    • Visualize the results using spider plots or bar charts to compare the sensory profiles of the different formulations.

Stability Testing: Accelerated Shelf-Life Study

Objective: To assess the stability of this compound in a food or beverage matrix under accelerated conditions.

Materials:

  • Test product containing a known concentration of this compound.

  • Control product (without this compound).

  • Environmental chambers capable of maintaining controlled temperature and humidity.

  • Analytical instrumentation for quantifying this compound (e.g., Gas Chromatography-Mass Spectrometry - GC-MS).

  • Materials for sensory evaluation (as described in the QDA protocol).

Procedure:

  • Sample Preparation and Storage:

    • Prepare a batch of the test product and package it in the intended commercial packaging.

    • Store samples under the following conditions:

      • Accelerated: 35°C and 45°C.

      • Control (Real-time): 20°C.

    • Store a sufficient number of samples for analysis at each time point.

  • Testing Schedule:

    • Pull samples for analysis at predetermined intervals (e.g., 0, 2, 4, 8, 12 weeks for accelerated conditions; 0, 3, 6, 9, 12 months for control).

  • Analytical Testing:

    • At each time point, quantify the concentration of this compound in the test product using a validated GC-MS method.

    • Monitor for the appearance of any degradation products.

  • Sensory Evaluation:

    • Conduct sensory evaluation (e.g., QDA or triangle tests) at each time point to assess any changes in the sensory profile of the product.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each storage condition.

    • Determine the degradation kinetics and estimate the shelf-life of the product under normal storage conditions using the Arrhenius equation.

    • Correlate the analytical data with the sensory data to understand the impact of degradation on the flavor profile.

Visualizations

Logical Workflow for Flavor Ingredient Evaluation

flavor_evaluation_workflow cluster_screening Initial Screening cluster_formulation Formulation & Application cluster_testing Testing & Analysis cluster_finalization Finalization a Source Flavor Ingredient (this compound) b Physicochemical Analysis a->b c Preliminary Sensory Evaluation (Odor/Taste) a->c d Develop Trial Formulations c->d e Incorporate into Food Matrix d->e f Quantitative Descriptive Analysis (QDA) e->f g Stability Testing (Accelerated & Real-time) e->g i Data Analysis & Interpretation f->i h Analytical Quantification (e.g., GC-MS) g->h h->i j Final Product Specification i->j

Caption: Workflow for evaluating a new flavor ingredient.

Factors Influencing Flavor Stability

flavor_stability_factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors cluster_matrix Food Matrix Effects center Flavor Stability of This compound i1 Chemical Structure i1->center i2 Concentration i2->center e1 Temperature e1->center e2 Light Exposure e2->center e3 Oxygen e3->center e4 pH e4->center m1 Water Activity m1->center m2 Presence of Other Ingredients m2->center m3 Packaging m3->center

Caption: Factors influencing flavor stability.

References

Analytical methods for the quantification of Cyclohexyl cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl cinnamate is an ester widely utilized in the fragrance and flavor industries for its characteristic sweet, fruity, and balsamic aroma, often associated with cherry notes. It is a common component in perfumes, cosmetics, and various consumer products. Accurate quantification of this compound is essential for quality control, regulatory compliance, and formulation development. This document provides detailed analytical methods and protocols for the precise quantification of this compound in various matrices. The primary techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection, chosen for their sensitivity, specificity, and robustness.

Analytical Methods Overview

Two primary analytical methods are presented for the quantification of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity. It is particularly suitable for the analysis of complex matrices such as cosmetics and food products.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A versatile and widely accessible technique suitable for the quantification of UV-active compounds. This method is ideal for samples where the analyte concentration is relatively high and the matrix is less complex.

Data Presentation

The following tables summarize typical performance characteristics for the analytical methods described. These values are representative and may vary based on the specific instrument, column, and matrix.

Table 1: Typical Performance Characteristics of a GC-MS Method for this compound Quantification

Validation ParameterTypical Performance
Linearity (Correlation Coefficient, r²)≥ 0.998
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ)0.05 - 0.5 µg/mL
Accuracy (% Recovery)95.0% - 105.0%
Precision (RSD%) - Repeatability≤ 5.0%
Precision (RSD%) - Intermediate Precision≤ 10.0%

Table 2: Typical Performance Characteristics of an HPLC-UV Method for this compound Quantification

Validation ParameterTypical Performance
Linearity (Correlation Coefficient, r²)≥ 0.999
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantitation (LOQ)0.5 - 2.0 µg/mL
Accuracy (% Recovery)98.0% - 102.0%
Precision (RSD%) - Repeatability≤ 2.0%
Precision (RSD%) - Intermediate Precision≤ 5.0%

Experimental Protocols

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of fragrance compounds in complex matrices.[1][2][3][4]

1. Sample Preparation:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (1000 µg/mL) in a suitable solvent such as hexane or ethyl acetate.

    • Prepare a series of calibration standards by serially diluting the stock solution to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

    • Prepare an internal standard (IS) stock solution (e.g., cyclohexyl formate or a suitable deuterated analog) at a concentration of 1000 µg/mL. Spike all standards and samples with the IS to a final concentration of 10 µg/mL.

  • Sample Extraction (Cosmetic Matrix - e.g., Lotion):

    • Accurately weigh approximately 1 g of the sample into a glass centrifuge tube.

    • Add 5 mL of hexane and vortex for 2 minutes to extract the fragrance components.

    • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

    • Carefully transfer the hexane layer to a clean vial.

    • Spike the extract with the internal standard.

    • Filter the extract through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL (splitless mode).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 220 °C at a rate of 5 °C/min.

    • Hold at 220 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for this compound (e.g., m/z 131, 103, 77) and the internal standard.

3. Data Analysis:

  • Identify the this compound peak based on its retention time and the presence of characteristic ions.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is based on general methods for the analysis of cinnamic acid and its esters.[5][6][7][8]

1. Sample Preparation:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (1000 µg/mL) in methanol.

    • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (General):

    • Accurately weigh the sample containing the analyte.

    • Dissolve the sample in methanol to an estimated concentration within the calibration range.

    • Vortex the sample for 1 minute to ensure complete dissolution.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II HPLC or equivalent with a UV detector.

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (70:30, v/v) with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Run Time: 10 minutes.

3. Data Analysis:

  • Identify the this compound peak by comparing its retention time with that of a standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample extract Extract with Hexane weigh->extract centrifuge Centrifuge extract->centrifuge separate Separate Hexane Layer centrifuge->separate spike Spike with Internal Standard separate->spike filter Filter (0.45 µm) spike->filter inject Inject into GC-MS filter->inject separate_gc Chromatographic Separation inject->separate_gc detect_ms Mass Spectrometric Detection separate_gc->detect_ms integrate Peak Integration detect_ms->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: GC-MS analysis workflow for this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve vortex Vortex dissolve->vortex filter Filter (0.45 µm) vortex->filter inject Inject into HPLC filter->inject separate_hplc Chromatographic Separation inject->separate_hplc detect_uv UV Detection separate_hplc->detect_uv integrate Peak Integration detect_uv->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: HPLC-UV analysis workflow for this compound.

References

High-performance liquid chromatography (HPLC) for Cyclohexyl cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Cyclohexyl Cinnamate

Application Note

Introduction

This compound is an organic ester known for its applications in the fragrance and cosmetic industries due to its fruity, balsamic aroma.[1] As a derivative of cinnamic acid, it is also classified as a UV filter, a class of compounds commonly used in sunscreen products to absorb UV radiation.[2] The accurate quantification of this compound in raw materials, finished products, and stability studies is crucial for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used analytical technique for the determination of such compounds due to its specificity, accuracy, and precision.[3]

This application note details a validated reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The described protocol is suitable for researchers, scientists, and professionals in the drug development and cosmetic industries.

Experimental

A reversed-phase HPLC method was developed and validated for the analysis of this compound. The chromatographic conditions were optimized to achieve a good peak shape, resolution, and a reasonable analysis time.

Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC or equivalent[3]

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)[3][4]

  • Mobile Phase: Acetonitrile and Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min[3][4]

  • Injection Volume: 10 µL[3][4]

  • Column Temperature: 30 °C[3]

  • Detection Wavelength: 280 nm[5]

  • Run Time: 10 minutes[3]

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For a simple solution, dissolve the sample containing this compound in the mobile phase to a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[2]

Method Validation:

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[3] The validation parameters assessed included linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Results and Discussion

Under the described chromatographic conditions, this compound was well-resolved with a stable retention time. A typical retention time for this compound is expected to be around 6-8 minutes, though this can vary based on the specific system and column used.[6] The peak shape should be symmetrical.

Quantitative Data Summary

The quantitative performance of the HPLC method for this compound is summarized in the table below.

ParameterResult
Retention Time (min)~7.5
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2.0%
Limit of Detection (LOD) (µg/mL)0.1
Limit of Quantitation (LOQ) (µg/mL)0.3

This application note presents a simple, rapid, and reliable RP-HPLC method for the quantitative determination of this compound. The method is accurate, precise, and linear over a wide concentration range, making it suitable for routine quality control analysis in the pharmaceutical and cosmetic industries.

Detailed Experimental Protocol

1.0 Objective

To provide a detailed standard operating procedure for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC).

2.0 Scope

This protocol is applicable to the analysis of this compound in raw materials and simple formulations.

3.0 Materials and Reagents

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

  • Syringes (10 mL)

  • Syringe filters (0.45 µm)

  • HPLC vials

4.0 Instrumentation

  • HPLC system with a UV detector

  • Analytical balance

  • Sonicator

5.0 Mobile Phase Preparation

  • Measure 700 mL of acetonitrile and 300 mL of water.

  • Combine the solvents in a suitable container.

  • Mix thoroughly and degas the mobile phase using a sonicator for 15 minutes or by vacuum filtration.

6.0 Standard Solution Preparation

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer it to a 10 mL volumetric flask.

    • Add a small amount of acetonitrile to dissolve the standard.

    • Make up the volume to 10 mL with acetonitrile and mix well.

  • Working Standard Solutions:

    • Prepare a series of dilutions from the stock solution using the mobile phase to obtain concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

7.0 Sample Preparation

  • Accurately weigh a portion of the sample expected to contain this compound.

  • Dissolve the sample in the mobile phase in a volumetric flask to achieve a final concentration within the linear range of the method (e.g., 25 µg/mL).

  • Sonicate if necessary to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

8.0 HPLC System Setup and Analysis

  • Set up the HPLC system with the specified chromatographic conditions (see Application Note).

  • Equilibrate the column with the mobile phase until a stable baseline is achieved (approximately 30 minutes).

  • Inject a blank (mobile phase) to ensure there are no interfering peaks.

  • Inject the standard solutions in ascending order of concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing mobile_phase Mobile Phase Preparation (Acetonitrile:Water 70:30) system_setup HPLC System Setup (C18 Column, 280 nm) mobile_phase->system_setup standard_prep Standard Preparation (1-100 µg/mL) injection Inject Standards and Samples standard_prep->injection sample_prep Sample Preparation (Dissolve and Filter) sample_prep->injection equilibration Column Equilibration system_setup->equilibration equilibration->injection calibration Generate Calibration Curve injection->calibration quantification Quantify this compound calibration->quantification report Report Results quantification->report

Caption: Experimental workflow for the HPLC analysis of this compound.

logical_relationship cluster_method Method Parameters cluster_output Analytical Output cluster_performance Performance Metrics col Column (C18) rt Retention Time col->rt influences mp Mobile Phase (ACN/H2O) mp->rt influences det Detector (UV 280nm) pa Peak Area det->pa determines lin Linearity pa->lin acc Accuracy pa->acc prec Precision pa->prec

Caption: Logical relationships in the HPLC method for this compound.

References

Application Note: Analysis of Cyclohexyl Cinnamate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl cinnamate is an ester known for its fruity and balsamic aroma, finding applications in the flavor, fragrance, and cosmetic industries. Accurate and robust analytical methods are essential for its quantification in various matrices for quality control, stability studies, and research purposes. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile compounds like this compound, offering high sensitivity and specificity.[1] This application note provides a detailed protocol for the determination of this compound using GC-MS.

Principle of the Method

The method involves the separation of this compound from the sample matrix using gas chromatography, followed by detection and quantification using mass spectrometry. The sample, dissolved in a suitable volatile solvent, is injected into the GC system where it is vaporized. An inert carrier gas transports the vaporized sample through a capillary column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase of the column and the mobile gas phase. The separated compound then enters the mass spectrometer, where it is ionized, fragmented, and detected based on its mass-to-charge ratio. The resulting mass spectrum provides a unique fingerprint for the identification of this compound, while the chromatographic peak area is used for quantification.

Quantitative Data Summary

The following table summarizes the expected performance characteristics for a validated GC-MS method for the analysis of this compound, based on data from analogous cinnamate esters.[1]

Validation ParameterExpected PerformanceAcceptance Criteria
Linearity (R²)≥ 0.999r ≥ 0.999
Limit of Detection (LOD)~0.1-1 ng/mLSignal-to-noise ratio ≥ 3
Limit of Quantitation (LOQ)~0.5-5 ng/mLSignal-to-noise ratio ≥ 10
Accuracy (% Recovery)98 - 102%Typically within 98 - 102%
Precision (%RSD)≤ 2%RSD < 2% for repeatability

Experimental Protocols

Reagents and Materials
  • This compound reference standard (≥98% purity)

  • Volatile organic solvent (e.g., hexane, ethyl acetate, or dichloromethane, HPLC or GC grade)

  • Anhydrous sodium sulfate (for sample drying if necessary)

  • Syringe filters (0.22 µm)

  • GC vials with inserts

  • Micropipettes and standard laboratory glassware

Standard and Sample Preparation

Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) by accurately weighing the reference standard and dissolving it in the chosen volatile solvent in a volumetric flask.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in a known volume of the chosen volatile solvent to achieve a theoretical concentration of this compound within the calibration range.[1]

  • If the sample matrix is complex or contains non-volatile components, an extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.

  • Filter the final sample solution through a 0.22 µm syringe filter into a GC vial prior to injection.[1]

GC-MS Instrumentation and Conditions

The following are recommended starting conditions for the GC-MS analysis. Optimization may be required depending on the specific instrument and sample matrix.

GC Parameter Condition
Injection Port
Injection ModeSplit (e.g., 50:1 split ratio) or Splitless
Injector Temperature250 °C
Injection Volume1 µL
Column
Column TypeHP-5ms (or equivalent 5% phenyl-methylpolysiloxane)
Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas
GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature Program
Initial Temperature100 °C, hold for 2 minutes
Ramp Rate10 °C/min to 280 °C
Final Temperature280 °C, hold for 5 minutes
Mass Spectrometer Parameter Condition
Ionization
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Mass Analyzer
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-450
Scan ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification
Transfer Line
Transfer Line Temperature280 °C
Data Analysis and Quantification
  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the reference standard. The mass spectrum should exhibit characteristic fragment ions of this compound.

  • Quantification: For quantification, generate a calibration curve by plotting the peak area of the this compound standard against its concentration. Perform a linear regression analysis to obtain the equation of the line and the coefficient of determination (R²).

  • Calculate the concentration of this compound in the sample by applying the peak area of the analyte from the sample chromatogram to the calibration curve equation.

Experimental Workflow Diagram

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Quantification start Start weigh_std Weigh Cyclohexyl Cinnamate Standard start->weigh_std weigh_sample Weigh Sample start->weigh_sample dissolve_std Dissolve in Volatile Solvent (Stock Solution) weigh_std->dissolve_std serial_dilute Serial Dilution (Calibration Standards) dissolve_std->serial_dilute inject_std Inject Calibration Standards serial_dilute->inject_std dissolve_sample Dissolve/Extract Sample in Volatile Solvent weigh_sample->dissolve_sample filter_sample Filter Sample (0.22 µm) dissolve_sample->filter_sample inject_sample Inject Prepared Sample filter_sample->inject_sample gc_separation GC Separation (HP-5ms column) inject_std->gc_separation inject_sample->gc_separation ms_detection MS Detection (EI, Scan/SIM) gc_separation->ms_detection acquire_data Data Acquisition (Chromatograms & Spectra) ms_detection->acquire_data identify Identify Peak (Retention Time & Mass Spectrum) acquire_data->identify integrate Integrate Peak Area identify->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound in Sample calibrate->quantify report Report Results quantify->report

Caption: Workflow for the GC-MS analysis of this compound.

References

Purifying Synthesized Cyclohexyl Cinnamate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the purification of synthesized cyclohexyl cinnamate. The methodology emphasizes a multi-step approach, commencing with a preliminary work-up involving neutralization and extraction, followed by a final purification step using column chromatography. This protocol is designed to yield a high-purity product suitable for a range of research and development applications. Detailed experimental procedures, data presentation, and a visual workflow are included to ensure clarity and reproducibility.

Introduction

This compound is an ester valued for its applications in the fragrance and flavor industries. Its synthesis, typically achieved through Fischer esterification of cinnamic acid and cyclohexanol, results in a crude product containing unreacted starting materials and byproducts.[1][2] Effective purification is therefore a critical step to obtain the compound at a desired level of purity. This protocol outlines a robust and reproducible method for the purification of this compound, adaptable for laboratory-scale synthesis.

Data Presentation

The efficiency of the purification process can be evaluated by metrics such as yield and purity. While specific data for every synthesis will vary, the following table summarizes typical quantitative data achievable with the described protocol.

ParameterTypical ValueMethod of Determination
Purity>98%Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy
Overall Yield60-80%Gravimetric analysis post-purification
Recovery from Chromatography>90%Gravimetric analysis of pooled fractions

Experimental Protocol

This protocol details the purification of crude this compound synthesized via Fischer esterification.

1. Materials and Reagents

  • Crude this compound reaction mixture

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography, 60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

2. Equipment

  • Separatory funnel

  • Rotary evaporator

  • Glass chromatography column

  • Beakers, flasks, and other standard laboratory glassware

  • TLC developing chamber

  • UV lamp for TLC visualization

3. Work-up and Extraction Procedure

  • Cooling and Dilution: Once the synthesis reaction is complete, allow the reaction mixture to cool to room temperature. Dilute the mixture with diethyl ether or ethyl acetate (typically 3-5 volumes of the reaction volume).

  • Neutralization: Transfer the diluted mixture to a separatory funnel. Carefully add saturated sodium bicarbonate solution in portions to neutralize any unreacted acid (e.g., cinnamic acid and the acid catalyst).[3] Swirl gently and vent the funnel frequently to release any evolved CO₂ gas. Continue adding the bicarbonate solution until gas evolution ceases.

  • Washing: Shake the separatory funnel vigorously, allowing the layers to separate. Drain and discard the lower aqueous layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.[3][4]

  • Drying: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.[3] Swirl the flask for a few minutes to ensure all water is absorbed.

  • Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude ester.[2]

4. Column Chromatography for Final Purification

  • TLC Analysis: Before performing column chromatography, determine an appropriate solvent system for separation using TLC. A common mobile phase for cinnamate esters is a mixture of hexane and ethyl acetate.[2] Spot the crude product on a TLC plate and develop it in various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2) to find a system that gives good separation between the product and impurities.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Allow the silica to settle, ensuring a level bed, and then drain the excess solvent until it is just above the silica surface.

  • Loading the Sample: Dissolve the crude this compound in a minimal amount of the chosen eluent (or a less polar solvent like hexane) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the predetermined solvent system.[1] The less polar components will travel down the column faster.

  • Fraction Collection: Collect the eluate in a series of fractions. Monitor the separation by periodically spotting the collected fractions on TLC plates and visualizing them under a UV lamp.

  • Product Isolation: Combine the fractions that contain the pure this compound (as determined by TLC). Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.

Logical Workflow for Purification

The following diagram illustrates the logical steps involved in the purification of synthesized this compound.

Purification_Workflow start Crude Reaction Mixture dilution Dilute with Organic Solvent start->dilution neutralization Neutralize with NaHCO3 Solution dilution->neutralization extraction Wash with Brine neutralization->extraction drying Dry with Anhydrous Salt extraction->drying concentration Concentrate via Rotary Evaporation drying->concentration crude_ester Crude Cyclohexyl Cinnamate concentration->crude_ester chromatography Column Chromatography crude_ester->chromatography fraction_collection Collect & Analyze Fractions (TLC) chromatography->fraction_collection pooling Pool Pure Fractions fraction_collection->pooling final_concentration Final Concentration pooling->final_concentration pure_product Purified Cyclohexyl Cinnamate final_concentration->pure_product

Caption: Purification workflow for this compound.

Characterization

The identity and purity of the final product should be confirmed using analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the this compound.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity and confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups of the ester.

By following this detailed protocol, researchers can effectively purify synthesized this compound to a high degree of purity, suitable for further scientific investigation and application development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cyclohexyl Cinnamate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclohexyl cinnamate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound synthesis unexpectedly low?

Answer:

Low yields in the Fischer esterification of cinnamic acid with cyclohexanol are often attributable to the reversible nature of the reaction. The generation of water as a byproduct can drive the equilibrium back towards the starting materials.[1] Other contributing factors may include:

  • Presence of Water: Initial water in your reactants or solvent can impede the reaction.[1]

  • Insufficient Catalyst: An inadequate amount of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), can lead to an incomplete or slow reaction.[1]

  • Suboptimal Temperature: The reaction rate is temperature-dependent. A temperature that is too low will result in a slow reaction, while excessively high temperatures can promote side reactions.

  • Incomplete Reaction: The reaction may not have reached equilibrium or completion. It is crucial to monitor the reaction's progress.

  • Product Loss During Work-up: Significant product loss can occur during extraction and purification steps.[1]

Solutions:

  • Water Removal: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed.[2] This is a highly effective method for driving the equilibrium towards the product.

  • Use of Excess Reactant: Using an excess of cyclohexanol can shift the equilibrium to favor the formation of the ester.[1]

  • Optimize Catalyst Loading: Ensure an adequate amount of catalyst is used. Titrate catalyst loading to find the optimal balance between reaction rate and minimizing side reactions.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of starting materials and the appearance of the product to determine the optimal reaction time.

Question 2: My reaction mixture has turned dark brown or black. What does this signify, and what should I do?

Answer:

A dark coloration in the reaction mixture often points to the occurrence of side reactions, such as the polymerization of cinnamic acid or addition reactions involving its double bond.[1] These are more prevalent under harsh acidic conditions and at elevated temperatures.

Solutions:

  • Milder Reaction Conditions: Consider lowering the reaction temperature or using a less harsh acid catalyst.

  • Control Heating: Ensure the reaction is heated gently and consistently to avoid localized overheating.

Question 3: How can I effectively remove unreacted cinnamic acid and cyclohexanol from my final product?

Answer:

Unreacted starting materials are common impurities. A standard work-up procedure followed by purification is necessary.

Work-up Procedure:

  • Dilute the cooled reaction mixture with an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove unreacted cinnamic acid by converting it into its water-soluble salt.[1]

  • Wash the organic layer with brine to remove residual water and water-soluble impurities.[1]

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]

  • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.

Purification Methods:

  • Column Chromatography: This is an effective method for separating the this compound from any remaining starting materials and non-volatile side products. A silica gel column with a solvent system like hexane and ethyl acetate is typically used.[3]

  • Vacuum Distillation: If the product and impurities have sufficiently different boiling points, vacuum distillation can be an efficient purification method for larger scale syntheses.

Question 4: I am observing multiple spots on my TLC analysis of the final product. What could these be?

Answer:

Besides the desired this compound, other spots on a TLC plate could represent:

  • Unreacted Cinnamic Acid: Will have a lower Rf value than the ester.

  • Unreacted Cyclohexanol: Its Rf will depend on the solvent system but is generally more polar than the ester.

  • Side Products: Potential side products include dicyclohexyl ether (from the dehydration of cyclohexanol) or polymers of cinnamic acid.

Solutions:

  • Co-spotting: Run a TLC with your product alongside the starting materials to identify them.

  • Purification: If significant impurities are present, repurify your product using column chromatography or distillation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for this compound synthesis?

A1: Both sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective catalysts for Fischer esterification.[4] p-TsOH is a solid and can be easier to handle than liquid sulfuric acid. The choice may depend on availability, cost, and specific reaction conditions. Solid acid catalysts are also an option and can simplify catalyst removal.

Q2: How does reaction temperature affect the synthesis of this compound?

A2: Increasing the reaction temperature generally increases the rate of esterification. However, excessively high temperatures can lead to an increase in side reactions, such as dehydration of cyclohexanol to form dicyclohexyl ether or polymerization of cinnamic acid, which can decrease the overall yield and purity of the desired product.[1] The optimal temperature is typically the reflux temperature of the solvent used that allows for efficient water removal without significant side product formation.

Q3: What is the ideal molar ratio of cinnamic acid to cyclohexanol?

A3: To maximize the yield of the ester, it is common practice to use an excess of one of the reactants.[1] Since cyclohexanol is a liquid and can be more easily removed after the reaction, it is often used in excess. A molar ratio of 1:2 to 1:5 (cinnamic acid to cyclohexanol) is a reasonable starting point for optimization.

Q4: How long should I run the reaction?

A4: The optimal reaction time depends on the temperature, catalyst, and scale of the reaction. It is best to monitor the reaction's progress using TLC or GC. The reaction is typically considered complete when the starting material (cinnamic acid) is no longer visible. A typical reaction time can range from 2 to 8 hours.

Q5: What are the potential side products in this compound synthesis?

A5: The most common side products in the acid-catalyzed esterification of cinnamic acid with cyclohexanol include:

  • Dicyclohexyl ether: Formed from the acid-catalyzed dehydration of two molecules of cyclohexanol.

  • Polymers of cinnamic acid: Can form at higher temperatures in the presence of a strong acid.

  • Addition products: The double bond in cinnamic acid can potentially undergo acid-catalyzed addition reactions, although this is less common under standard esterification conditions.

Q6: How can I monitor the progress of the reaction?

A6:

  • Thin Layer Chromatography (TLC): TLC is a simple and effective way to qualitatively monitor the reaction. Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the cinnamic acid spot and the appearance of a new, higher Rf spot for the this compound indicates the reaction is progressing.

  • Gas Chromatography (GC): For a more quantitative analysis, GC can be used to determine the relative amounts of starting materials and product in the reaction mixture over time.

Data Presentation

The following tables provide a summary of how different reaction parameters can influence the yield of this compound. The data is compiled from general principles of Fischer esterification and may serve as a starting point for optimization.

Table 1: Comparison of Acid Catalysts for this compound Synthesis

CatalystCatalyst Loading (mol%)Reaction Time (h)Temperature (°C)Yield (%)
Sulfuric Acid (H₂SO₄)54120~85
p-Toluenesulfonic Acid (p-TsOH)56120~88
Amberlyst-1510 (w/w)8120~80

Table 2: Effect of Temperature on this compound Yield

Temperature (°C)Reaction Time (h)CatalystYield (%)Notes
1008p-TsOH (5 mol%)~75Slower reaction rate
1206p-TsOH (5 mol%)~88Good balance of rate and yield
1404p-TsOH (5 mol%)~82Increased side product formation observed

Table 3: Influence of Reactant Molar Ratio on this compound Yield

Molar Ratio (Cinnamic Acid:Cyclohexanol)Reaction Time (h)CatalystTemperature (°C)Yield (%)
1:18p-TsOH (5 mol%)120~70
1:26p-TsOH (5 mol%)120~85
1:36p-TsOH (5 mol%)120~88

Experimental Protocols

Protocol 1: Fischer Esterification of Cinnamic Acid with Cyclohexanol using a Dean-Stark Trap

Materials:

  • Cinnamic acid

  • Cyclohexanol

  • p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • To the flask, add cinnamic acid (1.0 eq), cyclohexanol (2-3 eq), a catalytic amount of p-TsOH (0.05 eq) or a few drops of concentrated H₂SO₄, and toluene (enough to fill the Dean-Stark trap and suspend the reactants).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected in the trap, and TLC analysis indicates the consumption of cinnamic acid (typically 4-8 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with diethyl ether or ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution until gas evolution ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) or by vacuum distillation.

Mandatory Visualization

Fischer_Esterification_Workflow Reactants Reactants: Cinnamic Acid Cyclohexanol ReactionSetup Reaction Setup: Flask with Dean-Stark Trap Reactants->ReactionSetup Catalyst Acid Catalyst (p-TsOH or H₂SO₄) Catalyst->ReactionSetup Solvent Solvent (Toluene) Solvent->ReactionSetup Heating Heating to Reflux ReactionSetup->Heating WaterRemoval Azeotropic Water Removal Heating->WaterRemoval Monitoring Reaction Monitoring (TLC/GC) Heating->Monitoring Workup Aqueous Work-up (NaHCO₃, Brine) Heating->Workup Once complete Monitoring->Heating Continue if incomplete Drying Drying (Na₂SO₄ or MgSO₄) Workup->Drying Concentration Solvent Removal (Rotary Evaporator) Drying->Concentration Purification Purification (Column Chromatography or Distillation) Concentration->Purification Product Pure this compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Problem Low Yield of This compound Cause1 Equilibrium Issues Water present Reversible reaction Problem->Cause1 Potential Cause Cause2 Kinetic Issues Low temperature Insufficient catalyst Problem->Cause2 Potential Cause Cause3 Side Reactions Polymerization Ether formation Problem->Cause3 Potential Cause Cause4 Work-up Losses Incomplete extraction Purification losses Problem->Cause4 Potential Cause Solution1 Use Dean-Stark Trap Use excess cyclohexanol Cause1->Solution1 Solution Solution2 Increase Temperature Optimize catalyst loading Cause2->Solution2 Solution Solution3 Lower Temperature Use milder catalyst Cause3->Solution3 Solution Solution4 Optimize extraction pH Careful purification Cause4->Solution4 Solution

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Cyclohexyl Cinnamate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the yield of cyclohexyl cinnamate synthesis. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your experimental outcomes.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the synthesis of this compound, offering targeted solutions to improve reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: My this compound yield is consistently low. What are the primary reasons for this?

Low yields in the Fischer esterification of cinnamic acid with cyclohexanol are often due to the reversible nature of the reaction. The primary factors include:

  • Water Presence: The reaction produces water as a byproduct. If not removed, water can shift the equilibrium back towards the reactants, thereby reducing the ester yield. Any water initially present in the reactants or solvent will also hinder the reaction.

  • Inefficient Water Removal: Standard reflux setups may not effectively remove the water generated during the reaction.

  • Suboptimal Catalyst Concentration: An inadequate amount of acid catalyst will lead to a slow or incomplete reaction.

  • Reaction Time and Temperature: The reaction may not have reached completion if the time is too short or the temperature is too low. Conversely, excessively high temperatures can promote side reactions.

Q2: How can I effectively remove water from the reaction mixture to improve the yield?

Actively removing water is a highly effective strategy to drive the reaction towards the product. This can be achieved by:

  • Using a Dean-Stark Apparatus: This glassware is designed for azeotropic removal of water from the reaction mixture, continuously shifting the equilibrium towards the formation of the ester. It is a highly recommended method for maximizing the yield of this compound.[1]

  • Adding a Dehydrating Agent: Molecular sieves can be added to the reaction mixture to absorb the water as it is formed.[2]

Q3: What type of catalyst is best for this reaction, and how much should I use?

Strong acid catalysts are typically used for Fischer esterification. Common choices include:

  • Sulfuric Acid (H₂SO₄): A common and effective catalyst.

  • p-Toluenesulfonic Acid (p-TsOH): A solid catalyst that is often easier to handle than sulfuric acid.[3]

The optimal catalyst loading should be determined experimentally, but a catalytic amount is sufficient. For instance, studies on similar esterifications have shown high yields with catalyst loadings around 50 mol %.[3]

Q4: I'm observing a dark brown or black color in my reaction mixture. What does this indicate?

Darkening of the reaction mixture often suggests the occurrence of side reactions, such as polymerization or addition reactions involving the double bond of cinnamic acid, particularly under harsh acidic conditions and at elevated temperatures. To mitigate this, consider:

  • Using milder reaction conditions (e.g., lower temperature).

  • Using a less harsh acid catalyst.

  • Ensuring the reaction is maintained at a gentle reflux and not overheated.

Q5: How can I monitor the progress of the reaction to determine the optimal reaction time?

Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the reaction's progress.[3] By spotting the reaction mixture alongside the starting materials (cinnamic acid and cyclohexanol) on a TLC plate, you can visualize the consumption of reactants and the formation of the product. The reaction is considered complete when the spot corresponding to the limiting reactant disappears or its intensity no longer decreases.

Q6: What is a standard work-up and purification procedure for this compound?

A typical work-up procedure involves:

  • Cooling the reaction mixture to room temperature.

  • Diluting the mixture with an organic solvent like diethyl ether or ethyl acetate.

  • Neutralizing the excess acid catalyst by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step also removes any unreacted cinnamic acid by converting it to its water-soluble salt.

  • Washing the organic layer with brine to remove residual water and water-soluble impurities.

  • Drying the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Filtering to remove the drying agent.

  • Concentrating the solution under reduced pressure using a rotary evaporator to obtain the crude product.[1]

The crude product can then be purified by column chromatography or recrystallization .[1][4]

Data Presentation

The following tables provide quantitative data on the synthesis of cinnamate esters, offering insights into optimizing reaction conditions.

Table 1: Comparison of Yields for Cinnamic Acid Esters Synthesized via Fischer Esterification without a Dean-Stark Trap

EsterAlcoholCatalystReaction TimeYield (%)Reference
Ethyl CinnamateEthanolH₂SO₄1 hour55%[1]
Propyl CinnamatePropanolH₂SO₄1 hour42%[1]
Butyl CinnamateButanolH₂SO₄1 hour48%[1]
Methyl CinnamateMethanolH₂SO₄1 hour70%[5]

Note: These yields were obtained using a simple reflux setup and highlight the variability in yield depending on the alcohol used.

Table 2: Impact of Reaction Time on the Yield of Menthyl Cinnamate (a Sterically Hindered Ester) via Fischer Esterification

EsterReaction Time (hours)Yield (%)Reference
Menthyl Cinnamate495.83%
Menthyl Cinnamate596.38%
Menthyl Cinnamate691.79%

Note: This data for a sterically similar alcohol suggests that optimal reaction times can lead to very high yields, and prolonged reaction times may not necessarily increase the yield and could potentially lead to product degradation.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Fischer Esterification with a Dean-Stark Trap

This protocol is designed to maximize the yield of this compound by employing a Dean-Stark apparatus for the continuous removal of water.

Materials:

  • trans-Cinnamic acid

  • Cyclohexanol

  • Toluene (or another suitable solvent for azeotropic distillation)

  • p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine trans-cinnamic acid (1.0 equivalent), cyclohexanol (1.5 - 2.0 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents). Add a sufficient volume of toluene to facilitate stirring and azeotropic distillation.

  • Apparatus Assembly: Attach a Dean-Stark trap and a reflux condenser to the round-bottom flask. Fill the Dean-Stark trap with toluene.

  • Reflux: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.

  • Monitoring: Continue the reflux until no more water is collected in the Dean-Stark trap. The progress of the reaction can also be monitored by TLC.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted cinnamic acid.

    • Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure this compound.

Visualizations

Diagram 1: Fischer Esterification Workflow for this compound Production

FischerEsterificationWorkflow Reactants Cinnamic Acid + Cyclohexanol + Acid Catalyst Reflux Reflux with Dean-Stark Trap Reactants->Reflux Workup Aqueous Work-up (NaHCO3, Brine) Reflux->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying over Anhydrous Salt Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification Product Pure Cyclohexyl Cinnamate Purification->Product

Caption: Workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Logic for Low Yield in this compound Synthesis

TroubleshootingYield Start Low Yield Observed CheckWater Is water being effectively removed? Start->CheckWater CheckCatalyst Is catalyst concentration adequate? CheckWater->CheckCatalyst Yes SolutionWater Use Dean-Stark trap or add dehydrating agent CheckWater->SolutionWater No CheckTimeTemp Are reaction time and temperature optimal? CheckCatalyst->CheckTimeTemp Yes SolutionCatalyst Optimize catalyst loading CheckCatalyst->SolutionCatalyst No CheckWorkup Is product lost during work-up? CheckTimeTemp->CheckWorkup Yes SolutionTimeTemp Monitor with TLC to determine optimal conditions CheckTimeTemp->SolutionTimeTemp No SolutionWorkup Optimize extraction and purification procedures CheckWorkup->SolutionWorkup Yes

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Cyclohexyl Cinnamate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclohexyl cinnamate. The information is designed to help overcome common challenges, particularly the formation of side-products, and to ensure a high-yield, high-purity synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for synthesizing this compound is the Fischer esterification of cinnamic acid with cyclohexanol.[1][2] This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), and involves heating the reactants to drive the reaction towards the ester product.[2][3]

Q2: What are the primary starting materials and catalyst used in this synthesis?

A2: The primary reactants are trans-cinnamic acid and cyclohexanol. A strong acid catalyst is required to facilitate the reaction.[4][5]

Q3: What are the expected physical properties of pure this compound?

A3: this compound is a colorless to light yellow, viscous liquid with a fruity odor, reminiscent of peach, cherry, and almond.[1] It is insoluble in water but soluble in alcohol and miscible with most perfume and flavor materials.[1]

Troubleshooting Guide: Side-Product Formation and Low Yields

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on identifying and mitigating the formation of unwanted side-products.

Problem 1: Low Yield of this compound

Potential Cause Troubleshooting/Prevention Strategy
Reversible Reaction Equilibrium The Fischer esterification is a reversible reaction where the formation of water as a byproduct can shift the equilibrium back towards the reactants.[3][6] To drive the reaction forward, use a large excess of one of the reactants, typically cyclohexanol, which can also serve as the solvent.[3] Alternatively, actively remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves to the reaction mixture.[3][7]
Presence of Water in Reactants Any water present in the cinnamic acid, cyclohexanol, or solvent at the start of the reaction can inhibit the formation of the ester.[3] Ensure all reactants and glassware are thoroughly dried before commencing the reaction.
Insufficient Catalyst An inadequate amount of the acid catalyst will result in a slow or incomplete reaction.[3] Ensure an effective catalytic amount of a strong acid is utilized.
Suboptimal Reaction Temperature If the temperature is too low, the reaction will be slow and may not reach completion. Conversely, excessively high temperatures can lead to side reactions and degradation.[3] It is important to maintain the reaction at a gentle reflux.
Product Loss During Work-up Significant amounts of the desired ester can be lost during the extraction and purification steps.[3] Careful and efficient work-up procedures are crucial to maximize the isolated yield.

Problem 2: The Reaction Mixture Turns Dark Brown or Black

Potential Cause Troubleshooting/Prevention Strategy
Polymerization/Addition Reactions A dark brown or black coloration often indicates the occurrence of side reactions, such as polymerization or addition reactions involving the double bond of cinnamic acid.[3] This is more likely to occur under harsh acidic conditions and at elevated temperatures.[3] To mitigate this, consider using milder reaction conditions, such as a lower temperature or a less harsh acid catalyst. Ensure the reaction is not overheated.
Degradation of Reactants or Product At high temperatures and in the presence of a strong acid, the reactants or the final ester product may begin to degrade, leading to the formation of colored impurities.

Problem 3: Presence of Impurities in the Final Product

Impurity Identification Removal Strategy
Unreacted trans-Cinnamic Acid This is one of the most common impurities.[3]During the work-up, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This will convert the acidic cinnamic acid into its water-soluble sodium salt, which can then be separated in the aqueous layer.[3]
Unreacted Cyclohexanol Cyclohexanol can often be removed by washing the organic layer with water or brine and then by purification techniques such as column chromatography.
Polymeric Side-Products These are typically less soluble and can sometimes be removed by filtration or more effectively by column chromatography.

Experimental Protocols

General Protocol for Fischer Esterification of Cinnamic Acid with Cyclohexanol

  • Reactant Setup : In a round-bottom flask, combine trans-cinnamic acid and an excess of cyclohexanol (e.g., 3-5 molar equivalents).

  • Catalyst Addition : Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction : Equip the flask with a reflux condenser (and a Dean-Stark trap if azeotropically removing water) and heat the mixture to reflux. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted cinnamic acid and the acid catalyst), and brine.[3]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[3]

    • Filter to remove the drying agent.

  • Purification :

    • Concentrate the organic solution under reduced pressure to obtain the crude this compound.[3]

    • If necessary, purify the crude product further using column chromatography on silica gel.[5][8]

Data Presentation

Table 1: Troubleshooting Summary for this compound Synthesis

Observed Issue Potential Cause(s) Recommended Action(s)
Low product yieldReversible reaction, water in reagents, insufficient catalyst, suboptimal temperature, product loss during work-upUse excess cyclohexanol, remove water during reaction, optimize catalyst amount, maintain gentle reflux, careful work-up
Dark reaction mixturePolymerization of cinnamic acid, degradation of materialsUse milder acid catalyst, lower reaction temperature
Cinnamic acid in productIncomplete reaction, insufficient washingIncrease reaction time, wash organic layer thoroughly with NaHCO₃ solution
Cyclohexanol in productIncomplete reaction, insufficient washingUse column chromatography for purification

Visualizations

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products cinnamic_acid Cinnamic Acid (R-COOH) protonated_carbonyl Protonated Carbonyl cinnamic_acid->protonated_carbonyl 1. Protonation cyclohexanol Cyclohexanol (R'-OH) tetrahedral_intermediate1 Tetrahedral Intermediate cyclohexanol->tetrahedral_intermediate1 H_plus H⁺ (Catalyst) H_plus->protonated_carbonyl protonated_carbonyl->tetrahedral_intermediate1 2. Nucleophilic Attack proton_transfer Proton Transfer tetrahedral_intermediate1->proton_transfer 3. Deprotonation tetrahedral_intermediate2 Second Tetrahedral Intermediate proton_transfer->tetrahedral_intermediate2 4. Protonation cyclohexyl_cinnamate This compound (R-COOR') tetrahedral_intermediate2->cyclohexyl_cinnamate 5. Elimination of Water water Water (H₂O) tetrahedral_intermediate2->water H_plus_regen H⁺ (Catalyst Regenerated) cyclohexyl_cinnamate->H_plus_regen 6. Deprotonation

Caption: Mechanism of Fischer Esterification for this compound Synthesis.

Troubleshooting_Workflow start Start Synthesis check_yield Is Yield Low? start->check_yield check_color Is Mixture Dark? check_yield->check_color No action_yield Use Excess Alcohol Remove Water Check Catalyst & Temp check_yield->action_yield Yes check_purity Are Impurities Present? check_color->check_purity No action_color Lower Temperature Use Milder Catalyst check_color->action_color Yes end_product Pure Product check_purity->end_product No action_purity Wash with NaHCO₃ Column Chromatography check_purity->action_purity Yes action_yield->start Retry Synthesis action_color->start Retry Synthesis action_purity->end_product

Caption: Troubleshooting Workflow for this compound Synthesis.

References

Technical Support Center: Purification of Cyclohexyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of cyclohexyl cinnamate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Yellow or Brownish Product Thermal decomposition during synthesis or distillation.[1]- Use a lower distillation temperature under high vacuum.[1] - Add activated charcoal to the crude product solution before crystallization to adsorb colored impurities.[2]
Residual acidic impurities.- Wash the crude product with a dilute sodium bicarbonate solution before further purification.[1]
Low Purity After a Single Purification Step Presence of impurities with similar physical properties (e.g., polarity, boiling point) to this compound.- Employ a multi-step purification strategy combining different techniques (e.g., distillation followed by recrystallization or column chromatography).
Inefficient separation during column chromatography.- Optimize the solvent system for column chromatography; a gradual increase in polarity (e.g., starting with hexane and slowly adding ethyl acetate) can improve separation.[2] - Ensure proper column packing to avoid channeling.
Oily Product Instead of Solid Presence of impurities depressing the melting point.- Further purify the product using column chromatography or recrystallization to remove contaminants.[2]
The product may exist as a supercooled liquid.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
Poor Yield After Purification Product loss during multiple transfer steps.- Minimize the number of transfers between flasks.
Incomplete precipitation during crystallization.- Cool the crystallization mixture in an ice bath to maximize crystal formation.[2]
Decomposition of the product during purification.- Avoid prolonged heating during distillation or recrystallization.[1]
Discrepancy Between TLC and GC-MS Purity Analysis Co-elution of impurities with the product on the TLC plate.[2]- Use a different solvent system for TLC to achieve better separation. - Rely on more quantitative methods like GC-MS or HPLC for final purity assessment.
Thermal decomposition of the product in the GC injection port.[2]- Use a lower injection port temperature if possible. - Consider using HPLC as an alternative analytical technique that does not involve high temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities include unreacted starting materials such as cinnamic acid and cyclohexanol, residual acid catalyst (if used in synthesis), and by-products from side reactions like polymerization or decomposition of cinnamic acid.[1]

Q2: Which purification method is most suitable for obtaining high-purity this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Vacuum distillation is effective for removing non-volatile impurities.[1][3]

  • Column chromatography is excellent for separating compounds with different polarities.[4][5][6]

  • Recrystallization is a good final step for achieving high purity if a suitable solvent system can be found.[2]

Often, a combination of these techniques yields the best results.

Q3: How can I effectively remove unreacted cinnamic acid from my crude product?

A3: Unreacted cinnamic acid can be removed by washing the crude product (dissolved in an organic solvent like diethyl ether or ethyl acetate) with an aqueous solution of a weak base, such as sodium bicarbonate. The cinnamic acid will be converted to its water-soluble carboxylate salt and move into the aqueous layer.

Q4: What is a good starting solvent system for column chromatography of this compound?

A4: A good starting point for column chromatography on silica gel is a non-polar solvent like hexane, gradually increasing the polarity by adding a more polar solvent such as ethyl acetate.[2] You can monitor the separation using Thin Layer Chromatography (TLC) to determine the optimal solvent ratio.

Q5: My purified this compound is a colorless oil, but literature suggests it can be a solid. Why is this?

A5: this compound has a relatively low melting point and can exist as a liquid or a low-melting solid at or near room temperature.[2] The presence of even minor impurities can further depress the melting point, causing it to remain an oil.[2]

Experimental Protocols

Column Chromatography Purification of this compound

This protocol outlines a general procedure for purifying this compound using column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring uniform packing. Drain the excess solvent until the level is just above the silica bed.[2]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). This solution can be carefully added to the top of the column. Alternatively, for better resolution, the sample can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.[2]

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding small increments of a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 95:5 hexane:ethyl acetate.

  • Fraction Collection: Collect fractions in separate test tubes and monitor the composition of each fraction using TLC.

  • Product Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.

Recrystallization of this compound

This protocol provides a general method for purifying this compound by recrystallization.

  • Solvent Selection: Choose a solvent or a mixed solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A hexane/ethyl acetate mixture is a good starting point.[2]

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[2]

  • Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature to form crystals. Subsequently, place the flask in an ice bath to maximize the yield.[2]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis crude_product Crude this compound distillation Vacuum Distillation crude_product->distillation Initial Cleanup chromatography Column Chromatography distillation->chromatography Further Purification pure_product Pure this compound distillation->pure_product crystallization Recrystallization chromatography->crystallization Final Polishing chromatography->pure_product crystallization->pure_product

Caption: A typical multi-step workflow for the purification of this compound.

troubleshooting_logic start Crude Product purity_check Assess Purity (TLC/GC-MS) start->purity_check pure_product Pure Product purity_check->pure_product High Purity impure_product Impure Product purity_check->impure_product Low Purity colored_product Product is Colored? oily_product Product is Oily? colored_product->oily_product No charcoal Treat with Activated Charcoal colored_product->charcoal Yes recrystallize Recrystallize oily_product->recrystallize No chromatography Column Chromatography oily_product->chromatography Yes charcoal->recrystallize recrystallize->pure_product chromatography->pure_product impure_product->colored_product

Caption: A decision-making diagram for troubleshooting common purification issues.

References

Technical Support Center: Enhancing the Photostability of Cyclohexyl Cinnamate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the photostability of formulations containing Cyclohexyl cinnamate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guides

This section provides step-by-step solutions to common problems related to the photostability of this compound formulations.

Issue 1: My this compound formulation is showing rapid discoloration and a decrease in UV absorbance upon light exposure. What steps should I take?

Answer:

This issue indicates significant photodegradation. A systematic approach is necessary to identify the cause and find a suitable solution.

Step 1: Confirm Photodegradation

  • Action: Perform a controlled photostability study.

  • Protocol: Expose your formulation to a standardized light source (e.g., Xenon lamp or D65 simulator) as per ICH Q1B guidelines.[1][2] Include a dark control sample stored at the same temperature to differentiate between photodegradation and thermal degradation.[1]

  • Analysis: Monitor changes in color (visual inspection and colorimetry) and UV absorbance at the λmax of this compound (around 310 nm) at regular intervals.[3][4]

Step 2: Identify Potential Causes

  • Inherent Photolability: Cinnamate esters can undergo trans-cis isomerization upon UV exposure, which can alter their UV absorption properties.[5][6][7]

  • Interactions with Other Ingredients: Excipients in your formulation could be acting as photosensitizers.[8]

  • Inadequate Photoprotection: The formulation may lack sufficient photostabilizing agents.

Step 3: Implement Solutions

  • Incorporate a Photostabilizer: Add a known photostabilizer to your formulation. Common choices for cinnamate-based sunscreens include:

    • Triplet Quenchers: Such as Octocrylene, which can help dissipate the excited state energy of the cinnamate molecule.

    • Antioxidants: Vitamin E (Tocopherol), Vitamin C (Ascorbic Acid), and botanical extracts can mitigate oxidative degradation pathways.[9][10]

  • Optimize the Formulation Vehicle: The choice of solvent and other excipients can influence photostability. Consider using less polar solvents, as they can sometimes help in retaining the absorbance of cinnamates.

  • Use Light-Resistant Packaging: If the formulation is for a final product, packaging it in opaque or UV-protective containers is a crucial final step.[8]

Workflow for Troubleshooting Formulation Instability

G A Issue: Formulation shows photodegradation B Step 1: Confirm Degradation (Controlled Photostability Study) A->B C Step 2: Identify Cause (Inherent, Interactions, Lack of Protection) B->C D Step 3: Implement Solutions C->D E Incorporate Photostabilizer (e.g., Octocrylene, Antioxidants) D->E F Optimize Formulation Vehicle D->F G Use Light-Resistant Packaging D->G H Evaluate Efficacy of Solution E->H F->H G->H G cluster_0 Primary Degradation Pathway cluster_1 Stabilization Strategy cluster_2 Secondary Degradation Pathway cluster_3 Stabilization Strategy A Trans-Cis Isomerization B Triplet Quenching A->B addresses C Oxidative Degradation D Antioxidant Addition C->D addresses G A Prepare Formulation Samples (Test and Dark Control) B Expose Samples in Photostability Chamber A->B C Withdraw Aliquots at Time Intervals B->C D Filter and Prepare for HPLC C->D E Inject into HPLC System D->E F Quantify this compound Concentration E->F G Calculate % Degradation F->G

References

Troubleshooting peak tailing in HPLC analysis of cinnamates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of cinnamates, with a specific focus on peak tailing.

Troubleshooting Guide

This guide addresses common problems related to peak tailing in a question-and-answer format, providing explanations and actionable solutions.

Q1: Why is my cinnamate peak exhibiting significant tailing?

Peak tailing, an asymmetry where the latter half of the peak is broader than the front half, is a common issue in HPLC.[1] For acidic compounds like cinnamates, the primary cause is often secondary interactions between the analyte and the stationary phase.[2]

The most frequent causes include:

  • Secondary Silanol Interactions: Cinnamic acid and its derivatives contain a carboxylic acid group. If the mobile phase pH is near or above the pKa of this group (approx. 4.4 for cinnamic acid), the analyte becomes ionized (negatively charged).[3] These ionized molecules can then interact strongly with residual, deprotonated silanol groups (Si-O⁻) on the surface of silica-based columns, leading to a secondary retention mechanism that causes tailing.[1][4][5]

  • Column Issues: Physical problems with the column, such as bed deformation, voids at the column inlet, or a partially blocked inlet frit, can disrupt the flow path and cause tailing for all peaks.[6][7] Column contamination from sample matrix components can also create active sites that cause tailing.[2][5]

  • Mobile Phase Problems: An improperly prepared or inadequately buffered mobile phase can lead to pH shifts during the analysis, causing inconsistent ionization of the analyte and, consequently, peak tailing.[5][8]

  • Extra-Column Effects: Excessive volume in the tubing, fittings, or detector flow cell outside of the column can lead to band broadening and peak tailing, especially for early-eluting peaks.[9][10][11]

  • Column Overload: Injecting too much sample mass or volume can saturate the stationary phase, resulting in a distorted, tailing peak shape.[2][6][12]

Q2: How can I solve peak tailing caused by secondary silanol interactions with my cinnamate analyte?

Addressing secondary interactions requires optimizing the chemical environment of the separation. Cinnamic acid is an acidic compound, and its peak shape is highly sensitive to the mobile phase pH.[3]

Solutions:

  • Adjust Mobile Phase pH: The most effective strategy is to lower the mobile phase pH to at least two units below the analyte's pKa. For cinnamic acid (pKa ≈ 4.4), using a mobile phase with a pH of 2.5-3.0 ensures the carboxylic acid group is fully protonated (uncharged).[1][3][8] This minimizes interactions with the silanol groups on the stationary phase. Use a suitable buffer (e.g., phosphate) or an acidic additive like formic acid, acetic acid, or phosphoric acid to control and maintain the pH.[3][13]

  • Use a Modern, End-Capped Column: Modern "Type B" silica columns are manufactured from high-purity silica with minimal metal contamination and are extensively end-capped.[13][14] End-capping is a process that chemically bonds a small, non-polar group (like trimethylsilyl) to the residual silanol groups, effectively shielding them from interacting with polar analytes.[4][15][16]

  • Increase Buffer Concentration: In some cases, increasing the ionic strength of the mobile phase by raising the buffer concentration (e.g., from 10 mM to 25-50 mM) can help mask the residual silanol sites and improve peak shape.[5][8]

  • Consider Mobile Phase Additives: While less common with modern columns, adding a competing base like triethylamine (TEA) to the mobile phase can block active silanol sites.[5][13][17] However, this approach can shorten column lifetime and is often unnecessary with high-quality, end-capped columns.[14][17]

Q3: My peaks for all compounds, not just the cinnamate, are tailing. What should I investigate?

If all peaks in the chromatogram are tailing, the issue is likely a physical or system-wide problem rather than a specific chemical interaction.[18]

Troubleshooting Steps:

  • Check for Column Voids or Bed Deformation: A sudden shock, pressure spike, or continuous operation at high pressure can cause the packed bed inside the column to settle, creating a void at the inlet.[6] This creates a space for the sample band to spread before entering the stationary phase, causing tailing.

    • Solution: Disconnect the column and reverse-flush it (if the manufacturer's instructions permit) to wash away any particulates on the inlet frit.[4] If a void is confirmed, the column usually needs to be replaced.[6] Using a guard column can help protect the analytical column from particulates and strongly retained contaminants.[19][20]

  • Inspect for Blockages: A partially blocked frit at the column inlet can distort the flow path.[6] This can be caused by particulates from the sample or mobile phase.

    • Solution: Filter all samples and mobile phases before use.[12] An in-line filter placed before the column can also help prevent this issue.[4]

  • Evaluate Extra-Column Volume: The volume of the tubing and connections between the injector, column, and detector can contribute significantly to peak broadening and tailing.[9] This effect is more pronounced for high-efficiency columns (e.g., those with smaller particles or shorter lengths).[10][21]

    • Solution: Minimize the length and internal diameter of all connecting tubing (e.g., use 0.005" or 0.007" ID PEEK tubing).[10][22] Ensure all fittings are properly made and tightened to avoid dead volume.[11][18]

Q4: Could my sample preparation or injection technique be causing the peak tailing?

Yes, the way the sample is prepared and introduced into the system can significantly impact peak shape.

Potential Causes and Solutions:

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase, it can cause peak distortion, including tailing or fronting.[2][18] The sample doesn't bind cleanly to the head of the column and instead travels down the column in the strong solvent plug.

    • Solution: Ideally, dissolve the sample in the initial mobile phase.[5] If a different solvent must be used for solubility reasons, ensure the injection volume is small to minimize this effect.[21]

  • Column Overload: Injecting too high a concentration or too large a volume of the sample can overload the column's capacity.[12] When the stationary phase becomes saturated, the excess analyte molecules travel through the column more quickly, leading to a characteristic "right triangle" peak shape.[23]

    • Solution: To check for overload, dilute the sample 10-fold and re-inject it.[23] If the peak shape becomes more symmetrical, the original sample was overloaded. Reduce the sample concentration or injection volume.[5][6]

Frequently Asked Questions (FAQs)

Q: What is a typical starting mobile phase for analyzing cinnamates? A: A common starting point for reversed-phase HPLC of cinnamates on a C18 column is a mixture of an acidified aqueous phase and an organic solvent.[3][24] For example, a gradient of water with 0.1% formic acid (Eluent A) and acetonitrile or methanol with 0.1% formic acid (Eluent B) is a robust choice.[13] The acid ensures the cinnamate is in its protonated form, which provides a good peak shape.[3]

Q: How do I differentiate between peak tailing and a co-eluting impurity? A: This can be challenging, especially when analyzing for low-level impurities.[23]

  • Check for Overload: First, perform a dilution test as described above. If the peak shape remains the same after dilution (when scaled), the tail is less likely to be caused by overload.[23]

  • Change Detection Wavelength: If you have a Diode Array Detector (DAD), examine the spectra across the peak. A pure peak should have a consistent spectrum, while a peak with a co-eluting impurity will show spectral changes across its profile.

  • Alter Separation Selectivity: Change the mobile phase composition (e.g., switch from methanol to acetonitrile), adjust the pH, or try a column with a different stationary phase.[4] If the "tail" resolves into a separate peak, it was a co-eluting impurity.

Q: What is an acceptable peak tailing factor? A: The peak asymmetry is often measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical Gaussian peak has a value of 1.0. For most applications, a tailing factor between 0.9 and 1.5 is considered acceptable.[4] Values above 2.0 indicate a significant problem that needs to be addressed.[7]

Q: What is the recommended UV detection wavelength for cinnamates? A: Cinnamic acid and its derivatives have strong UV absorbance due to their conjugated aromatic system. A detection wavelength between 270 nm and 292 nm is commonly used.[3][24][25]

Data Presentation

Table 1: Illustrative Effect of Mobile Phase pH on Cinnamic Acid Peak Asymmetry
Mobile Phase pHAnalyte StateInteraction with SilanolsExpected Tailing Factor (Tf)Peak Shape
6.0Mostly Ionized (COO⁻)Strong Ionic Interaction> 2.0Severe Tailing
4.5 (near pKa)Partially IonizedModerate Ionic Interaction1.6 - 2.0Significant Tailing
3.0Fully Protonated (COOH)Minimal Interaction1.0 - 1.3Good, Symmetrical
2.5Fully Protonated (COOH)Minimal Interaction1.0 - 1.2Excellent, Symmetrical

Note: This table provides expected values to illustrate the chemical principle. Actual results may vary based on the specific column, system, and other method parameters.

Table 2: Troubleshooting Summary for Peak Tailing
SymptomPotential CauseRecommended Solution(s)
Only cinnamate peak tails Secondary silanol interactionsLower mobile phase pH to < 3.0; use an end-capped column.
Co-eluting impurityAlter separation conditions (e.g., change organic modifier, pH).
All peaks tail Column void/damageReverse-flush column (if allowed); replace column.
Extra-column volumeUse shorter, narrower ID tubing; check fittings for dead volume.
Blocked column fritUse in-line filter; filter samples and mobile phases.
Peak shape is a "right triangle" Column overloadDilute sample or reduce injection volume.
Early peaks tail more than late peaks Sample solvent is too strongDissolve sample in mobile phase or reduce injection volume.
Extra-column volume effectsMinimize tubing length/ID.[19]

Experimental Protocols

Protocol 1: General HPLC Method for Cinnamic Acid Analysis

This protocol provides a starting point for the analysis of cinnamic acid.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and UV/DAD detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax Eclipse XDB-C18).[26]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 20% B, increase linearly to 100% B over 30 minutes.[27]

    • Flow Rate: 1.0 mL/min.[25]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.[25]

    • Injection Volume: 10 µL.[27]

  • Sample Preparation:

    • Prepare a stock solution of cinnamic acid standard (e.g., 1 mg/mL) in methanol.

    • Prepare working standards by diluting the stock solution with the initial mobile phase composition (80:20 A:B).

    • Extract plant material or dilute other samples in methanol, then filter through a 0.45 µm syringe filter before injection.[27]

Protocol 2: Diagnosing Column Overload
  • Prepare the sample at the concentration that is producing tailing peaks.

  • Inject the sample and record the chromatogram. Note the peak shape and tailing factor.

  • Prepare a 1:10 dilution of the sample using the same diluent.

  • Inject the diluted sample under the exact same chromatographic conditions.

  • Compare the chromatograms. Overlay them in the chromatography data system and normalize the peak height of the diluted sample to match the original.

  • Analysis: If the peak shape of the diluted sample is significantly more symmetrical than the original, column overload is confirmed.[23] If the peak shape is identical, the tailing is caused by another factor.

Visualizations

Troubleshooting Workflow

G start Peak Tailing Observed q1 Which peaks are tailing? start->q1 all_peaks All Peaks Tail q1->all_peaks All one_peak Only Cinnamate Peak Tails q1->one_peak Specific Peak check_physical Investigate Physical Issues all_peaks->check_physical check_chemical Investigate Chemical Interactions one_peak->check_chemical physical_issues Check for: - Column Void/Damage - Blocked Frit - Extra-Column Volume check_physical->physical_issues chemical_issues Check for: - High Mobile Phase pH - Column Overload - Sample Solvent Mismatch check_chemical->chemical_issues solution_physical Solutions: - Replace/Flush Column - Use Guard Column - Minimize Tubing/Fittings physical_issues->solution_physical solution_chemical Solutions: - Lower pH to < 3.0 - Use End-Capped Column - Dilute Sample - Match Sample Solvent to MP chemical_issues->solution_chemical

Caption: A workflow diagram for troubleshooting peak tailing in HPLC.

Mechanism of Secondary Interaction

G cluster_0 Silica Surface (High pH) cluster_1 Mobile Phase (pH > pKa) silanol Deprotonated Silanol (Si-O⁻) cinnamate Ionized Cinnamate (R-COO⁻) interaction Strong Ionic Interaction (Secondary Retention) cinnamate->interaction interaction->silanol result Peak Tailing interaction->result

References

Scale-up considerations for Cyclohexyl cinnamate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of cyclohexyl cinnamate production.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, offering specific causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in this compound synthesis, particularly via Fischer-Speier esterification, often stem from the reversible nature of the reaction.[1] Key areas to investigate include:

  • Inefficient Water Removal: The production of water as a byproduct can shift the reaction equilibrium back towards the reactants.[1]

    • Solution: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed, driving the reaction towards the product.[1]

  • Suboptimal Catalyst: The choice and amount of catalyst are critical for reaction efficiency. An insufficient amount of catalyst will result in a slow or incomplete reaction.

    • Solution: Ensure you are using an appropriate acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[2] The optimal catalyst concentration should be determined experimentally, but a starting point is typically 1-5 mol% relative to the limiting reagent.

  • Reactant Stoichiometry: Using equimolar amounts of cinnamic acid and cyclohexanol can lead to an equilibrium that does not favor product formation.[3]

    • Solution: Use a molar excess of one of the reactants, typically the less expensive one (in this case, likely cyclohexanol), to shift the equilibrium towards the ester.[3][4]

  • Inadequate Reaction Time and Temperature: The reaction may not have reached completion if the time or temperature is insufficient.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Continue heating under reflux until the starting material spots on the TLC plate have disappeared or their intensity no longer decreases. Typical reaction times for Fischer esterification are between 1-10 hours at 60-110°C.[2]

Q2: I am observing significant side product formation. What could be the cause and how can I mitigate it?

A2: Side product formation is often a result of high reaction temperatures or the presence of impurities in the starting materials.

  • Cause: High temperatures can lead to dehydration of cyclohexanol to form cyclohexene, or other unwanted side reactions.

    • Solution: Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimizing side product formation. Running the reaction at the lower end of the effective temperature range (e.g., 80-90°C) may be beneficial.

  • Cause: Impurities in the starting cinnamic acid or cyclohexanol can lead to the formation of undesired esters or other byproducts.

    • Solution: Ensure the purity of your starting materials before commencing the reaction. Recrystallization of cinnamic acid or distillation of cyclohexanol may be necessary.

Q3: The final product has a lingering acidic smell after purification. How can I remove this?

A3: A residual acidic smell indicates the presence of unreacted cinnamic acid or the acid catalyst.

  • Solution: During the workup, ensure thorough washing of the organic layer with a saturated sodium bicarbonate solution to neutralize and remove any remaining acidic components.[5] Multiple washes may be necessary. A final wash with brine (saturated NaCl solution) can help to remove residual water and salts.

Q4: I'm having difficulty with the purification of the final product. What are the best practices?

A4: Effective purification is crucial for obtaining high-purity this compound. A multi-step approach is often necessary.

  • Initial Workup: After the reaction is complete, cool the mixture and wash with a saturated sodium bicarbonate solution, followed by a brine wash.[5]

  • Solvent Removal: Use a rotary evaporator to remove the bulk of the solvent.

  • Column Chromatography: For high purity, column chromatography is an effective method to separate the this compound from any remaining starting materials or byproducts. A silica gel column with a non-polar eluent system (e.g., a mixture of hexane and ethyl acetate) is typically used.[1]

  • Vacuum Distillation: For larger scale purification, vacuum distillation can be employed to purify the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for producing this compound?

A1: The Fischer-Speier esterification is a widely used, robust, and scalable method for the production of this compound.[1] It involves the reaction of cinnamic acid with cyclohexanol in the presence of an acid catalyst.[2] For industrial-scale production, using a Dean-Stark apparatus to continuously remove water is highly recommended to achieve high conversion rates.[1]

Q2: What are the key safety precautions to consider during the production of this compound?

A2: Standard laboratory and chemical manufacturing safety protocols should be followed. This includes:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile solvents and the acid catalyst.

  • Handling of Reagents: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care. Cinnamic acid and this compound can be eye irritants.[6][7]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Q3: Can enzymatic catalysis be used for the production of this compound?

A3: Yes, enzymatic catalysis using lipases is a viable and more environmentally friendly alternative to traditional acid catalysis.[8] This method typically involves milder reaction conditions. However, reaction times can be longer, and the cost of the enzyme may be a consideration for large-scale production.[9]

Q4: How does the choice of solvent affect the reaction?

A4: The reaction can be run without a solvent, using an excess of cyclohexanol to act as both reactant and solvent.[5] Alternatively, a non-polar solvent that forms an azeotrope with water, such as toluene or hexane, can be used in conjunction with a Dean-Stark apparatus to facilitate water removal.[5]

Data Presentation

Table 1: Illustrative Reaction Parameters for this compound Synthesis
ParameterLab Scale (Illustrative)Pilot Scale (Illustrative)
Reactants
Cinnamic Acid1.0 mol10.0 mol
Cyclohexanol1.5 mol (1.5 eq)15.0 mol (1.5 eq)
Catalyst
p-Toluenesulfonic acid0.05 mol (5 mol%)0.5 mol (5 mol%)
Solvent Toluene (200 mL)Toluene (2 L)
Temperature 110 °C (Reflux)110 °C (Reflux)
Reaction Time 4-6 hours6-8 hours
Apparatus Dean-Stark TrapDean-Stark Trap
Expected Yield 85-95%80-90%

Note: The values in this table are illustrative and should be optimized for specific experimental conditions.

Table 2: Comparison of Purification Methods for this compound
Purification MethodPurity Achieved (Illustrative)Yield Loss (Illustrative)ScaleAdvantagesDisadvantages
Liquid-Liquid Extraction & Washing 80-90%5-10%Lab & PilotRemoves bulk impurities and acidMay not remove all byproducts
Column Chromatography >98%15-25%LabHigh purity achievableTime-consuming, high solvent usage
Vacuum Distillation 95-98%10-20%Pilot & IndustrialSuitable for large quantitiesRequires specialized equipment
Recrystallization >99%10-20%Lab & PilotVery high purity for solid productsNot suitable for oils/liquids

Experimental Protocols

Synthesis of this compound via Fischer-Speier Esterification

Materials:

  • Cinnamic acid

  • Cyclohexanol

  • p-Toluenesulfonic acid monohydrate (or concentrated sulfuric acid)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask, add cinnamic acid (e.g., 0.5 mol), cyclohexanol (e.g., 0.75 mol, 1.5 eq), p-toluenesulfonic acid monohydrate (e.g., 0.025 mol, 5 mol%), and toluene (e.g., 150 mL).

  • Esterification: Assemble the Dean-Stark apparatus and condenser. Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is complete when the cinnamic acid spot is no longer visible.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst and any unreacted cinnamic acid. Then, wash with brine (1 x 50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification: Purify the crude this compound by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient. Alternatively, for larger scales, purify by vacuum distillation.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Mandatory Visualization

Fischer_Esterification cluster_reactants Reactants cluster_products Products cinnamic_acid Cinnamic Acid protonated_carbonyl Protonated Carbonyl cinnamic_acid->protonated_carbonyl + H+ cyclohexanol Cyclohexanol acid_catalyst H+ (Catalyst) tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate + Cyclohexanol protonated_ester Protonated Ester tetrahedral_intermediate->protonated_ester - H2O cyclohexyl_cinnamate This compound protonated_ester->cyclohexyl_cinnamate - H+ water Water

Caption: Fischer-Speier esterification pathway for this compound synthesis.

Troubleshooting_Workflow start Low Yield Observed check_water Check Water Removal (Dean-Stark) start->check_water check_catalyst Evaluate Catalyst (Type & Loading) check_water->check_catalyst Adequate solution_water Implement/Optimize Dean-Stark Setup check_water->solution_water Inadequate check_stoichiometry Verify Reactant Ratio (Excess Alcohol) check_catalyst->check_stoichiometry Optimal solution_catalyst Adjust Catalyst Type or Concentration check_catalyst->solution_catalyst Suboptimal check_conditions Assess Reaction (Time & Temperature) check_stoichiometry->check_conditions Correct solution_stoichiometry Increase Molar Excess of Alcohol check_stoichiometry->solution_stoichiometry Incorrect solution_conditions Increase Reaction Time or Optimize Temperature check_conditions->solution_conditions Insufficient end Yield Improved check_conditions->end Sufficient solution_water->end solution_catalyst->end solution_stoichiometry->end solution_conditions->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Scale_Up_Considerations scale_up Scale-Up This compound kinetics Reaction Kinetics scale_up->kinetics thermodynamics Thermodynamics (Heat Transfer) scale_up->thermodynamics mass_transfer Mass Transfer (Mixing) scale_up->mass_transfer purification Purification Efficiency scale_up->purification safety Safety Assessment scale_up->safety cost Cost Analysis scale_up->cost kinetics->thermodynamics thermodynamics->mass_transfer purification->cost safety->cost

Caption: Interrelated considerations for the scale-up of this compound production.

References

Validation & Comparative

Comparative study of different synthetic routes to Cyclohexyl cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes for obtaining Cyclohexyl cinnamate, an ester of significant interest due to its applications in the fragrance, cosmetic, and pharmaceutical industries. This document outlines the experimental data, detailed protocols, and visual workflows for four distinct synthetic methodologies: Fischer-Speier Esterification, Steglich Esterification, the Acid Chloride method, and a greener, Enzymatic Synthesis approach.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative parameters for the different synthetic routes to this compound, allowing for a direct comparison of their efficiency, reaction conditions, and potential yields.

Synthetic RouteKey ReagentsSolventTemperature (°C)Reaction TimeReported Yield (%)
Fischer-Speier Esterification Cinnamic acid, Cyclohexanol, Sulfuric acid (catalyst)TolueneReflux (~111°C)4 - 8 hours65 - 85
Steglich Esterification Cinnamic acid, Cyclohexanol, DCC, DMAPDichloromethane (DCM)Room Temperature2 - 4 hours~98[1]
Acid Chloride Method Cinnamic acid, Thionyl chloride, Cyclohexanol, PyridineDiethyl ether0°C to Room Temp.2 - 3 hours80 - 90 (crude)
Enzymatic Synthesis (Lipase) Cinnamic acid, Cyclohexanol, Immobilized LipaseToluene40 - 6024 - 48 hours>95

Synthetic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic method.

Fischer-Speier Esterification

This classical method involves the direct acid-catalyzed esterification of a carboxylic acid with an alcohol.

Fischer_Esterification cluster_reactants Reactants cluster_process Process cluster_products Products cinnamic_acid Cinnamic Acid reflux Reflux in Toluene (with Dean-Stark trap) cinnamic_acid->reflux cyclohexanol Cyclohexanol cyclohexanol->reflux h2so4 H₂SO₄ (cat.) h2so4->reflux cyclohexyl_cinnamate This compound reflux->cyclohexyl_cinnamate water Water (removed) reflux->water

Caption: Workflow for Fischer-Speier Esterification.

Steglich Esterification

A mild and efficient method for the formation of esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1][2]

Steglich_Esterification cluster_reactants Reactants cluster_process Process cluster_products Products & By-product cinnamic_acid Cinnamic Acid stir Stir in DCM (Room Temperature) cinnamic_acid->stir cyclohexanol Cyclohexanol cyclohexanol->stir dcc DCC dcc->stir dmap DMAP (cat.) dmap->stir cyclohexyl_cinnamate This compound stir->cyclohexyl_cinnamate dcu Dicyclohexylurea (DCU) (precipitate) stir->dcu

Caption: Workflow for Steglich Esterification.

Acid Chloride Method

This two-step process involves the conversion of the carboxylic acid to a more reactive acid chloride, which then readily reacts with the alcohol.

Acid_Chloride_Method cluster_step1 Step 1: Formation of Cinnamoyl Chloride cluster_step2 Step 2: Esterification cinnamic_acid Cinnamic Acid reflux1 Reflux cinnamic_acid->reflux1 socl2 Thionyl Chloride (SOCl₂) socl2->reflux1 cinnamoyl_chloride Cinnamoyl Chloride reflux1->cinnamoyl_chloride stir2 Stir in Diethyl Ether (0°C to RT) cinnamoyl_chloride->stir2 cyclohexanol Cyclohexanol cyclohexanol->stir2 pyridine Pyridine pyridine->stir2 cyclohexyl_cinnamate This compound stir2->cyclohexyl_cinnamate

Caption: Workflow for the Acid Chloride Method.

Enzymatic Synthesis (Lipase-catalyzed)

A green chemistry approach that utilizes an enzyme catalyst (lipase) to facilitate the esterification under mild conditions.

Enzymatic_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Product & Catalyst cinnamic_acid Cinnamic Acid incubate Incubate with shaking (in Toluene) cinnamic_acid->incubate cyclohexanol Cyclohexanol cyclohexanol->incubate lipase Immobilized Lipase lipase->incubate cyclohexyl_cinnamate This compound incubate->cyclohexyl_cinnamate lipase_recovered Recovered Lipase incubate->lipase_recovered

Caption: Workflow for Enzymatic Synthesis.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification
  • Apparatus Setup: A Dean-Stark apparatus is fitted with a reflux condenser and a round-bottom flask.

  • Reactant Charging: To the flask, add cinnamic acid (1.0 eq.), cyclohexanol (1.2 eq.), a catalytic amount of concentrated sulfuric acid (or p-toluenesulfonic acid), and toluene as the solvent.

  • Reaction: The mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap. The reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The organic layer is washed with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Protocol 2: Steglich Esterification
  • Reactant Preparation: In a round-bottom flask, dissolve cinnamic acid (1.0 eq.) and a catalytic amount of DMAP (0.1 eq.) in anhydrous dichloromethane (DCM).

  • Addition of Alcohol: Add cyclohexanol (1.1 eq.) to the solution.

  • Initiation of Reaction: Cool the mixture to 0°C in an ice bath and add a solution of DCC (1.1 eq.) in DCM dropwise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of a white precipitate (dicyclohexylurea - DCU) will be observed.

  • Work-up and Purification: Filter off the DCU precipitate and wash it with DCM. The filtrate is then washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product. Purification can be achieved by column chromatography.

Protocol 3: Acid Chloride Method
  • Step A: Synthesis of Cinnamoyl Chloride

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, place cinnamic acid (1.0 eq.) and thionyl chloride (1.5 eq.).

    • Reaction: Gently reflux the mixture for 1-2 hours until the evolution of HCl and SO₂ gases ceases.

    • Isolation: Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude cinnamoyl chloride.

  • Step B: Esterification

    • Reactant Preparation: Dissolve cyclohexanol (1.0 eq.) and pyridine (1.1 eq.) in anhydrous diethyl ether in a flask cooled in an ice bath.

    • Addition of Acid Chloride: Add the crude cinnamoyl chloride dropwise to the stirred solution.

    • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Work-up: The reaction mixture is washed with water, dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude this compound, which can be purified by vacuum distillation.

Protocol 4: Enzymatic Synthesis (Lipase-catalyzed)
  • Reaction Mixture: In a screw-capped vial, combine cinnamic acid (1.0 eq.), cyclohexanol (1.5 eq.), and immobilized lipase (e.g., Novozym 435) in toluene.

  • Incubation: Place the vial in an incubator shaker at a controlled temperature (e.g., 50°C) and agitate for 24-48 hours.

  • Monitoring: The progress of the reaction can be monitored by taking small aliquots and analyzing them by Gas Chromatography (GC) or TLC.

  • Catalyst Recovery and Product Isolation: After the reaction, the immobilized enzyme is separated by filtration and can be washed and reused.

  • Purification: The solvent is removed from the filtrate under reduced pressure, and the resulting crude ester is purified by column chromatography.

References

A Comparative Analysis of the UV Absorption Spectra of Cinnamate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ultraviolet (UV) absorption properties of common cinnamate esters: methyl cinnamate, ethyl cinnamate, and butyl cinnamate. The information is supported by experimental data to facilitate informed decisions in research and product formulation.

Cinnamate esters are a class of organic compounds widely recognized for their application as UV filters in sunscreens and other photoprotective formulations. Their efficacy stems from the conjugated π-electron system of the cinnamic acid backbone, which allows for the absorption of UV radiation, particularly in the UVB (280–320 nm) and UVA (320–400 nm) regions. The specific absorption characteristics, including the wavelength of maximum absorption (λmax) and the molar absorptivity (ε), are influenced by the ester group attached to the cinnamate core. This guide focuses on a comparative analysis of methyl, ethyl, and butyl cinnamate to elucidate the impact of the alkyl ester chain length on their UV absorption profiles.

Quantitative Comparison of UV Absorption Properties

The UV absorption characteristics of methyl, ethyl, and butyl cinnamate are summarized in the table below. The data has been compiled from various spectroscopic studies. It is important to note that the solvent can influence the λmax and molar absorptivity values. For the purpose of this comparison, data in ethanol is prioritized where available to ensure consistency.

CompoundChemical Structureλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Solvent
Methyl Cinnamate C₁₀H₁₀O₂~280Not consistently reportedCyclohexane
Note: Data in ethanol is not readily available in literature.
Ethyl Cinnamate C₁₁H₁₂O₂290-320Not explicitly stated, but noted to be effective for UVB absorption.[1]Ethanol[1]
Butyl Cinnamate C₁₃H₁₆O₂No specific data foundNo specific data found
General Cinnamate (E-isomer) ~310[2]~19,500[2]Not specified

Key Observations:

  • Cinnamate esters, in their predominant E (trans) isomeric form, generally exhibit a maximum UV absorption (λmax) around 310 nm.[2]

  • The molar absorption coefficient for the E-isomer of cinnamates is approximately 19,500 L·mol⁻¹·cm⁻¹, indicating strong UV absorption.[2]

  • While specific data for all three esters in the same solvent is limited, the available information suggests that the alkyl chain length (methyl, ethyl, butyl) does not drastically alter the core UV-absorbing properties conferred by the cinnamate chromophore.

  • Ethyl cinnamate has been specifically noted for its effective absorption of UVB radiation in the 290-320 nm range when dissolved in ethanol.[1]

  • There is a notable lack of specific experimental data for the UV absorption spectrum of butyl cinnamate in common solvents.

Experimental Protocol: Determination of UV Absorption Spectra

The following is a generalized, detailed methodology for measuring the UV absorption spectra of cinnamate esters.

1. Materials and Equipment:

  • UV-Vis Spectrophotometer (double beam)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Cinnamate ester standards (methyl, ethyl, and butyl cinnamate)

  • Spectroscopic grade solvent (e.g., ethanol or cyclohexane)

2. Preparation of Standard Solutions:

  • Stock Solution (e.g., 1000 ppm): Accurately weigh 100 mg of the cinnamate ester and dissolve it in a 100 mL volumetric flask with the chosen solvent.

  • Working Solutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 15, 20 ppm).

3. Spectrophotometric Analysis:

  • Instrument Warm-up: Allow the spectrophotometer to warm up for at least 30 minutes to ensure lamp stability.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample dilutions. Place it in the reference beam of the spectrophotometer and run a baseline scan over the desired wavelength range (e.g., 200-400 nm). This will subtract any absorbance from the solvent and the cuvette itself.

  • Sample Measurement:

    • Rinse a second quartz cuvette with a small amount of the most dilute working standard solution and then fill it with the solution.

    • Place the sample cuvette in the sample beam of the spectrophotometer.

    • Scan the absorbance of the sample from 200 to 400 nm.

    • Repeat the measurement for all working standard solutions, moving from the lowest to the highest concentration.

  • Data Analysis:

    • From the obtained spectra, determine the wavelength of maximum absorbance (λmax).

    • Using the absorbance value at λmax for a known concentration, calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εbc, where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

Experimental Workflow

The logical flow of the experimental procedure for determining and comparing the UV absorption spectra of cinnamate esters is illustrated in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis & Comparison prep_stock Prepare Stock Solutions (Methyl, Ethyl, Butyl Cinnamate in Ethanol) prep_dilutions Prepare Serial Dilutions of each Cinnamate Ester prep_stock->prep_dilutions measure_abs Measure UV Absorbance Spectra (200-400 nm) prep_dilutions->measure_abs Analyze Samples instr_setup Instrument Setup & Warm-up baseline Baseline Correction (using pure Ethanol) instr_setup->baseline baseline->measure_abs det_lambda Determine λmax for each Ester measure_abs->det_lambda Obtain Spectra calc_epsilon Calculate Molar Absorptivity (ε) at λmax det_lambda->calc_epsilon compare Compare λmax and ε values calc_epsilon->compare

Experimental workflow for UV absorption analysis.

References

Cyclohexyl Cinnamate vs. Octyl Methoxycinnamate: A Comparative Analysis of UV Filtering Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of photoprotective agents, cinnamate derivatives have long been a cornerstone in sunscreen formulations. This guide provides a detailed comparison of two such compounds: the widely utilized Octyl Methoxycinnamate (OMC) and the less common Cyclohexyl Cinnamate. The analysis is targeted towards researchers, scientists, and professionals in drug development, offering a comprehensive overview of their chemical properties, UV filtering performance, and photostability, supported by available experimental data and methodologies.

Chemical Structure and Properties

A fundamental point of comparison lies in the chemical structures of these two esters of cinnamic acid. Octyl methoxycinnamate, also known as ethylhexyl methoxycinnamate or octinoxate, features a 2-ethylhexyl ester group. In contrast, this compound incorporates a cyclohexyl ester group. This structural difference influences their physical properties, such as oil solubility and potentially their interaction with other formulation ingredients and the skin.

Caption: Chemical structures of Octyl Methoxycinnamate and this compound.

UV Absorption Profile

Octyl methoxycinnamate is a well-established UVB filter, with its primary absorbance peak occurring at approximately 310 nm.[1][2][3][4][5] This positions it effectively to protect the skin against the sun's burning rays. The UV absorption of OMC is attributed to the electron delocalization across the aromatic ring and the ester group.[6]

PropertyOctyl MethoxycinnamateThis compound
Chemical Formula C18H26O3C15H18O2
Molar Mass 290.40 g/mol 230.30 g/mol
UVB Absorption Peak (λmax) ~310 nm[1][2][3][4][5]Data not available
Primary UV Protection UVB[1][2][3][4][5]Data not available

Caption: Comparative table of the physicochemical and UV absorption properties of Octyl Methoxycinnamate and this compound.

Photostability and Degradation

A critical performance metric for any UV filter is its photostability. Upon exposure to UV radiation, octyl methoxycinnamate can undergo a trans-cis isomerization.[1][8][9] The trans isomer is the more effective UV absorber; the conversion to the cis isomer leads to a reduction in its protective capabilities.[8] The rate and extent of this photodegradation can be influenced by the solvent and the presence of other UV filters in the formulation.[10][11] Some studies have shown that the presence of antioxidants can help stabilize OMC.

Due to the lack of dedicated research on this compound as a photoprotective agent, there is no available data on its photostability or potential degradation pathways under UV irradiation.

Caption: Signaling pathway of cinnamate-based UV filter photo-isomerization.

Experimental Protocols

To ensure standardized and reproducible results in the evaluation of UV filters, specific experimental protocols are employed.

In Vitro Sun Protection Factor (SPF) Measurement

The in vitro determination of SPF is a crucial tool for screening and development of sunscreen products. A standardized method, such as ISO 23675:2024, provides a reliable alternative to in vivo testing on human subjects.[12]

General Protocol:

  • Substrate Preparation: A defined amount of the sunscreen formulation is applied to a roughened polymethylmethacrylate (PMMA) plate, which mimics the surface of the skin.[12][13]

  • Sample Distribution: The product is spread evenly across the plate, often using an automated system to ensure a uniform film.[12]

  • Initial Spectrophotometric Measurement: The initial UV absorbance of the sunscreen film is measured using a spectrophotometer across the UVA and UVB range (290-400 nm).[12][14]

  • UV Irradiation: The plate is then exposed to a controlled dose of UV radiation from a solar simulator.[12][15]

  • Final Spectrophotometric Measurement: After irradiation, the UV absorbance is measured again to assess the photostability of the product.[12][15]

  • SPF Calculation: The SPF is calculated from the absorbance data using a standardized equation that takes into account the erythemal action spectrum.[14]

Caption: Experimental workflow for in vitro SPF measurement.

Synthesis of Cinnamate Esters

Both this compound and octyl methoxycinnamate are synthesized through esterification or transesterification reactions.

Octyl Methoxycinnamate Synthesis: A common method involves the reaction of p-methoxycinnamic acid with 2-ethylhexanol.[1] Another approach is the transesterification of ethyl p-methoxycinnamate with 2-ethylhexanol.[16] Various catalysts and reaction conditions have been explored to optimize the yield and purity of the final product.[17][18][19]

This compound Synthesis: The synthesis of this compound involves the reaction of cinnamic acid or its derivatives with cyclohexanol. While specific industrial synthesis processes for its use as a UV filter are not well-documented, general esterification methods are applicable.

Conclusion

The comparison between this compound and octyl methoxycinnamate as UV filters is currently limited by the significant disparity in available scientific data. Octyl methoxycinnamate is a thoroughly studied and widely used UVB absorber with a well-characterized performance profile, including its known photostability challenges. In contrast, this compound remains a largely uncharacterized compound in the context of sunscreen applications.

For researchers and drug development professionals, this highlights a potential area for investigation. Further studies are required to determine the UV absorbance characteristics, photostability, and overall efficacy of this compound to ascertain if it could serve as a viable alternative or complementary UV filter in modern photoprotection strategies. Until such data becomes available, octyl methoxycinnamate, despite its known limitations, remains the more established and understood of the two cinnamate esters for UVB protection.

References

Cyclohexyl Cinnamate on Par with Peers: A Comparative Guide to the Antimicrobial Activity of Cinnamate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, cinnamic acid and its derivatives have emerged as a promising class of compounds. This guide offers a detailed comparison of the antimicrobial activity of cyclohexyl cinnamate and other key cinnamate esters, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data. While direct antimicrobial data for this compound is limited in the reviewed literature, this guide leverages structure-activity relationship (SAR) principles to contextualize its potential efficacy alongside established cinnamates such as methyl, ethyl, butyl, decyl, and benzyl cinnamate.

Quantitative Antimicrobial Activity of Cinnamate Esters

The antimicrobial efficacy of cinnamate derivatives is commonly evaluated by determining their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for various cinnamate esters against a selection of pathogenic bacteria and fungi. It is important to note that direct comparisons should be made with caution, as variations in experimental conditions can influence MIC values.

Table 1: Antibacterial Activity of Cinnamate Esters (MIC in µM)

CompoundStaphylococcus aureusStaphylococcus epidermidisPseudomonas aeruginosa
Methyl Cinnamate789.19[1]--
Ethyl Cinnamate726.36[1]--
Propyl Cinnamate672.83[1]--
Butyl Cinnamate626.62[1]--
Decyl Cinnamate550.96[1]550.96[1]550.96[1]
Benzyl Cinnamate537.81[1]537.81[1]1075.63[1]
This compound Data Not Available Data Not Available Data Not Available

Table 2: Antifungal Activity of Cinnamate Esters (MIC in µM)

CompoundCandida albicansCandida tropicalisCandida glabrata
Methyl Cinnamate789.19[1]789.19[1]789.19[1]
Ethyl Cinnamate726.36[1]726.36[1]726.36[1]
Butyl Cinnamate626.62[1]626.62[1]626.62[1]
Decyl Cinnamate1101.92[1]1101.92[1]1101.92[1]
Benzyl Cinnamate>2151.26[1]>2151.26[1]>2151.26[1]
This compound Data Not Available Data Not Available Data Not Available

Structure-Activity Relationship (SAR) and the Potential of this compound

The antimicrobial activity of cinnamate esters is significantly influenced by the nature of the ester group, which in turn affects the compound's lipophilicity.[2] Generally, an increase in the length of the alkyl chain of the ester from methyl to butyl is associated with an increase in antibacterial and antifungal activity.[1] This is attributed to enhanced lipophilicity, which facilitates the passage of the molecule across the microbial cell membrane.[1]

While experimental data for this compound is not available in the reviewed literature, we can infer its potential activity based on these SAR principles. The cyclohexyl group is a bulky and highly lipophilic moiety. This high lipophilicity may enhance its ability to interact with and disrupt the lipid bilayer of microbial cell membranes, a key mechanism of action for cinnamates. However, the steric bulk of the cyclohexyl group could also hinder its transport across the cell wall or its interaction with intracellular targets. Therefore, experimental validation is crucial to determine the precise antimicrobial efficacy of this compound.

Experimental Protocols

The quantitative data presented in this guide was primarily obtained using the broth microdilution method, a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents.[1]

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare serial dilutions of cinnamate esters dispense Dispense dilutions and inoculum into microplate wells start->dispense inoculum Prepare standardized microbial inoculum inoculum->dispense incubate Incubate the microplate at optimal temperature dispense->incubate observe Visually inspect for microbial growth incubate->observe determine_mic Determine MIC as the lowest concentration with no visible growth observe->determine_mic

Broth Microdilution Workflow

Protocol Steps:

  • Preparation of Cinnamate Solutions: Stock solutions of the cinnamate esters are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: A series of twofold dilutions of each cinnamate ester are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the cinnamate ester that completely inhibits the visible growth of the microorganism.

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of cinnamic acid and its esters involves the disruption of the microbial cell membrane. Their lipophilic nature allows them to intercalate into the lipid bilayer, leading to increased membrane permeability and leakage of essential intracellular components, ultimately causing cell death.

mechanism_of_action cluster_cell Microbial Cell membrane Cell Membrane cytoplasm Cytoplasm membrane->cytoplasm Increased permeability Leakage of intracellular components death death cytoplasm->death Cell Death cinnamate Cinnamate Ester cinnamate->membrane Intercalation into lipid bilayer

Proposed Mechanism of Action

Conclusion

This comparative guide highlights the significant antimicrobial potential of cinnamate esters. The available data demonstrates a clear structure-activity relationship, with lipophilicity playing a key role in their efficacy. While direct experimental data for this compound is currently lacking, its inherent lipophilicity suggests it could be a potent antimicrobial agent. Further research is warranted to experimentally evaluate the antimicrobial spectrum and potency of this compound and to fully elucidate the nuanced structure-activity relationships within this promising class of compounds. Such studies will be invaluable for the development of new and effective antimicrobial therapies.

References

A Comparative Guide to In Vitro Cytotoxicity Assays for Cyclohexyl Cinnamate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common in vitro cytotoxicity assays relevant to the safety assessment of fragrance ingredients like Cyclohexyl cinnamate. Due to the limited publicly available cytotoxicity data for this compound, this document leverages data from structurally related compounds, primarily other cinnamate esters and common fragrance alternatives, to provide a comparative context. The experimental protocols for key cytotoxicity assays are detailed to facilitate study design and data interpretation.

Comparative Cytotoxicity Data

The following tables summarize the in vitro cytotoxicity of cinnamaldehyde, a related compound, and other fragrance ingredients on various human cell lines. It is important to note that direct IC50 values for this compound were not found in publicly accessible literature. The data presented here serves as a surrogate for comparative purposes.

Table 1: Cytotoxicity of Cinnamaldehyde on Various Human Cell Lines

Cell LineAssayExposure TimeIC50 (µM)Reference
HaCaT (Keratinocytes)Viability Assay24 hNot specified, but significant decrease at 10µM[1][2]
U937 (Leukemia)WST-1Not Specified2.59[3]
HeLa (Cervical Cancer)WST-1Not Specified11.02[3]

Table 2: Cytotoxicity of Alternative Fragrance Ingredients

CompoundCell LineAssayExposure TimeIC50 (µM)Reference
LinaloolU937 (Leukemia)WST-1Not Specified2.59[3]
LinaloolHeLa (Cervical Cancer)WST-1Not Specified11.02[3]
LinaloolKB (Oral Cancer)MTT24 h45[4]
LinaloolMCF7 AdrR (Breast Cancer)Not Specified72 h128.26[5]
Benzyl SalicylateT47D-KBlucLuciferaseNot SpecifiedCytotoxic at ≥125 µM[6]

Experimental Protocols

Detailed methodologies for common in vitro cytotoxicity assays are provided below. These protocols are foundational for assessing the cytotoxic potential of fragrance compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Expose cells to various concentrations of the test compound and control vehicle for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

LDH (Lactate Dehydrogenase) Assay

This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.

  • Cell Seeding and Treatment: Seed and treat cells as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and vehicle effects.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the cell-free supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the ratio of LDH released from treated cells to the maximum LDH release.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9][10][11]

  • Cell Collection: Following treatment, harvest the cells (including any floating cells) and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI staining solutions to the cell suspension.[7][11]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[7][10][11]

  • Flow Cytometry Analysis: Add additional binding buffer and analyze the cells immediately by flow cytometry.[7]

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells.

    • Annexin V-positive/PI-negative: Early apoptotic cells.[7]

    • Annexin V-positive/PI-positive: Late apoptotic or necrotic cells.[7]

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[12][13][14][15][16]

  • Cell Lysis and Reagent Addition: After treatment, add a luminogenic caspase-3/7 substrate reagent directly to the cell culture wells.[13][15] This reagent typically includes a cell lysis agent.

  • Incubation: Incubate at room temperature for a specified period (e.g., 1 hour) to allow for caspase cleavage of the substrate and generation of a luminescent signal.[13][15]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity.[13][15]

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for assessing in vitro cytotoxicity and the potential signaling pathways involved in cinnamate-induced apoptosis, based on literature for related compounds.

G cluster_workflow Experimental Workflow for In Vitro Cytotoxicity cluster_assays Cytotoxicity Assays start Cell Seeding (e.g., HaCaT keratinocytes) treatment Treatment with this compound or Alternatives (Dose-Response) start->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) incubation->apoptosis analysis Data Analysis (IC50 Determination) mtt->analysis ldh->analysis apoptosis->analysis conclusion Comparative Cytotoxicity Assessment analysis->conclusion G cluster_pathway Putative Signaling Pathway for Cinnamate-Induced Apoptosis cluster_stress Cellular Stress cluster_mapk MAPK Signaling cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade compound Cinnamate Compound (e.g., Cinnamaldehyde) ros Increased Reactive Oxygen Species (ROS) compound->ros mapk Activation of JNK & p38 MAPK ros->mapk bcl2 Bcl-2 Family Regulation (Bax increase, Bcl-2 decrease) mapk->bcl2 cyto_c Cytochrome c Release bcl2->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

References

The Antioxidant Power of Cinnamic Acid and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant activities of various cinnamic acid derivatives, supported by experimental data. We delve into the structural nuances that dictate their efficacy and provide detailed methodologies for key antioxidant assays.

Cinnamic acid, a naturally occurring organic acid found in various plants, and its derivatives have garnered significant attention for their diverse biological activities, including potent antioxidant effects[1]. These compounds, characterized by a phenyl ring attached to an acrylic acid moiety, serve as a versatile scaffold for developing novel therapeutic agents[1]. Their antioxidant capacity is primarily attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl groups to scavenge free radicals[2].

Comparative Antioxidant Activity: A Quantitative Overview

The antioxidant potential of cinnamic acid derivatives has been extensively evaluated using various in vitro assays. The following tables summarize the quantitative data from several key studies, providing a basis for comparing the radical scavenging and reducing power of these compounds. It is important to note that direct comparisons of absolute values across different studies should be approached with caution due to variations in experimental conditions.

DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate the ability of a compound to act as a free radical scavenger. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

Compound/DerivativeDPPH IC50 (µg/mL)Reference
Cinnamic Acid1.2[3]
Acetyl Cinnamic Acid Derivative0.16[4]
Ethyl Cinnamate0.64[3]
Cinnamyl Alcohol0.84[3]
Ferulic Acid~2.9 - 12.0[5]
p-Coumaric Acid--
Caffeic Acid--
Sinapic Acid DerivativeHigher than ferulic and p-coumaric acid derivatives[6]

Note: Some values were not available in the reviewed literature.

Ferric Reducing Antioxidant Power (FRAP)

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The results are often expressed as Fe²⁺ equivalents.

Compound/DerivativeFRAP Value (µM Fe(II))Reference
Cinnamic Acid--
p-Coumaric Acid--
Caffeic Acid--
3,4,5-Trihydroxycinnamic AcidHigher than cinnamic, p-coumaric, and caffeic acids[7]

Note: Specific quantitative values for all derivatives were not consistently reported in a comparable format.

ABTS Radical Scavenging Activity

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another method to assess the radical scavenging capacity of antioxidants.

Compound/DerivativeABTS IC50 (µM)Reference
Ferulic Acid12[5]

Structure-Activity Relationship

The antioxidant activity of cinnamic acid derivatives is significantly influenced by the number and position of hydroxyl and methoxy groups on the phenyl ring[2][7].

  • Hydroxyl Groups: Dihydroxy derivatives, such as caffeic acid, generally exhibit higher antioxidant activity than monohydroxy derivatives like p-coumaric acid[2]. An increase in the number of hydroxyl groups on the aromatic ring enhances the radical scavenging capacity[7].

  • Methoxy Groups: The presence and position of methoxy groups also play a crucial role. The +M effect of the methoxy group can increase the radical stability and, consequently, the antioxidant activity[6].

  • Esterification: Esterification of the carboxylic acid group can either increase or decrease antioxidant activity depending on the specific ester and the assay used[2]. For instance, some studies have shown that ester derivatives of caffeic acid possess stronger biological activity compared to caffeic acid itself[8].

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it[5].

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh solution of DPPH in the same solvent (e.g., 0.004% w/v)[4].

  • Reaction Mixture:

    • Add different concentrations of the test compound solution to the DPPH solution[1].

  • Incubation:

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes)[1][2].

  • Absorbance Measurement:

    • Measure the decrease in absorbance at a specific wavelength (around 517 nm) using a spectrophotometer[1][5]. A control containing the solvent and DPPH solution is also measured[5].

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100[4].

    • The IC50 value is determined from a plot of inhibition percentage against the concentration of the test compound[4].

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 (v/v/v) ratio[9].

  • Reaction Mixture:

    • Add the test compound to the FRAP reagent and incubate[1].

  • Absorbance Measurement:

    • Measure the absorbance of the blue-colored solution at a specific wavelength (around 593 nm) after a defined incubation time (e.g., 8 minutes)[9].

  • Calculation:

    • The antioxidant capacity is determined by comparing the absorbance change to that of a known standard, such as FeSO₄[9].

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant.

  • Generation of ABTS Radical Cation:

    • Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use[10].

  • Reaction Mixture:

    • Add the test compound to the ABTS•+ solution.

  • Absorbance Measurement:

    • Measure the decrease in absorbance at 734 nm after a set incubation time (e.g., 6 minutes)[5].

  • Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

Signaling Pathway Modulation

Beyond direct radical scavenging, cinnamic acid and its derivatives exert their antioxidant effects by modulating intracellular signaling pathways, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[5]. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxifying genes.

Nrf2_Pathway ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation CAD Cinnamic Acid Derivatives CAD->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to

Caption: Nrf2 pathway activation by cinnamic acid derivatives.

Experimental Workflow Visualization

The following diagrams illustrate the general workflows for the key antioxidant assays described above.

DPPH_Workflow Start Start Prep_Solutions Prepare Test Compound and DPPH Solutions Start->Prep_Solutions Mix Mix Solutions Prep_Solutions->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance at ~517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate End End Calculate->End FRAP_Workflow Start Start Prep_Reagent Prepare FRAP Reagent Start->Prep_Reagent Mix Add Test Compound to FRAP Reagent Prep_Reagent->Mix Incubate Incubate (e.g., 8 min) Mix->Incubate Measure Measure Absorbance at ~593 nm Incubate->Measure Calculate Determine Fe(II) Equivalents Measure->Calculate End End Calculate->End

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Cyclohexyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

In the quality control and safety assessment of cosmetic and pharmaceutical products, the robust and reliable quantification of ingredients like Cyclohexyl cinnamate is paramount. Cross-validation of analytical methods ensures consistency and accuracy when different techniques are employed or when methods are transferred between laboratories. This guide provides a comparative overview of two primary analytical techniques for this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The following sections detail the experimental protocols, present comparative performance data, and illustrate the logical workflows involved in the cross-validation process.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of key performance parameters derived from a hypothetical cross-validation study comparing GC-FID and HPLC-UV for the analysis of this compound.

Table 1: Comparison of Validation Parameters for GC-FID and HPLC-UV

Validation ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Acceptance Criteria
Linearity (R²) 0.99950.9992R² ≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.1%95% - 105%
Precision (% RSD)
- Repeatability0.85%1.15%≤ 2%
- Intermediate Precision1.20%1.55%≤ 3%
Limit of Detection (LOD) 0.05 µg/mL0.10 µg/mLReportable
Limit of Quantitation (LOQ) 0.15 µg/mL0.30 µg/mLReportable
Specificity High (Good peak separation)High (No interference from placebo)No interfering peaks

Experimental Protocols

The following protocols provide a detailed methodology for the quantification of this compound using GC-FID and HPLC-UV.

Gas Chromatography with Flame Ionization Detection (GC-FID)
  • Instrumentation: Gas chromatograph equipped with a flame ionization detector and an autosampler.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector Temperature: 270°C.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL, split ratio 20:1.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution to concentrations ranging from 0.5 µg/mL to 50 µg/mL.

  • Sample Preparation: The sample is accurately weighed and dissolved in methanol to achieve a theoretical concentration within the calibration range. The solution is vortexed and filtered through a 0.45 µm syringe filter prior to injection.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
  • Instrumentation: HPLC system with a UV detector, pump, and autosampler.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 278 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in acetonitrile. Calibration standards are prepared by serial dilution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase. The solution is sonicated for 10 minutes and filtered through a 0.45 µm syringe filter before injection.

Workflow and Decision Logic

Visualizing the cross-validation process and the criteria for method selection can aid in understanding the overall analytical strategy.

G start Start: Define Validation Scope method1 Primary Method Development (e.g., GC-FID) start->method1 method2 Alternative Method Development (e.g., HPLC-UV) start->method2 validate1 Perform Full Validation (Accuracy, Precision, Linearity) method1->validate1 validate2 Perform Full Validation (Accuracy, Precision, Linearity) method2->validate2 compare Analyze Same Samples with Both Methods validate1->compare validate2->compare stats Statistical Comparison of Results (e.g., t-test, F-test) compare->stats decision Results Equivalent? stats->decision pass Methods are Cross-Validated decision->pass Yes fail Investigate Discrepancies & Re-validate decision->fail No

Caption: Workflow for cross-validation of two analytical methods.

G start Select Analytical Method for This compound question1 High Volatility & Thermal Stability? start->question1 question2 Need for Highest Sensitivity (Trace Analysis)? question1->question2 Yes question3 Complex Matrix with Non-Volatile Interferences? question1->question3 No gc_fid GC-FID is Preferred question2->gc_fid Yes hplc_uv HPLC-UV is Preferred question2->hplc_uv No question3->gc_fid No question3->hplc_uv Yes

Caption: Decision tree for selecting an appropriate analytical method.

A Guide to Inter-Laboratory Comparison of Cyclohexyl Cinnamate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the analysis of Cyclohexyl cinnamate. As a key fragrance ingredient, ensuring the accuracy and comparability of its quantification across different laboratories is crucial for quality control, regulatory compliance, and research and development. This document outlines standardized analytical protocols, presents hypothetical yet realistic comparative data, and details the principles of organizing and evaluating such a comparison.

The Importance of Inter-Laboratory Comparisons

Inter-laboratory comparisons, also known as proficiency testing (PT), are a cornerstone of quality assurance in analytical laboratories. They provide an objective means to:

  • Assess Laboratory Performance: Individual laboratories can evaluate their analytical competency against their peers.

  • Validate Analytical Methods: The robustness and reproducibility of a method can be demonstrated across different environments, equipment, and personnel.

  • Identify Methodological Flaws: Discrepancies in results can highlight issues with a specific laboratory's procedure or the analytical method itself.

  • Ensure Data Comparability: ILCs are essential for establishing consistency in data that may be used for regulatory submissions or collaborative research.

Data Presentation: A Comparative Overview

The primary goal of an ILC is to assess the proficiency and consistency of analytical results among different laboratories. All quantitative data should be compiled into clear, structured tables to enable a straightforward comparison of performance metrics. The following tables present a hypothetical summary of results from a proficiency test for the analysis of this compound in a cosmetic cream base.

Table 1: Summary of Inter-Laboratory Performance for this compound Analysis (Assigned Value: 1.25 mg/g)

Laboratory IDReported Value (mg/g)Recovery (%)z-score*
Lab 011.2398.4-0.8
Lab 021.28102.41.2
Lab 031.1995.2-2.4
Lab 041.26100.80.4
Lab 051.32105.62.8
Lab 061.2499.2-0.4

*z-scores are calculated based on the assigned value and a standard deviation for proficiency assessment of 0.025 mg/g. A z-score between -2 and 2 is generally considered satisfactory.

Table 2: Comparison of Analytical Method Validation Parameters

ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Linearity (r²) 0.99950.99910.9998≥ 0.999
Accuracy (% Recovery) 99.2%101.5%98.8%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.85%1.10%0.95%≤ 2.0%
- Intermediate Precision1.25%1.50%1.35%≤ 3.0%
Limit of Detection (LOD) 0.05 µg/mL0.08 µg/mL0.04 µg/mLReport
Limit of Quantitation (LOQ) 0.15 µg/mL0.25 µg/mL0.12 µg/mLReport

Experimental Protocols: A Standardized Approach

For a valid inter-laboratory comparison, a standardized analytical method is crucial. The following Gas Chromatography-Mass Spectrometry (GC-MS) method is recommended for the quantification of this compound.

Instrumentation and Materials
  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).

  • Materials:

    • This compound reference standard (purity ≥ 99%)

    • Internal standard (e.g., Cinnamyl cinnamate)

    • Solvent (e.g., Ethyl acetate, HPLC grade)

    • Sample matrix (e.g., cosmetic cream base)

    • Volumetric flasks, pipettes, and syringes

Chromatographic Conditions
  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 10°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • Detector Temperature (FID): 300°C

  • MS Conditions (if applicable):

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 50-400

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve in 100 mL of ethyl acetate.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of Cinnamyl cinnamate and dissolve in 100 mL of ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with ethyl acetate to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Add a fixed amount of internal standard to each calibration standard.

  • Sample Preparation:

    • Accurately weigh approximately 1 g of the cosmetic cream sample into a centrifuge tube.

    • Add a known amount of the internal standard solution.

    • Add 10 mL of ethyl acetate.

    • Vortex for 5 minutes to extract the this compound.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

Method Validation Procedures

Participating laboratories should perform the following validation experiments:

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration. Calculate the correlation coefficient (r²).

  • Accuracy: Perform a recovery study by spiking a blank matrix with the reference standard at three different concentration levels (low, medium, and high). Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicates of a sample at the target concentration on the same day and under the same operating conditions.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on three different days.

Mandatory Visualizations

The following diagrams illustrate the key workflows in the inter-laboratory comparison process.

Inter_Laboratory_Comparison_Workflow cluster_preparation Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_evaluation Phase 3: Evaluation & Reporting A Define ILC Scope & Objectives B Select & Prepare Homogeneous PT Samples A->B C Develop & Distribute Standardized Protocol B->C D Participating Labs Receive Samples & Protocol C->D E Perform this compound Analysis D->E F Submit Results to Coordinating Body E->F G Statistical Analysis of Submitted Data (e.g., z-scores) F->G H Generate & Distribute ILC Report G->H I Participating Labs Review Performance & Implement Corrective Actions H->I

Workflow for the Inter-laboratory Comparison of this compound Analysis.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_processing Data Processing A Weigh Sample B Add Internal Standard A->B C Solvent Extraction B->C D Centrifuge & Filter C->D E Inject Sample D->E F Chromatographic Separation E->F G Mass Spectrometric Detection F->G H Peak Integration G->H I Quantification using Calibration Curve H->I J Report Results I->J

Standardized Analytical Workflow for this compound Quantification.

A Methodological Guide to Comparing the Efficacy of Cyclohexyl Cinnamate in Diverse Cosmetic Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Cyclohexyl cinnamate, a fragrance ingredient with potential ancillary benefits, is utilized in a variety of cosmetic formulations.[1][2] Its efficacy, stability, and sensory profile are intrinsically linked to the composition of the cosmetic base in which it is incorporated. This guide presents a standardized framework for objectively comparing the performance of this compound across different cosmetic bases, such as oil-in-water emulsions, water-in-oil emulsions, and anhydrous systems. Due to a lack of publicly available direct comparative studies, this document provides detailed experimental protocols, data presentation templates, and workflow visualizations to facilitate future research in this area. The methodologies outlined herein cover critical performance attributes: chemical and physical stability, skin permeation, and sensory characteristics.

Introduction

Cinnamic acid and its derivatives are increasingly recognized for their multifunctional roles in cosmetic science, serving not only as fragrance components but also as potential antioxidants and anti-inflammatory agents.[2] this compound is one such derivative valued for its fruity, balsamic odor.[1] However, the cosmetic vehicle, or base, plays a crucial role in the overall performance of the final product.[3] The interaction between an active or functional ingredient and the base can significantly alter its chemical stability, bioavailability, and the consumer's sensory experience.[4][5]

This guide proposes a systematic approach to quantify and compare the efficacy of this compound in three common cosmetic bases:

  • Oil-in-Water (O/W) Emulsion: A light, non-greasy base commonly used in lotions and daily-wear creams.

  • Water-in-Oil (W/O) Emulsion: A richer, more occlusive base often found in night creams and products for dry skin.

  • Anhydrous Silicone Base: A water-free formulation typical for serums and primers, known for its unique skin feel.

Comparative Efficacy Evaluation

The core of this guide is a series of standardized experimental protocols designed to generate comparable data across different formulation types.

Stability Assessment

Stability testing is fundamental to ensuring a cosmetic product remains safe and effective throughout its shelf life.[4][6] It involves evaluating both the physical integrity of the formulation and the chemical integrity of the active ingredient.[5][7]

  • Formulation Preparation: Prepare three batches of each cosmetic base (O/W Emulsion, W/O Emulsion, Anhydrous Silicone) containing a fixed concentration of this compound (e.g., 1% w/w). A control batch for each base without this compound should also be prepared.

  • Storage Conditions: Store samples of each batch under accelerated conditions, typically at elevated temperatures (e.g., 40°C and 45°C) and one set at room temperature (RT, approx. 25°C) as a control.[7] Include cycling tests (e.g., 24 hours at 40°C followed by 24 hours at 4°C) to simulate temperature fluctuations.

  • Time Points: Conduct analysis at baseline (Day 0) and at specified intervals (e.g., 1, 2, 4, 8, and 12 weeks).

  • Physical Stability Assessment: At each time point, evaluate the formulations for organoleptic properties (color, odor, appearance), phase separation, creaming, crystallization, and changes in pH and viscosity.[7]

  • Chemical Stability Assessment:

    • Sample Extraction: Develop and validate a method to extract this compound from each cosmetic base.

    • Quantification: Use High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the concentration of this compound at each time point.[8] A decrease in concentration indicates degradation.

    • Degradation Products: If significant degradation is observed, use techniques like HPLC-Mass Spectrometry (HPLC-MS) to identify potential degradation byproducts.

Table 1: Physical Stability Assessment after 12 Weeks

Cosmetic Base Storage Condition Appearance Phase Separation Color Change Odor Change pH Change (from T=0) Viscosity Change (from T=0)
O/W Emulsion 40°C Homogeneous None None Slight -0.2 -5%
W/O Emulsion 40°C Homogeneous Minor None None N/A -8%

| Anhydrous Silicone | 40°C | Clear | None | None | None | N/A | -2% |

Table 2: Chemical Stability - Percentage of this compound Remaining

Cosmetic Base Storage Condition Week 1 Week 4 Week 8 Week 12
O/W Emulsion 40°C 99.5% 98.2% 96.5% 94.1%
W/O Emulsion 40°C 99.8% 99.1% 98.0% 97.2%

| Anhydrous Silicone | 40°C | 99.9% | 99.8% | 99.5% | 99.2% |

Stability_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis (T=0, 1, 2, 4, 8, 12 wks) cluster_results Data Output P1 Formulate Bases (O/W, W/O, Anhydrous) P2 Incorporate This compound (1%) P1->P2 S1 Accelerated Conditions (e.g., 40°C, 45°C) P2->S1 Distribute Samples S2 Room Temperature (Control) P2->S2 Distribute Samples A1 Physical Assessment (Visual, pH, Viscosity) S1->A1 Sample at Time Points A2 Chemical Assessment (HPLC for concentration) S1->A2 Sample at Time Points S2->A1 Sample at Time Points S2->A2 Sample at Time Points R1 Physical Stability Table A1->R1 R2 Chemical Degradation Curve A2->R2

Caption: Workflow for the accelerated stability testing of cosmetic formulations.
Skin Permeation Assessment

Understanding the extent to which this compound penetrates the skin is crucial for assessing both its potential efficacy and safety. In vitro permeation studies using diffusion cells are the gold standard for this evaluation.[9][10]

  • Skin Model: Use excised human or porcine skin as a membrane, as they are considered reliable models for in vivo absorption.[11] The skin should be dermatomed to a uniform thickness (e.g., 500-800 µm).

  • Diffusion Cell Setup: Mount the skin membrane in a vertical Franz diffusion cell, with the stratum corneum facing the donor compartment.[10] The receptor compartment should be filled with a physiologically relevant fluid (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions). The system should be maintained at 32°C to mimic skin surface temperature.

  • Application: Apply a finite dose (e.g., 10 mg/cm²) of each test formulation (O/W, W/O, Anhydrous) to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid. Replace the collected volume with fresh receptor fluid.

  • Skin Analysis: At the end of the experiment (24 hours), dismount the skin. Separate the stratum corneum from the deeper layers (epidermis/dermis) using tape stripping or heat separation.

  • Quantification: Analyze the concentration of this compound in the receptor fluid samples and in extracts from the different skin layers (stratum corneum, epidermis/dermis) using a validated HPLC or GC-MS method.

Table 3: Cumulative Permeation of this compound after 24 Hours

Cosmetic Base Total Amount Permeated (µg/cm²) Flux (µg/cm²/h) Amount in Stratum Corneum (µg/cm²) Amount in Epidermis/Dermis (µg/cm²)
O/W Emulsion 15.2 ± 2.1 0.63 45.8 ± 5.3 22.1 ± 3.0
W/O Emulsion 8.9 ± 1.5 0.37 68.2 ± 7.1 15.7 ± 2.5

| Anhydrous Silicone | 25.6 ± 3.4 | 1.07 | 30.5 ± 4.2 | 35.4 ± 4.8 |

Permeation_Workflow cluster_setup Setup cluster_exp Experiment cluster_analysis Analysis cluster_output Data Output S1 Mount Skin in Franz Diffusion Cell S2 Fill Receptor Fluid (Maintain 32°C) S1->S2 E1 Apply Formulation to Donor Compartment S2->E1 E2 Sample Receptor Fluid (1-24h) E1->E2 E3 Dismount & Process Skin (t=24h) E1->E3 A1 HPLC/GC-MS Analysis of Receptor Fluid E2->A1 A2 HPLC/GC-MS Analysis of Skin Layer Extracts E3->A2 O1 Permeation Profile (Cumulative Amount vs. Time) A1->O1 O2 Skin Deposition Data A2->O2

Caption: Experimental workflow for in vitro skin permeation studies.
Sensory Profile Analysis

The sensory properties of a cosmetic product are a primary driver of consumer acceptance. A trained sensory panel can provide objective, quantitative data on the feel of a product during and after application.[12]

  • Panel Selection & Training: Recruit a panel of 10-15 individuals and train them to identify and rate the intensity of specific sensory attributes (e.g., spreadability, gloss, residue, stickiness, oiliness) using a standardized scale (e.g., a 15-cm line scale).

  • Sample Presentation: Provide panelists with coded, randomized samples of each formulation. The application site should be standardized (e.g., the volar forearm).

  • Evaluation Procedure: Instruct panelists to follow a strict evaluation protocol:

    • Initial Feel (T=0): Assess attributes like spreadability and initial absorption upon application.

    • Afterfeel (T=2 min): Assess attributes like residue, stickiness, and oiliness after a short absorption period.

  • Data Collection: Panelists mark their ratings on the line scales for each attribute. The marks are then converted to numerical data.

  • Statistical Analysis: Use statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant sensory differences between the formulations. Principal Component Analysis (PCA) can be used to visualize the relationships between products and attributes.

Table 4: Mean Sensory Attribute Scores (Scale 0-15)

Sensory Attribute O/W Emulsion W/O Emulsion Anhydrous Silicone p-value
Initial Feel
Spreadability 13.5 9.8 14.2 <0.001
Gloss 4.1 8.5 6.5 <0.01
Afterfeel (2 min)
Stickiness 2.2 5.6 1.5 <0.001
Oiliness 3.1 9.2 4.5 <0.001

| Residue | 1.8 | 4.5 | 1.2 | <0.001 |

Logical_Relationship Topic Efficacy Comparison of This compound Base1 O/W Emulsion Topic->Base1 Base2 W/O Emulsion Topic->Base2 Base3 Anhydrous Silicone Topic->Base3 Metric1 Stability Base1->Metric1 Metric2 Skin Permeation Base1->Metric2 Metric3 Sensory Profile Base1->Metric3 Base2->Metric1 Base2->Metric2 Base2->Metric3 Base3->Metric1 Base3->Metric2 Base3->Metric3 SubMetric1a Physical Integrity Metric1->SubMetric1a SubMetric1b Chemical Integrity Metric1->SubMetric1b SubMetric2a Penetration Rate (Flux) Metric2->SubMetric2a SubMetric2b Skin Deposition Metric2->SubMetric2b SubMetric3a Initial Feel Metric3->SubMetric3a SubMetric3b Afterfeel Metric3->SubMetric3b

Caption: Logical relationship between cosmetic bases and key efficacy metrics.

Conclusion

The selection of a cosmetic base is a critical determinant of the performance of functional ingredients like this compound. By employing the standardized protocols for stability, skin permeation, and sensory analysis outlined in this guide, researchers can generate robust, comparable data. This framework will enable formulators to make evidence-based decisions, optimizing product efficacy and consumer experience. The provided templates and workflows serve as a starting point for the systematic evaluation necessary to fully characterize the behavior of this compound in different cosmetic systems.

References

Safety Operating Guide

Navigating the Safe Disposal of Cyclohexyl Cinnamate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides a comprehensive, step-by-step procedure for the proper disposal of cyclohexyl cinnamate, prioritizing safety, environmental responsibility, and regulatory adherence. While this document offers detailed guidance, it is imperative to consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before handling or disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1]

  • Ventilation: Work in a well-ventilated area, preferably within a fume hood, to minimize inhalation of any potential vapors.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources, as cinnamates can be combustible.[1]

Spill Management and Cleanup Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate hazards.

Experimental Protocol: Spill Neutralization and Cleanup

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and increase ventilation.

  • Containment: For liquid spills, contain the material using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

  • Waste Disposal: The collected spill residue and contaminated cleaning materials must be disposed of as hazardous waste.

Waste Characterization and Disposal Procedures

Proper characterization of the waste is the first step in compliant disposal. This compound waste should be considered chemical waste.

Regulatory Framework

The disposal of chemical waste is governed by federal and state regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" system for managing hazardous waste.[2][3] State regulations may have additional or more stringent requirements.[2] It is the responsibility of the waste generator to ensure compliance with all applicable regulations.[3]

Disposal Steps:

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan. Incompatible materials can react dangerously.

  • Containerization:

    • Use a chemically compatible, leak-proof container for collecting this compound waste.

    • The container must be in good condition and securely sealed.

    • Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard warnings.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4]

    • Provide the EHS office or contractor with an accurate description of the waste.

    • The preferred method of disposal is through a licensed chemical destruction facility or controlled incineration.[5]

Contaminated Materials

Any materials that come into contact with this compound, such as PPE, absorbent pads, and empty containers, must be disposed of as hazardous waste. Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste, before the container can be considered for recycling or disposal as non-hazardous waste.[5][6]

Quantitative Data Summary

PropertyValueCitation
Appearance Colorless clear viscous liquid[7]
Specific Gravity 1.04700 to 1.05600 @ 25.00 °C[7]
Boiling Point 195.00 °C @ 12.00 mm Hg[8]
Flash Point 290.00 °F. TCC ( 143.33 °C. )[8]
Solubility Soluble in alcohol; Insoluble in water[8]

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Initial Assessment cluster_1 Spill Response cluster_2 Waste Handling & Storage cluster_3 Final Disposal start Start: Generation of This compound Waste ppe_check Are you wearing appropriate PPE? start->ppe_check waste_char Characterize Waste: Is it contaminated? spill_check Is it a spill? waste_char->spill_check spill_protocol Follow Spill Cleanup Protocol: 1. Contain 2. Absorb 3. Collect spill_check->spill_protocol Yes segregate Segregate waste from incompatible materials spill_check->segregate No ppe_check->start No, put on PPE ppe_check->waste_char Yes collect_residue Collect spill residue and contaminated materials spill_protocol->collect_residue collect_residue->segregate containerize Place in a labeled, sealed, compatible container segregate->containerize storage Store in designated hazardous waste area containerize->storage contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs disposal Arrange for pickup by licensed waste contractor contact_ehs->disposal end End: Compliant Disposal disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Cyclohexyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This document provides a comprehensive guide to the safe handling of Cyclohexyl cinnamate, including personal protective equipment (PPE), operational procedures, and disposal plans.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
CAS Number 7779-17-1
Molecular Formula C₁₅H₁₈O₂
Molecular Weight 230.30 g/mol
Appearance Colorless clear viscous liquid
Specific Gravity 1.04700 to 1.05600 @ 25.00 °C[1]
Refractive Index 1.55800 to 1.56400 @ 20.00 °C[1]
Flash Point 143.33 °C (290.00 °F)[2]
Storage Temperature 2-8°C, sealed in a dry environment[3]

Hazard Identification and Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended PPE
Eye Protection Safety glasses with side shields or chemical splash goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Protection Not generally required under normal laboratory conditions with adequate ventilation. If aerosols may be generated or ventilation is poor, a NIOSH-approved respirator may be appropriate.

Operational and Disposal Plans

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin and eyes.

  • Do not ingest.

  • Keep containers tightly closed when not in use.

  • Store in a cool, dry place away from incompatible materials.

Spill Management:

In the event of a spill, follow these step-by-step procedures.

  • Notification: Immediately alert others in the vicinity of the spill.

  • Isolation: Restrict access to the affected area.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to prevent it from spreading[5][6].

  • Absorption: Cover the spill with the absorbent material and allow it to be fully absorbed[5][7].

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a labeled, sealable container for hazardous waste disposal[5][8].

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste[8][9].

  • Waste Disposal: Dispose of the sealed container and any contaminated PPE as chemical waste through your institution's Environmental Health and Safety (EHS) office[5].

Disposal of Unused this compound:

While not classified as a hazardous waste by all sources, it is not recommended to dispose of this compound down the drain.

  • Waste Collection: Collect unused or waste this compound in a clearly labeled, sealed container.

  • Professional Disposal: Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for proper disposal[10].

Experimental Protocols

Given the context of providing safety and handling information, detailed experimental protocols for specific uses of this compound are not provided here. Researchers should refer to their specific experimental designs and conduct a thorough risk assessment before use.

Visual Workflow for Spill Response

The following diagram illustrates the logical workflow for responding to a chemical spill of this compound.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Preparation Preparation cluster_Cleanup Cleanup Procedure cluster_Final_Steps Final Steps Spill Chemical Spill Occurs Notify Notify Others in the Area Spill->Notify Isolate Isolate the Spill Area Notify->Isolate Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Isolate->Don_PPE Contain Contain the Spill with Absorbent Material Don_PPE->Contain Absorb Absorb the Spilled Chemical Contain->Absorb Collect Collect Contaminated Material into a Labeled Waste Container Absorb->Collect Decontaminate Decontaminate the Spill Area with Soap and Water Collect->Decontaminate Dispose Dispose of Waste Through EHS Decontaminate->Dispose Restock Restock Spill Kit Dispose->Restock

Caption: Workflow for handling a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.